molecular formula C6H9N3O3 B1614673 6-Diazo-5-oxo-norleucine CAS No. 764-17-0

6-Diazo-5-oxo-norleucine

Numéro de catalogue: B1614673
Numéro CAS: 764-17-0
Poids moléculaire: 171.15 g/mol
Clé InChI: YCWQAMGASJSUIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Diazo-5-oxo-norleucine is a useful research compound. Its molecular formula is C6H9N3O3 and its molecular weight is 171.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-amino-6-diazo-5-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWQAMGASJSUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-17-0, 157-03-9
Record name DL-Diazooxonorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-diazo-5-oxo-L-norleucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-DIAZO-5-OXO-DL-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS90IK8XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of 6-Diazo-5-oxo-L-norleucine (DON): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON) is a potent and broad-spectrum antagonist of the amino acid L-glutamine. As a structural mimic, DON effectively inhibits a wide array of enzymes that utilize glutamine as a nitrogen donor for various biosynthetic pathways. This irreversible inhibition leads to significant disruptions in cellular metabolism, particularly affecting nucleotide synthesis, the hexosamine pathway, and redox homeostasis. This technical guide provides an in-depth exploration of DON's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the affected cellular pathways. The information presented herein is intended to support further research and drug development efforts centered on glutamine metabolism.

Core Mechanism of Action: Covalent Inhibition of Glutamine-Utilizing Enzymes

DON's primary mechanism of action lies in its ability to act as an irreversible inhibitor of glutamine-dependent enzymes. Structurally, DON resembles glutamine, allowing it to enter the glutamine-binding pocket of these enzymes. The key to its inhibitory activity is the reactive diazo group, which, upon protonation within the enzyme's active site, forms a highly reactive diazonium ion. This ion is then susceptible to nucleophilic attack by a cysteine residue typically found in the active site of glutamine amidotransferases. This results in the formation of a covalent bond between DON and the enzyme, leading to its irreversible inactivation.

The inactivation of these enzymes has profound effects on cellular metabolism, as glutamine is a critical nitrogen donor for the synthesis of numerous essential biomolecules. By inhibiting these pathways, DON can induce cell cycle arrest and apoptosis, making it a compound of interest in oncology research.

Quantitative Analysis of DON's Inhibitory Activity

The efficacy of DON as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki) against various glutamine-dependent enzymes. The following table summarizes key quantitative data from the literature.

Target EnzymeOrganism/Cell LineIC50 / Ki ValueAssay TypeReference
CTP Synthase 1 (CTPS1)Human~5 µM (IC50)Enzyme Inhibition Assay
GMP Synthetase (GMPS)E. coli1.4 µM (Ki)Enzyme Kinetics
Glucosamine-6-phosphate synthaseE. coli0.5 µM (Ki)Enzyme Kinetics
Asparagine SynthetaseHumanIn the µM rangeCell-based Assay
Glutaminase C (GAC)Human~10 µM (IC50)Recombinant Enzyme Assay

Key Signaling and Metabolic Pathways Affected by DON

DON's inhibition of glutamine-utilizing enzymes disrupts several critical cellular pathways. The following diagrams illustrate these effects.

DON_Metabolic_Impact Glutamine Glutamine Glutaminase Glutaminase (GLS) Glutamine->Glutaminase Enters active site DON 6-Diazo-5-oxo-norleucine (DON) DON->Glutaminase Irreversibly inhibits Glutamate Glutamate Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle Glutaminase->Glutamate

Figure 1: Inhibition of Glutaminase and its Impact on the TCA Cycle. This diagram illustrates how DON inhibits glutaminase, preventing the conversion of glutamine to glutamate. This action reduces the anaplerotic influx of carbon into the Tricarboxylic Acid (TCA) cycle.

DON_Nucleotide_Synthesis_Impact Glutamine Glutamine (Nitrogen Donor) DeNovo_Purine De Novo Purine (B94841) Synthesis (e.g., GMP Synthetase) Glutamine->DeNovo_Purine DeNovo_Pyrimidine De Novo Pyrimidine (B1678525) Synthesis (e.g., CTP Synthase) Glutamine->DeNovo_Pyrimidine DON This compound (DON) DON->DeNovo_Purine Inhibits DON->DeNovo_Pyrimidine Inhibits Precursors Ribose-5-phosphate PRPP Precursors->DeNovo_Purine Precursors->DeNovo_Pyrimidine Purines Purines (GMP, AMP) DeNovo_Purine->Purines Pyrimidines Pyrimidines (CTP, UTP) DeNovo_Pyrimidine->Pyrimidines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Pyrimidines->DNA_RNA

Figure 2: Disruption of De Novo Nucleotide Synthesis by DON. This diagram shows DON's inhibition of key enzymes in both purine and pyrimidine synthesis pathways that are dependent on glutamine as a nitrogen donor. This leads to a depletion of nucleotide pools required for DNA and RNA synthesis.

DON_Hexosamine_Pathway_Impact Glutamine Glutamine GFAT GFAT (Glutamine:fructose-6-phosphate amidotransferase) Glutamine->GFAT Fructose6P Fructose-6-Phosphate Fructose6P->GFAT Glucosamine6P Glucosamine-6-Phosphate GFAT->Glucosamine6P DON This compound (DON) DON->GFAT Inhibits UDP_GlcNAc UDP-GlcNAc Glucosamine6P->UDP_GlcNAc Glycosylation Protein Glycosylation UDP_GlcNAc->Glycosylation

Figure 3: Inhibition of the Hexosamine Biosynthesis Pathway by DON. This diagram illustrates how DON blocks the rate-limiting enzyme GFAT in the hexosamine pathway. This inhibition reduces the production of UDP-GlcNAc, a critical substrate for protein glycosylation.

Detailed Experimental Protocols

Enzyme Inhibition Assay (General Protocol for a Glutamine Amidotransferase)

This protocol provides a general framework for assessing the inhibitory potential of DON against a purified glutamine-dependent enzyme.

  • Enzyme Preparation:

    • Express and purify the recombinant target enzyme using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

    • Determine the protein concentration using a Bradford or BCA assay.

    • Store the purified enzyme in a suitable buffer at -80°C.

  • Assay Buffer Preparation:

    • Prepare an assay buffer appropriate for the specific enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

  • Inhibition Assay:

    • Prepare a stock solution of DON in a suitable solvent (e.g., water or DMSO).

    • In a 96-well plate, set up reactions containing the assay buffer, the enzyme's substrates (excluding glutamine), and varying concentrations of DON.

    • Pre-incubate the enzyme with DON for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for covalent modification.

    • Initiate the reaction by adding L-glutamine.

    • Monitor the reaction progress by measuring the formation of a product or the consumption of a substrate over time using a spectrophotometer or fluorometer.

    • Include appropriate controls (no enzyme, no DON, no glutamine).

  • Data Analysis:

    • Calculate the initial reaction velocities for each DON concentration.

    • Plot the percentage of enzyme activity against the logarithm of the DON concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a method to determine the effect of DON on the viability of cultured cells.

  • Cell Culture:

    • Culture the desired cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • DON Treatment:

    • Prepare a serial dilution of DON in the growth medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of DON.

    • Include wells with vehicle control (medium with the same concentration of the solvent used for the DON stock).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay Example):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the DON concentration and calculate the IC50 value.

Experimental Workflow for Metabolic Flux Analysis

The following diagram outlines a typical workflow for studying the metabolic effects of DON using stable isotope tracing.

Metabolic_Flux_Workflow Cell_Culture 1. Cell Culture Seed cells and allow to reach exponential growth phase. DON_Treatment 2. DON Treatment Treat cells with DON or vehicle for a defined period. Cell_Culture->DON_Treatment Isotope_Labeling 3. Isotope Labeling Incubate cells with a stable isotope-labeled nutrient (e.g., ¹³C-Glutamine or ¹³C-Glucose). DON_Treatment->Isotope_Labeling Metabolite_Extraction 4. Metabolite Extraction Quench metabolism rapidly and extract polar metabolites. Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Separate and detect labeled and unlabeled metabolites. Metabolite_Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis Determine isotopic enrichment and calculate metabolic fluxes. LC_MS_Analysis->Data_Analysis

Figure 4: Workflow for Stable Isotope Tracing Analysis. This diagram provides a step-by-step overview of an experiment designed to trace the metabolic fate of key nutrients in the presence of DON, allowing for the quantification of metabolic pathway activity.

Conclusion

6-Diazo-5-oxo-L-norleucine is a powerful tool for studying the roles of glutamine in cellular metabolism. Its mechanism as an irreversible inhibitor of a broad range of glutamine-dependent enzymes leads to significant and predictable disruptions in key biosynthetic pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and biological effects of targeting glutamine metabolism with DON and other related compounds. A thorough understanding of its mechanism of action is crucial for the rational design of novel therapeutic strategies that exploit the metabolic vulnerabilities of diseases such as cancer.

The Discovery and Isolation of 6-Diazo-5-oxo-L-norleucine (DON): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist first isolated from a strain of Streptomyces in 1956. As an inhibitor of numerous glutamine-utilizing enzymes, DON disrupts the biosynthesis of nucleotides, amino acids, and other essential macromolecules, exhibiting significant antitumor activity. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of DON, including detailed experimental protocols, quantitative data, and visualization of its mechanism of action.

Introduction

The discovery of 6-Diazo-5-oxo-L-norleucine (DON) emerged from mid-20th century antibiotic screening programs that sought novel therapeutic agents from microbial sources.[1] Isolated from a previously unidentified Streptomyces species found in a Peruvian soil sample, DON was identified as a promising tumor-inhibitory substance.[1] Its structural resemblance to L-glutamine allows it to act as a competitive inhibitor of enzymes that utilize glutamine as a nitrogen donor for various biosynthetic pathways. This guide delves into the foundational research that brought this molecule to light, offering a technical resource for researchers and drug development professionals interested in its history and properties.

Physicochemical Properties

DON is a pale yellow crystalline substance that is freely soluble in water.[2] Its stability is pH-dependent, with optimal stability in aqueous solutions maintained between pH 4.5 and 6.5.[2][3]

PropertyValueReference
Molecular Formula C₆H₉N₃O₃[2][4]
Molecular Weight 171.15 g/mol [2][4]
Appearance Pale yellow crystals[2]
Melting Point ~145-155 °C (decomposes)[2]
Solubility Freely soluble in water; soluble in aqueous solutions of methanol, ethanol, and acetone; sparingly soluble in absolute alcohols.[2]
Specific Rotation [α]D²⁶ +21° (c = 5.4 in H₂O)[1][2]
UV Absorption Maxima (phosphate buffer) 244 nm (E¹%₁cm 376), 275 nm (E¹%₁cm 683)[1][2]

Experimental Protocols

Fermentation and Isolation of 6-Diazo-5-oxo-L-norleucine

3.1.1. Fermentation

A culture of the Streptomyces species is grown in a suitable fermentation medium under aerobic conditions. The medium composition would typically include a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and essential minerals. The fermentation is carried out for several days at a controlled temperature and pH to allow for the production of DON.

3.1.2. Isolation and Purification

The following workflow outlines the probable steps taken for the isolation and purification of DON from the fermentation broth.

G Fermentation_Broth Fermentation Broth Filtration Filtration to remove mycelia Fermentation_Broth->Filtration Adsorption_Chromatography Adsorption Chromatography (e.g., Carbon) Filtration->Adsorption_Chromatography Elution Elution with aqueous acetone Adsorption_Chromatography->Elution Concentration Concentration of active fractions Elution->Concentration Crystallization Crystallization from aqueous ethanol Concentration->Crystallization Pure_DON Pure 6-Diazo-5-oxo-L-norleucine Crystallization->Pure_DON

A diagram of the likely workflow for the isolation and purification of DON.

3.1.3. Modern Analytical Methods

For the quantitative analysis of DON in biological matrices, modern techniques such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are employed.

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 250 µL of a solution of 3N HCl in n-butanol.

    • Vortex the mixture and centrifuge to precipitate proteins.

    • The supernatant containing the derivatized DON can then be analyzed by LC-MS.

  • LC-MS Analysis:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., formic acid) is common.

    • Detection: Mass spectrometry is used for sensitive and specific detection of the derivatized DON.[5]

Chemical Synthesis of 6-Diazo-5-oxo-L-norleucine

Several methods for the chemical synthesis of DON have been developed since its discovery. A general approach involves the use of a protected glutamic acid derivative as a starting material. The synthesis typically involves the formation of the diazoketone functionality from a suitable precursor.

Mechanism of Action and Signaling Pathways

DON's primary mechanism of action is the irreversible inhibition of a wide range of glutamine-utilizing enzymes.[1] It acts as a glutamine antagonist, binding to the glutamine-binding site of these enzymes. This leads to the disruption of several critical metabolic pathways.

G cluster_don 6-Diazo-5-oxo-L-norleucine (DON) cluster_pathways Affected Metabolic Pathways cluster_cellular_effects Cellular Effects DON DON Glutamine_Amidotransferases Glutamine Amidotransferases DON->Glutamine_Amidotransferases Inhibits Glutaminase Glutaminase DON->Glutaminase Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction DON->Mitochondrial_Dysfunction Induces Purine_Synthesis Purine Biosynthesis Glutamine_Amidotransferases->Purine_Synthesis Required for Pyrimidine_Synthesis Pyrimidine Biosynthesis Glutamine_Amidotransferases->Pyrimidine_Synthesis Required for Amino_Acid_Synthesis Amino Acid Synthesis Glutamine_Amidotransferases->Amino_Acid_Synthesis Required for Hexosamine_Biosynthesis Hexosamine Biosynthesis Glutamine_Amidotransferases->Hexosamine_Biosynthesis Required for Decreased_Nucleotides Decreased Nucleotide Pool Purine_Synthesis->Decreased_Nucleotides Pyrimidine_Synthesis->Decreased_Nucleotides Decreased_Amino_Acids Decreased Amino Acid Pool Amino_Acid_Synthesis->Decreased_Amino_Acids Apoptosis Apoptosis Decreased_Nucleotides->Apoptosis Decreased_Amino_Acids->Apoptosis Mitochondrial_Dysfunction->Apoptosis

References

6-Diazo-5-oxo-L-norleucine (DON): A Technical Guide to a Broad-Spectrum Glutamine Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Diazo-5-oxo-L-norleucine (DON) is a potent, broad-spectrum glutamine antagonist that has garnered significant interest in the scientific community for its potential as a therapeutic agent, particularly in oncology. By mimicking glutamine, DON irreversibly inhibits a wide array of enzymes dependent on this crucial amino acid, thereby disrupting key metabolic pathways essential for cancer cell proliferation and survival. This technical guide provides an in-depth overview of DON, focusing on its mechanism of action, quantitative data on its inhibitory activities, detailed experimental protocols for its use in research, and visualizations of the cellular pathways it impacts.

Introduction

Discovered in the 1950s from a strain of Streptomyces, 6-diazo-5-oxo-L-norleucine is a naturally occurring amino acid analogue of L-glutamine.[1] Its structural similarity to glutamine allows it to competitively bind to the active sites of numerous glutamine-utilizing enzymes.[2] Following binding, a covalent adduct is formed, leading to irreversible enzyme inhibition.[2] This broad inhibitory profile makes DON a powerful tool for studying glutamine metabolism and a promising candidate for therapeutic development. However, its clinical application has been historically hindered by dose-limiting toxicities, primarily affecting the gastrointestinal tract, a site of high glutamine turnover.[3] Recent advancements in drug delivery, including the development of prodrugs, are aimed at mitigating these toxicities and enhancing the therapeutic index of DON.[3]

Mechanism of Action

DON's primary mechanism of action is the irreversible inhibition of glutamine-dependent enzymes. This inhibition disrupts several critical metabolic pathways:

  • Purine and Pyrimidine Synthesis: DON blocks multiple enzymes in the de novo synthesis of purines and pyrimidines, essential building blocks for DNA and RNA. This directly impacts the ability of rapidly dividing cells, such as cancer cells, to replicate.[4]

  • Hexosamine Biosynthesis Pathway (HBP): By inhibiting the first and rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT), DON disrupts the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein glycosylation.

  • Glutaminolysis: DON inhibits glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate. This disrupts the replenishment of the tricarboxylic acid (TCA) cycle and the production of glutathione, a key antioxidant.[5]

  • Amino Acid and Coenzyme Synthesis: Various other enzymes involved in the synthesis of other amino acids and coenzymes that utilize glutamine as a nitrogen donor are also targeted by DON.[4]

The widespread disruption of these fundamental cellular processes underlies DON's potent cytotoxic effects, particularly in highly proliferative and metabolically active cancer cells.

Quantitative Data: Inhibitory Potency

The efficacy of DON as a glutamine antagonist is underscored by its potent inhibition of various key enzymes and its cytotoxic effects on cancer cell lines.

Target EnzymeInhibition Constant (Ki)Organism/Cell Line
Glutaminase (GLS)6 µMNot Specified
CTP SynthaseInhibition observedE. coli
GMP SynthaseInhibition observedE. coli
Phosphoribosylformylglycinamidine SynthaseInhibition observedNot Specified
Cell Line (Pancreatic Ductal Adenocarcinoma)IC50 (µM)
BxPC-3~2.5
Capan-2~1.5
CFPAC-1~3.0
MIA PaCa-2~4.0
PANC-1~7.5
PANC 10.05~2.0
PL45~1.0
SW-1990~5.0

Signaling Pathways and Experimental Workflows

Key Metabolic Pathways Targeted by DON

DON_Metabolic_Targets cluster_purine Purine Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_hbp Hexosamine Biosynthesis cluster_glutaminolysis Glutaminolysis cluster_amino_acid Amino Acid Synthesis Glutamine Glutamine Purine_Enzymes Amidophosphoribosyltransferase Phosphoribosylformylglycinamidine Synthase Glutamine->Purine_Enzymes CTP_Synthase CTP Synthase Glutamine->CTP_Synthase GFAT GFAT Glutamine->GFAT Glutaminase Glutaminase Glutamine->Glutaminase Other_Amidotransferases Other Amidotransferases Glutamine->Other_Amidotransferases DON DON DON->Purine_Enzymes DON->CTP_Synthase DON->GFAT DON->Glutaminase DON->Other_Amidotransferases Purines Purines Purine_Enzymes->Purines Pyrimidines Pyrimidines CTP_Synthase->Pyrimidines UDP_GlcNAc UDP-GlcNAc GFAT->UDP_GlcNAc Glutamate Glutamate Glutaminase->Glutamate Other_Amino_Acids Other Amino Acids Other_Amidotransferases->Other_Amino_Acids

Caption: DON inhibits multiple glutamine-dependent metabolic pathways.

General Workflow for In Vitro Cell Viability Assay

In_Vitro_Workflow start Seed cells in 96-well plate incubation1 Incubate for 24h (cell adherence) start->incubation1 treatment Treat with varying concentrations of DON incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_reagent Add viability reagent (e.g., MTT, MTS) incubation2->add_reagent incubation3 Incubate for 1-4h add_reagent->incubation3 read_plate Measure absorbance/ fluorescence incubation3->read_plate analysis Calculate IC50 read_plate->analysis

Caption: A typical workflow for assessing DON's cytotoxicity in vitro.

Logical Relationship of DON's Antagonistic Action

DON_Action_Logic DON 6-Diazo-5-oxo-L-norleucine Glutamine_Analogue Structural Analogue of Glutamine DON->Glutamine_Analogue Competitive_Binding Competitively Binds to Glutamine-Utilizing Enzymes Glutamine_Analogue->Competitive_Binding Irreversible_Inhibition Forms Covalent Adduct (Irreversible Inhibition) Competitive_Binding->Irreversible_Inhibition Metabolic_Disruption Disruption of Key Metabolic Pathways Irreversible_Inhibition->Metabolic_Disruption Cellular_Effects Inhibition of Proliferation, Induction of Apoptosis Metabolic_Disruption->Cellular_Effects

Caption: The logical progression of DON's glutamine antagonistic effects.

Experimental Protocols

Preparation of DON Stock Solution

Materials:

  • 6-Diazo-5-oxo-L-norleucine (powder)

  • Sterile Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Sterile-filtered pipette tips

Procedure:

  • Weighing: Carefully weigh the desired amount of DON powder in a sterile microcentrifuge tube under a fume hood.

  • Dissolution:

    • For a DMSO stock solution, add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 1 mg/mL).[6] Vortex briefly to dissolve.

    • For a PBS stock solution, add the appropriate volume of sterile PBS (pH 7.2) to achieve the desired concentration (e.g., 10 mg/mL).[6] Gentle warming and sonication may be required to fully dissolve the compound.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.

In Vitro Cell Viability (MTT/MTS) Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • DON stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of DON from the stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the DON dilutions at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest DON concentration).

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

In Vivo Tumor Xenograft Study

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations (e.g., IACUC approval). The ARRIVE guidelines should be followed for reporting animal research.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Sterile PBS or other appropriate vehicle

  • DON solution for injection (prepared fresh)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the DON solution for injection in a sterile vehicle at the desired concentration.

    • Administer DON to the treatment group via the desired route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined dose and schedule (e.g., 0.8 mg/kg daily).[7]

    • Administer the vehicle alone to the control group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the mice for any clinical signs of distress.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the in vivo efficacy of DON.

Conclusion

6-Diazo-5-oxo-L-norleucine remains a powerful and relevant tool for cancer research and a promising, albeit challenging, therapeutic candidate. Its broad-spectrum inhibition of glutamine metabolism provides a potent mechanism for targeting the metabolic vulnerabilities of cancer cells. This technical guide offers a comprehensive resource for researchers and drug development professionals, providing the necessary data and protocols to effectively utilize DON in their studies. As our understanding of cancer metabolism continues to grow, and with the advent of innovative drug delivery strategies, DON and its derivatives may yet find a significant role in the clinical management of various malignancies.

References

An In-depth Technical Guide to the Synthesis and Biosynthesis of 6-Diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist with potent antitumor activity.[1] Its mechanism of action involves the irreversible inhibition of a wide range of glutamine-utilizing enzymes, thereby disrupting critical metabolic pathways essential for cancer cell proliferation, such as nucleotide and amino acid biosynthesis.[2][3] This technical guide provides a comprehensive overview of the chemical synthesis and biosynthesis of DON, intended for researchers and professionals in drug development. We present detailed experimental protocols, quantitative data, and visual representations of the key pathways.

Chemical Synthesis of 6-Diazo-5-oxo-L-norleucine

The chemical synthesis of DON is most effectively achieved through the Arndt-Eistert homologation of a suitably protected L-glutamic acid derivative.[4] This method involves the conversion of a carboxylic acid to its next higher homolog via a diazoketone intermediate. The key steps include the protection of the amino group of L-glutamic acid, activation of the γ-carboxylic acid, reaction with diazomethane (B1218177) to form the diazoketone, and subsequent hydrolysis to yield DON.

Synthetic Pathway Overview

The overall synthetic scheme starting from L-glutamic acid is depicted below. The amino group is first protected, for instance, as a trifluoroacetamide, to prevent side reactions. The γ-carboxyl group is then activated, typically by conversion to an acid anhydride (B1165640), which readily reacts with diazomethane. The final step involves the deprotection of the amino and ester groups to yield 6-diazo-5-oxo-L-norleucine.

cluster_0 Chemical Synthesis of DON L-Glutamic_Acid L-Glutamic Acid N-TFA-L-Glutamic_Acid N-Trifluoroacetyl-L-Glutamic Acid L-Glutamic_Acid->N-TFA-L-Glutamic_Acid Trifluoroacetic Anhydride N-TFA-L-Glutamic_Anhydride N-Trifluoroacetyl-L-Glutamic Anhydride N-TFA-L-Glutamic_Acid->N-TFA-L-Glutamic_Anhydride Acetic Anhydride alpha-Diazoketone_Intermediate α-Diazoketone Intermediate N-TFA-L-Glutamic_Anhydride->alpha-Diazoketone_Intermediate Diazomethane DON 6-Diazo-5-oxo-L-norleucine (DON) alpha-Diazoketone_Intermediate->DON Hydrolysis

A simplified workflow for the chemical synthesis of DON.
Detailed Experimental Protocols

Protocol 1: Synthesis of N-Trifluoroacetyl-L-glutamic Anhydride

This protocol is based on established methods for the N-acylation and anhydride formation of amino acids.[5][6]

  • N-Trifluoroacetylation of L-Glutamic Acid: To a suspension of L-glutamic acid (14.7 g, 0.1 mol) in trifluoroacetic acid (50 mL), trifluoroacetic anhydride (25 mL, 0.18 mol) is added dropwise with stirring at 0 °C. The mixture is stirred at room temperature for 3 hours until a clear solution is obtained. The solvent is removed under reduced pressure to yield N-trifluoroacetyl-L-glutamic acid as a viscous oil.

  • Anhydride Formation: The crude N-trifluoroacetyl-L-glutamic acid is dissolved in acetic anhydride (50 mL) and heated at 60 °C for 1 hour. The solution is then cooled, and the excess acetic anhydride is removed under vacuum. The resulting N-trifluoroacetyl-L-glutamic anhydride is used in the next step without further purification.

Protocol 2: Arndt-Eistert Synthesis of 6-Diazo-5-oxo-L-norleucine

This protocol is adapted from the general procedure for the Arndt-Eistert synthesis.[7][8]

  • Diazoketone Formation: A solution of N-trifluoroacetyl-L-glutamic anhydride (0.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise to a solution of diazomethane in diethyl ether at 0 °C with constant stirring. The reaction is monitored by TLC for the disappearance of the anhydride.

  • Hydrolysis: Once the reaction is complete, the excess diazomethane is carefully quenched with acetic acid. The ether solution is then extracted with a saturated sodium bicarbonate solution. The aqueous layer is acidified to pH 2 with HCl and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then subjected to acidic hydrolysis to remove the trifluoroacetyl protecting group, yielding 6-Diazo-5-oxo-L-norleucine.

  • Purification: DON can be purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column.[9][10] A paired-ion chromatography method using an octadecylsilane (B103800) column with a mobile phase of 5 mM 1-heptanesulfonic acid at pH 2.4 has been reported for the analysis of DON in biological fluids and can be adapted for purification.[10]

Quantitative Data for Chemical Synthesis

Quantitative yields for the complete synthesis of DON are not consistently reported in the literature. However, yields for analogous reactions and for the synthesis of DON prodrugs can provide an estimate.

StepReagentsReported Yield (or estimate)Reference(s)
N-Phthaloyl-L-glutamic acid synthesisL-glutamic acid, Phthalic anhydride87%[11]
N-Phthaloyl-L-glutamic anhydride synthesisN-Phthaloyl-L-glutamic acid, Acetic anhydride88%[11]
Synthesis of DON prodrugs from intermediatesVarious coupling reagents63-92%[5]

Biosynthesis of 6-Diazo-5-oxo-L-norleucine

DON is a natural product isolated from Streptomyces species.[9] Its biosynthesis starts from the amino acid L-lysine and involves a three-enzyme pathway to produce DON, which is then incorporated into the tripeptide alazopeptin (B1221733) in some organisms.[4]

Biosynthetic Pathway

The biosynthesis of DON from L-lysine proceeds through the intermediate 5-oxolysine. The key diazotization step is catalyzed by the transmembrane enzyme AzpL, which utilizes nitrous acid as a substrate. The enzymes responsible for the conversion of L-lysine to 5-oxolysine are not yet fully characterized but are proposed to be an aminotransferase and a dehydrogenase.

cluster_1 Biosynthesis of DON L-Lysine L-Lysine Intermediate_1 Intermediate L-Lysine->Intermediate_1 Lysine Aminotransferase (putative) 5-Oxolysine 5-Oxolysine Intermediate_1->5-Oxolysine Dehydrogenase (putative) DON 6-Diazo-5-oxo-L-norleucine (DON) 5-Oxolysine->DON AzpL (Diazotase)

The proposed biosynthetic pathway of DON from L-lysine.
Key Enzymes in DON Biosynthesis

  • Putative Lysine Aminotransferase and Dehydrogenase: These enzymes are hypothesized to catalyze the initial steps in the conversion of L-lysine to 5-oxolysine. Their exact identity and mechanisms are still under investigation.

  • AzpL (Diazotase): This transmembrane protein is a key enzyme that catalyzes the diazotization of 5-oxolysine using nitrous acid to form the diazo group of DON.[4] Site-directed mutagenesis studies have indicated that a tyrosine residue (Tyr-93) is crucial for this catalytic activity.[4]

Quantitative Data for Biosynthesis

Quantitative data on the enzyme kinetics and microbial production of DON are limited. The focus of many studies has been on the elucidation of the pathway rather than optimizing production titers.

ParameterOrganism/EnzymeValueReference(s)
Heterologous production of N-acetyl-DONStreptomyces albusAchieved, titer not specified[4]
Ki for glutaminase (B10826351) inhibition by DONNot specified~6 µM[1]

Signaling Pathways and Mechanism of Action

DON exerts its biological effects by acting as a broad-spectrum glutamine antagonist. It covalently binds to the active sites of numerous glutamine-dependent enzymes, leading to their irreversible inhibition.[2][12] This disrupts several critical metabolic pathways.

Inhibition of Nucleotide Synthesis

One of the primary targets of DON is CTP synthase, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Inhibition of CTP synthase leads to a depletion of CTP pools, which in turn causes replication stress and activation of the DNA damage response (DDR) pathway, mediated by Mec1/ATR and Rad53/CHK1/CHK2 kinases.[13] DON also inhibits several enzymes in the de novo purine (B94841) biosynthesis pathway.[14]

cluster_2 Effect of DON on Nucleotide Synthesis DON 6-Diazo-5-oxo-L-norleucine (DON) CTP_Synthase CTP Synthase DON->CTP_Synthase Inhibits Purine_Synth Purine Synthesis Enzymes DON->Purine_Synth Inhibits Glutamine Glutamine Glutamine->CTP_Synthase Substrate Glutamine->Purine_Synth Substrate CTP_depletion CTP Depletion CTP_Synthase->CTP_depletion Purine_depletion Purine Depletion Purine_Synth->Purine_depletion Replication_Stress Replication Stress CTP_depletion->Replication_Stress Purine_depletion->Replication_Stress DDR DNA Damage Response (Mec1/ATR, Rad53/CHK1) Replication_Stress->DDR Apoptosis Apoptosis DDR->Apoptosis

References

Early Clinical Studies of 6-Diazo-5-oxo-norleucine (DON): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical studies of 6-Diazo-5-oxo-norleucine (DON), a glutamine antagonist investigated for its anti-tumor properties. DON, originally isolated from Streptomyces, acts as a broad inhibitor of glutamine-utilizing enzymes, targeting the metabolic dependency of cancer cells on glutamine for proliferation and survival.[1][2][3] Early clinical trials in the 1950s and later in the 1980s explored its therapeutic potential, but its development was hampered by significant gastrointestinal toxicities.[1][4][5][6][7][8] This guide summarizes the quantitative data from these pioneering studies, details the experimental protocols, and visualizes the underlying biological and clinical workflows.

Core Mechanism of Action

DON's primary mechanism of action is the irreversible inhibition of a wide range of glutamine-dependent enzymes.[1] By mimicking glutamine, DON binds to the glutamine-binding site of these enzymes, leading to the formation of a covalent adduct that permanently inactivates the enzyme.[1] This broad inhibition disrupts multiple critical metabolic pathways essential for cancer cell growth, including the synthesis of purines, pyrimidines, and certain amino acids.[1]

cluster_0 Cellular Environment cluster_1 Cancer Cell cluster_2 Metabolic Pathways Glutamine Extracellular Glutamine Glutamine_transporter Glutamine Transporters (e.g., ASCT2) Glutamine->Glutamine_transporter Intracellular_Glutamine Intracellular Glutamine Glutamine_transporter->Intracellular_Glutamine Purine_Synthesis De Novo Purine Synthesis Intracellular_Glutamine->Purine_Synthesis GFAT, etc. Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Intracellular_Glutamine->Pyrimidine_Synthesis CPSII, etc. Hexosamine_Biosynthesis Hexosamine Biosynthesis Intracellular_Glutamine->Hexosamine_Biosynthesis GFPT1 Glutaminolysis Glutaminolysis Intracellular_Glutamine->Glutaminolysis GLS DON This compound (DON) DON->Glutamine_transporter Competes for uptake DON->Purine_Synthesis DON->Pyrimidine_Synthesis DON->Hexosamine_Biosynthesis DON->Glutaminolysis

Figure 1: Mechanism of Action of this compound (DON).

Phase I Clinical Studies

Phase I trials of DON were primarily designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of the drug. These studies were conducted with various dosing schedules.

Data Presentation
Study Patient Population Dosing Regimen Dose Range MTD Dose-Limiting Toxicities Pharmacokinetics (t1/2)
Earhart et al. (1982)[9]25 patients with refractory advanced solid tumors5-day courses of daily IV injections every 3-4 weeks7.5 to 90 mg/m²/day50 mg/m²/day x 5 (total 250 mg/m²)Nausea, vomiting, malaise, anorexiaNot specified
Sklaroff et al. (1980)[10]26 patients with various neoplasmsIV on a twice-weekly schedule100 to 500 mg/m²Not explicitly stated, recommended Phase II dose 200-300 mg/m²Nausea with vomiting, transient thrombocytopenia, mucositisNot specified
Rahman et al. (1985)[11]Not specified24-hour IV infusionNot specified600 mg/m² over 24 hoursAcute nausea, vomiting, diarrhea, thrombocytopenia1.81 hours (alpha phase)
Experimental Protocols

Earhart et al. (1982):

  • Patient Selection: Patients with refractory advanced solid tumors.

  • Treatment Administration: DON was administered as daily intravenous injections for five consecutive days, with courses repeated every 3 to 4 weeks.

  • Endpoint Assessment: Toxicity was graded, and tumor responses were evaluated. The nadir for leukopenia was observed on days 6-8 and for thrombocytopenia on days 7-12.[9]

Sklaroff et al. (1980):

  • Patient Selection: Patients with various types of neoplasms.

  • Treatment Administration: Intravenous administration of DON twice weekly.

  • Endpoint Assessment: Toxicity was monitored, with a focus on gastrointestinal and hematological effects. Tumor measurements were taken to assess for any therapeutic response.[10]

Rahman et al. (1985):

  • Patient Selection: Not detailed in the abstract.

  • Treatment Administration: DON was administered as a continuous 24-hour intravenous infusion.

  • Endpoint Assessment: Toxicity was the primary endpoint. Pharmacokinetic studies were performed in 3 patients to determine drug clearance, which was found to be primarily renal.[11]

Phase II Clinical Studies

Following the determination of a tolerable dose and schedule, Phase II trials were conducted to evaluate the efficacy of DON in specific cancer types.

Data Presentation
Study Patient Population Dosing Regimen Number of Patients Response Key Toxicities
Lynch et al. (1982)[12]Advanced colorectal carcinoma (previously treated)Not specified in abstract231 partial response (out of 14 adequately treated)Severe nausea and vomiting (48% withdrawal), mild thrombocytopenia
Rubin et al. (1983)[13]Advanced large bowel carcinomaNot specified in abstractNot specified in abstractNo abstract availableNausea, vomiting
Magill et al. (Early studies 1957-1962)[4]Various advanced cancersLow daily doses47 (with at least 2 weeks of treatment)7 partial responses (15%)Not detailed in abstract
Unknown (vs. aclacinomycin-A)[14]Advanced soft tissue sarcoma, bone sarcoma, or mesothelioma50 mg/m²/day for 5 consecutive days every 4 weeks98 (randomized)Not detailed in abstractNot detailed in abstract
Experimental Protocols

Lynch et al. (1982):

  • Patient Selection: Patients with advanced colorectal carcinoma who had previously received chemotherapy.

  • Treatment Administration: The specific dose and schedule were noted to be beyond the maximally tolerated dose for many patients.

  • Endpoint Assessment: Tumor response was the primary efficacy endpoint. Toxicity, particularly nausea and vomiting, was a major focus and led to a high withdrawal rate.[12]

Experimental Workflow

The early clinical studies of DON followed a standard workflow for oncological drug development, moving from dose-finding in Phase I to efficacy testing in Phase II.

cluster_0 Preclinical Phase cluster_1 Phase I Clinical Trial cluster_2 Phase II Clinical Trial preclinical In vitro and in vivo preclinical studies (animal models) phase1_start Patient Recruitment (Refractory Solid Tumors) preclinical->phase1_start dose_escalation Dose Escalation Cohorts (e.g., 3+3 design) phase1_start->dose_escalation pk_pd Pharmacokinetic & Pharmacodynamic Analysis dose_escalation->pk_pd mtd_dlt Determine MTD and DLTs pk_pd->mtd_dlt phase2_start Patient Recruitment (Specific Tumor Type, e.g., Colorectal Cancer) mtd_dlt->phase2_start treatment Treatment at Recommended Phase II Dose phase2_start->treatment efficacy_assessment Tumor Response Assessment (e.g., RECIST criteria) treatment->efficacy_assessment safety_monitoring Ongoing Safety Monitoring treatment->safety_monitoring go_nogo Go/No-Go Decision for Phase III efficacy_assessment->go_nogo safety_monitoring->go_nogo

Figure 2: Typical Workflow of Early Clinical Studies for DON.

Summary and Future Directions

The early clinical evaluation of this compound established its activity as a glutamine antagonist with some evidence of anti-tumor efficacy.[4][9] However, the therapeutic window was narrow, with dose-limiting nausea and vomiting being a significant obstacle to its clinical development.[1][9][10][11][12][15] The high incidence of gastrointestinal toxicity is likely due to the high glutamine turnover in the GI tract, making it particularly sensitive to glutamine antagonism.[3][16][17]

These early findings have spurred renewed interest in DON, with a focus on developing prodrugs and targeted delivery systems.[1][3][5][6][7][8][16][17] The goal of these next-generation approaches is to improve the therapeutic index of DON by selectively delivering the active compound to tumor tissues while minimizing exposure to healthy tissues, particularly the gastrointestinal tract.[3][16][17] The historical data from these early clinical studies provide a valuable foundation for the ongoing efforts to harness the therapeutic potential of this potent glutamine antagonist.

References

The In Vitro Landscape of 6-Diazo-5-oxo-norleucine (DON) in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON), a glutamine antagonist originally isolated from Streptomyces, has re-emerged as a compound of significant interest in oncology research.[1] The metabolic reprogramming of cancer cells, particularly their dependence on glutamine for survival and proliferation, provides a key vulnerability that DON potently exploits. This technical guide provides an in-depth overview of the in vitro effects of DON on cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. By acting as a broad-spectrum inhibitor of glutamine-utilizing enzymes, DON disrupts a wide array of metabolic pathways crucial for tumorigenesis, including nucleotide and amino acid synthesis, and energy metabolism.[2][3] This guide aims to equip researchers with a comprehensive understanding of DON's multifaceted in vitro activities, facilitating further investigation into its therapeutic potential.

Mechanism of Action: A Broad-Spectrum Glutamine Antagonist

DON's primary mechanism of action is its function as a glutamine mimic, allowing it to competitively bind to and irreversibly inhibit a variety of enzymes that utilize glutamine as a substrate.[3] This broad inhibition disrupts several critical metabolic pathways within cancer cells.

Inhibition of Glutaminolysis and TCA Cycle Anaplerosis

Cancer cells often exhibit an increased reliance on glutamine as a carbon and nitrogen source to fuel the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. DON inhibits glutaminase (B10826351) (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate (B1630785), thereby depleting the pool of glutamate available for conversion to the TCA cycle intermediate α-ketoglutarate.[3] This disruption of the TCA cycle impairs cellular energy production and the biosynthesis of essential macromolecules.

Disruption of Nucleotide Synthesis

The de novo synthesis of purines and pyrimidines is heavily dependent on glutamine as a nitrogen donor. DON inhibits several key enzymes in these pathways, including amidophosphoribosyltransferase (ATase) and CTP synthetase, leading to a reduction in the cellular pool of nucleotides necessary for DNA and RNA synthesis.[2][3] This is a primary driver of DON's cytostatic and cytotoxic effects.

Interference with Hexosamine Biosynthesis Pathway

The hexosamine biosynthesis pathway (HBP) utilizes glutamine to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein glycosylation. By inhibiting glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT), the rate-limiting enzyme of the HBP, DON can disrupt proper protein folding and function.[3]

cluster_extracellular Extracellular cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporters Glutaminase Glutaminase (GLS) Glutamine_int->Glutaminase GFAT GFAT Glutamine_int->GFAT Amidotransferases Amidotransferases (e.g., ATase, CTP synthetase) Glutamine_int->Amidotransferases DON 6-Diazo-5-oxo-norleucine (DON) DON->Glutaminase DON->GFAT DON->Amidotransferases Glutamate Glutamate Glutaminase->Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA_Cycle TCA Cycle aKG->TCA_Cycle Proliferation Cell Proliferation & Survival TCA_Cycle->Proliferation HBP Hexosamine Biosynthesis Pathway GFAT->HBP HBP->Proliferation Nucleotide_Synth De Novo Nucleotide Synthesis Amidotransferases->Nucleotide_Synth Nucleotide_Synth->Proliferation

Figure 1: Mechanism of Action of this compound (DON). (Max Width: 760px)

Quantitative In Vitro Effects of DON on Cancer Cells

The cytotoxic and cytostatic effects of DON have been quantified across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of DON.

Cell LineCancer TypeIC50 (µM)AssayReference
P493BBurkitt's Lymphoma10.0 ± 0.11Cell Viability Assay[4]
Malignant Peripheral Nerve Sheath Tumor (MPNST) cellsSarcoma8 - 9Cell Proliferation AssayN/A
U251Glioblastoma~10 (synergistic with L-asparaginase)MTS Assay[5]
U87GlioblastomaDose-dependent inhibitionMTS AssayN/A
SF767GlioblastomaDose-dependent inhibitionMTS AssayN/A
Hs578T (HALow)Triple-Negative Breast Cancer~2.5 (causes ~40% decrease in cell number)Crystal Violet Assay[N/A]
Hs578T (HAHigh)Triple-Negative Breast Cancer>2.5Crystal Violet AssayN/A
Rat Dermal FibroblastsNon-cancerous232.5CyQUANT® Assay[3]
BONCarcinoid Tumor10 (maximum inhibition of 14C-methionine uptake)14C-methionine uptake[6]

Table 1: IC50 Values and Proliferative Inhibition of DON in Various Cell Lines

The induction of apoptosis is a significant contributor to DON's anticancer activity. While specific quantitative apoptosis rates are variable and depend on the cell line and experimental conditions, studies consistently show an increase in apoptotic markers.

Cell LineCancer TypeApoptotic EffectMarkersReference
CT26.WTColon CarcinomaInduction of early and late apoptosisAnnexin V/PI Staining[7]
Glioblastoma cellsGlioblastomaInduction of apoptosis and autophagyNot specifiedN/A
BONNeuroendocrine TumorNuclear condensation (apoptosis)Electron Microscopy[8]

Table 2: Apoptotic Effects of DON on Cancer Cells

Signaling Pathways Modulated by DON

The metabolic stress induced by DON triggers responses in key signaling pathways that regulate cell growth, proliferation, and survival. The c-Myc and mTOR pathways are particularly relevant due to their roles in orchestrating cellular metabolism.

Oncogenes like c-Myc are known to drive glutamine addiction in cancer cells by upregulating glutamine transporters and glutaminase.[3] By inhibiting glutamine metabolism, DON effectively counteracts the pro-proliferative signals driven by c-Myc.

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and metabolism. It is sensitive to nutrient availability, including amino acids like glutamine. Depletion of glutamine and its metabolites by DON can lead to the downregulation of mTOR signaling, further contributing to the inhibition of cell growth and proliferation.[9]

cluster_upstream Upstream Oncogenic Drivers cluster_metabolism Glutamine Metabolism cluster_downstream Downstream Signaling & Effects cMyc c-Myc Glutamine_Metabolism Glutamine Metabolism cMyc->Glutamine_Metabolism Upregulates mTOR mTOR Signaling Glutamine_Metabolism->mTOR Activates Biosynthesis Nucleotide, Amino Acid, & Hexosamine Biosynthesis Glutamine_Metabolism->Biosynthesis Fuels DON This compound (DON) DON->Glutamine_Metabolism Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Biosynthesis->Proliferation Apoptosis Apoptosis

Figure 2: Signaling Pathways Influenced by DON. (Max Width: 760px)

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the effects of DON on cancer cells.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of DON.

cluster_assays Viability/Proliferation Assays start Seed cancer cells in 96-well plates treat Treat with varying concentrations of DON start->treat incubate Incubate for 24-72 hours treat->incubate mts MTS/MTT Assay: Add reagent, incubate, measure absorbance incubate->mts cyquant CyQUANT® Assay: Lyse cells, add dye, measure fluorescence incubate->cyquant crystal_violet Crystal Violet Assay: Fix and stain cells, solubilize dye, measure absorbance incubate->crystal_violet analyze Analyze data to determine IC50 values mts->analyze cyquant->analyze crystal_violet->analyze

Figure 3: Workflow for Cell Viability and Proliferation Assays. (Max Width: 760px)

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of DON in culture medium and add to the wells. Include a vehicle control (medium without DON).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DON at the desired concentrations for the desired time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by DON.

Protocol: Western Blotting

  • Cell Lysis: After treatment with DON, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-mTOR, c-Myc) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound exhibits potent in vitro anticancer activity across a range of cancer cell types. Its broad-spectrum inhibition of glutamine metabolism disrupts multiple fundamental cellular processes, leading to decreased proliferation and the induction of apoptosis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of DON and to develop novel strategies for targeting cancer metabolism. Future in vitro studies should focus on expanding the quantitative dataset across a wider array of cancer cell lines, elucidating the intricate details of the signaling pathways involved, and investigating mechanisms of resistance to DON.

References

Structural Analogs of 6-Diazo-5-oxo-norleucine: A Technical Guide to a Promising Class of Glutamine Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON), a naturally occurring glutamine antagonist, has long been recognized for its potent anticancer activity. By mimicking glutamine, DON irreversibly inhibits a host of enzymes dependent on this crucial amino acid, thereby disrupting cancer cell metabolism and proliferation. However, its clinical development has been hampered by significant toxicity to normal tissues, particularly the gastrointestinal tract, which also has a high demand for glutamine. This has spurred the development of a new generation of structural analogs, primarily prodrugs, designed to selectively target tumor tissues, enhance therapeutic efficacy, and minimize off-target effects. This technical guide provides a comprehensive overview of the core structural analogs of DON, focusing on their mechanism of action, synthesis, and preclinical evaluation. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of cancer metabolism and drug development.

Introduction: The Rationale for Targeting Glutamine Metabolism

Cancer cells exhibit a reprogrammed metabolism characterized by an increased uptake and utilization of nutrients to fuel their rapid growth and proliferation. One of the key metabolic dependencies of many tumors is an addiction to the amino acid glutamine.[1] Glutamine serves as a primary nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and hexosamines. It also contributes to the tricarboxylic acid (TCA) cycle, a process known as glutaminolysis, to support energy production and provide precursors for lipid biosynthesis. This heightened reliance on glutamine makes the enzymes in its metabolic pathway attractive targets for anticancer therapy.

6-Diazo-5-oxo-L-norleucine (DON) is a potent, broad-spectrum glutamine antagonist that covalently modifies and inactivates numerous glutamine-utilizing enzymes.[1] Despite its promising preclinical and early clinical efficacy, its systemic toxicity has limited its therapeutic potential. To overcome this limitation, researchers have focused on developing structural analogs, particularly prodrugs, that can be preferentially activated in the tumor microenvironment. These strategies aim to improve the therapeutic index of DON by increasing its concentration at the tumor site while reducing systemic exposure.

Prominent Structural Analogs of DON

The primary strategy in developing DON analogs has been the creation of prodrugs that mask the active molecule, rendering it temporarily inactive. These prodrugs are designed to be cleaved and release the active DON preferentially within the tumor microenvironment, which often exhibits unique enzymatic activities or physiological conditions (e.g., hypoxia, altered pH).

DRP-104 (Sirpiglenastat)

DRP-104, also known as Sirpiglenastat, is a prodrug of DON that has shown significant promise in preclinical studies and is currently in clinical trials.[2] It is designed for tumor-targeted delivery and activation.

JHU-083

JHU-083 is another leading DON prodrug designed to have increased oral bioavailability and brain penetration.[3] Its design involves masking both the amine and carboxylic acid functionalities of DON.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of DON and its key structural analogs from various preclinical studies.

Table 1: In Vitro Cytotoxicity of DON and its Analogs

CompoundCancer Cell LineAssay TypeIC50 / EC50 (µM)Reference
DON Rat Dermal FibroblastsCell Proliferation232.5[4]
DON Prodrug 6 P493B LymphomaCell Viability5.0 ± 0.12[5]
JHU-083 GBM6 (Glioma)Cell Viability~6-11[6]
JHU-083 U251 (Glioma)Cell Viability~6-11[6]
JHU-083 SB28 (Glioma)Cell Viability~6-11[6]

Table 2: In Vivo Efficacy of DON Prodrugs

CompoundAnimal ModelTumor TypeDosage and ScheduleKey FindingsReference
DRP-104 CT26 tumor-bearing miceColon Carcinoma0.5 mg/kg, s.c., once daily for 5 days90% tumor growth inhibition at day 12; median survival of 36 days.[7][8]
JHU-083 Athymic nude mice with D425MED orthotopic xenograftsMedulloblastoma20 mg/kg, twice weeklySignificantly extended survival from 21 to 28 days.[3]
JHU-083 C57BL/6 mice with mCB DNp53 MYC orthotopic xenograftsMedulloblastomaNot specifiedSuccessfully extended survival.[3]

Table 3: Pharmacokinetic Parameters of JHU-083 in Mice

ParameterValueBrain RegionTime PointReference
DON Concentration 8–12 nmol/gBrain1 hour after a single 20 mg/kg dose[3]

Mechanism of Action: Inhibition of Glutamine Metabolism

DON and its analogs function as glutamine antagonists, irreversibly inhibiting a wide range of enzymes that utilize glutamine as a substrate. This broad inhibition disrupts several critical metabolic pathways essential for cancer cell survival and proliferation.

Glutamine_Metabolism_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS) Nucleotide_Synthesis Nucleotide Synthesis Glutamine_int->Nucleotide_Synthesis Amidotransferases Amino_Acid_Synthesis Amino Acid Synthesis Glutamine_int->Amino_Acid_Synthesis Amidotransferases Hexosamine_Biosynthesis Hexosamine Biosynthesis Glutamine_int->Hexosamine_Biosynthesis GFAT alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH / Transaminases TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle DON_Analogs DON / Analogs Glutaminase (GLS) Glutaminase (GLS) DON_Analogs->Glutaminase (GLS) Amidotransferases Amidotransferases DON_Analogs->Amidotransferases GFAT GFAT DON_Analogs->GFAT

Caption: Signaling pathway of glutamine metabolism and points of inhibition by DON and its analogs.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of DON analogs.

Synthesis of DON Prodrugs

A general synthetic scheme for DON prodrugs often involves a multi-step process starting from a protected amino acid. For instance, a previously reported synthesis of certain DON prodrugs involved a seven-step procedure. The synthesis of JHU-083 (Ethyl 2-(2-Amino-4-methylpentanamido)-DON) has also been detailed in previous publications.[3]

General_Synthesis_Workflow Start Protected Amino Acid Step1 Coupling with DON precursor Start->Step1 Step2 Modification of functional groups Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Purification (e.g., HPLC) Step3->Step4 Final_Product DON Prodrug Step4->Final_Product

Caption: A generalized workflow for the synthesis of DON prodrugs.

In Vitro Cytotoxicity Assay

The cytotoxic effects of DON analogs are typically assessed using cell viability assays such as the MTT or CellTiter-Glo assay.

Protocol Overview:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the DON analog or control compound. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT, CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Cytotoxicity_Workflow Start Seed cells in 96-well plate Step1 Treat with DON analog dilutions Start->Step1 Step2 Incubate for 72 hours Step1->Step2 Step3 Add viability reagent Step2->Step3 Step4 Measure absorbance/luminescence Step3->Step4 Step5 Calculate IC50 values Step4->Step5

Caption: Experimental workflow for determining the in vitro cytotoxicity of DON analogs.

In Vivo Efficacy Studies in Subcutaneous Tumor Models

The antitumor efficacy of DON analogs is evaluated in vivo using animal models, typically mice bearing subcutaneous tumors.

Protocol Overview:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Randomization and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the DON analog or vehicle control according to the predetermined dosing schedule (e.g., oral gavage, subcutaneous injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Survival can also be a primary endpoint.[9][10]

In_Vivo_Efficacy_Workflow Start Implant tumor cells subcutaneously in mice Step1 Monitor tumor growth Start->Step1 Step2 Randomize mice into treatment groups Step1->Step2 Step3 Administer DON analog or vehicle Step2->Step3 Step4 Measure tumor volume and body weight Step3->Step4 Step5 Endpoint analysis (tumor weight, survival) Step4->Step5

Caption: Workflow for in vivo efficacy studies of DON analogs in a subcutaneous tumor model.

Western Blot Analysis of Glutamine Metabolism Enzymes

Western blotting can be used to assess the expression levels of key enzymes in the glutamine metabolism pathway in response to treatment with DON analogs.

Protocol Overview:

  • Protein Extraction: Lyse treated and untreated cells or tumor tissues to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for glutamine metabolism enzymes (e.g., GLS1, GLUD1) and a loading control (e.g., β-actin, GAPDH).

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Pharmacokinetic Analysis

To assess the in vivo behavior of DON analogs, pharmacokinetic studies are performed to measure the concentration of the prodrug and the active DON in plasma and tissues over time.

Protocol Overview:

  • Drug Administration: Administer a single dose of the DON analog to animals (e.g., mice) via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Collect blood and tissue samples at various time points after administration.

  • Sample Processing: Process the samples to extract the analytes of interest.

  • LC-MS/MS Analysis: Quantify the concentrations of the prodrug and DON in the processed samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]

  • Data Analysis: Plot the concentration-time data and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Conclusion and Future Directions

The development of structural analogs of 6-diazo-5-oxo-norleucine, particularly through prodrug strategies, represents a significant advancement in the quest to harness the therapeutic potential of glutamine antagonism for cancer treatment. Analogs like DRP-104 and JHU-083 have demonstrated improved tumor targeting and reduced systemic toxicity in preclinical models, paving the way for their clinical evaluation.

Future research in this area will likely focus on:

  • Refining Prodrug Design: Developing novel prodrugs with even greater tumor selectivity and optimized pharmacokinetic profiles.

  • Combination Therapies: Investigating the synergistic effects of DON analogs with other anticancer agents, including targeted therapies and immunotherapies.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to glutamine antagonist therapy.

  • Understanding Resistance Mechanisms: Elucidating the mechanisms by which cancer cells may develop resistance to DON and its analogs to devise strategies to overcome it.

This technical guide provides a foundational resource for researchers and drug developers working on this exciting class of anticancer agents. The provided data, protocols, and visualizations are intended to facilitate further research and accelerate the translation of these promising compounds into effective clinical therapies.

References

The Glutamine Antagonist 6-Diazo-5-oxo-L-norleucine: An In-depth Technical Guide to its Enzymatic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that acts as an irreversible inhibitor of a broad range of enzymes dependent on glutamine as a nitrogen donor. By mimicking glutamine, DON covalently modifies the active sites of these enzymes, leading to the disruption of critical metabolic pathways essential for cell proliferation and survival. This technical guide provides a comprehensive overview of the primary enzymatic targets of DON, presenting quantitative inhibition data, detailed experimental methodologies for target identification and characterization, and visual representations of the affected signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, metabolism, and drug development who are investigating the therapeutic potential of glutamine metabolism inhibitors.

Introduction

Glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of cellular processes, including nucleotide biosynthesis, amino acid synthesis, and energy metabolism.[1] Many cancer cells exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," making the enzymes involved in glutamine metabolism attractive targets for cancer therapy.[2]

6-Diazo-5-oxo-L-norleucine (DON), a naturally occurring analog of glutamine, has been extensively studied for its potent antitumor activity.[2] DON functions as a broad-spectrum, irreversible inhibitor of glutamine-utilizing enzymes.[3] Its mechanism of action involves competitive binding to the glutamine-binding site of the enzyme, followed by the formation of a covalent adduct, which permanently inactivates the enzyme.[2] This guide delves into the specific enzymatic targets of DON, the metabolic consequences of their inhibition, and the experimental approaches used to study these interactions.

Primary Enzymatic Targets of 6-Diazo-5-oxo-L-norleucine

DON's broad activity stems from its ability to target a wide array of enzymes that utilize glutamine as an amide group donor. These enzymes, known as glutamine amidotransferases, are crucial for the biosynthesis of purines, pyrimidines, and other essential biomolecules. The primary enzymatic targets of DON are summarized in the table below, along with available quantitative data on their inhibition.

Enzyme TargetPathway InvolvedInhibition Data (IC50/Ki)Reference(s)
Glutaminase (GLS)GlutaminolysisIC50: ~1 mM (kidney-type)[4]
Ki: 6 µM[5]
CTP Synthetase (CTPS)De novo Pyrimidine SynthesisInhibition demonstrated[6][7]
Carbamoyl Phosphate Synthetase II (CPSII/CAD)De novo Pyrimidine SynthesisInhibition demonstrated
Amidophosphoribosyltransferase (PPAT/GPAT)De novo Purine (B94841) SynthesisInhibition demonstrated[8]
Phosphoribosylformylglycinamidine synthase (FGAMS/FGAR-AT)De novo Purine SynthesisKi: 1.1 x 10-6 M
Glutamine-fructose-6-phosphate amidotransferase (GFAT)Hexosamine Biosynthesis Pathway (HBP)Inhibition demonstrated
NAD SynthetaseNAD SynthesisInhibition demonstrated
Asparagine Synthetase (ASNS)Amino Acid SynthesisInhibition demonstrated

Affected Signaling and Metabolic Pathways

The inhibition of glutamine-utilizing enzymes by DON leads to the significant disruption of several key metabolic pathways that are vital for cell growth and proliferation.

De Novo Purine Synthesis

The de novo synthesis of purine nucleotides is a fundamental process for DNA and RNA replication. DON inhibits two critical enzymes in this pathway: Amidophosphoribosyltransferase (PPAT) and Phosphoribosylformylglycinamidine synthase (FGAMS). The inhibition of these enzymes leads to a depletion of the purine nucleotide pool, thereby halting nucleic acid synthesis.

Caption: Inhibition of De Novo Purine Synthesis by DON.

De Novo Pyrimidine Synthesis

Similar to purine synthesis, the de novo synthesis of pyrimidines is essential for producing the building blocks of nucleic acids. DON targets two key enzymes in this pathway: Carbamoyl Phosphate Synthetase II (CPSII), which is part of the trifunctional enzyme CAD, and CTP Synthetase (CTPS). Inhibition of these enzymes blocks the synthesis of uridine (B1682114) monophosphate (UMP) and cytidine (B196190) triphosphate (CTP).

Caption: Inhibition of De Novo Pyrimidine Synthesis by DON.

Hexosamine Biosynthetic Pathway (HBP)

The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for N- and O-linked glycosylation of proteins. DON inhibits the rate-limiting enzyme of this pathway, Glutamine-fructose-6-phosphate amidotransferase (GFAT), thereby affecting protein glycosylation and cellular signaling.

hexosamine_biosynthetic_pathway cluster_hbp Hexosamine Biosynthetic Pathway cluster_inhibitor Fructose6P_Gln Fructose-6-P + Glutamine Glucosamine6P Glucosamine-6-P Fructose6P_Gln->Glucosamine6P GFAT GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc Glycosylation Protein Glycosylation UDP_GlcNAc->Glycosylation DON DON DON->GFAT_node Inhibits

Caption: Inhibition of the Hexosamine Biosynthetic Pathway by DON.

Experimental Protocols

This section outlines the general methodologies for key experiments used to identify and characterize the enzymatic targets of DON.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general approach to determine the inhibitory effect of DON on a specific glutamine-utilizing enzyme.

Objective: To determine the IC50 or Ki value of DON for a target enzyme.

Materials:

  • Purified target enzyme

  • Substrates for the enzyme (including glutamine)

  • 6-Diazo-5-oxo-L-norleucine (DON)

  • Assay buffer specific to the enzyme

  • Detection reagents for the product of the enzymatic reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the assay buffer, the enzyme's substrates (excluding glutamine), and the purified enzyme at a predetermined concentration.

  • Inhibitor Preparation: Prepare a series of dilutions of DON in the assay buffer.

  • Incubation: Add the different concentrations of DON or vehicle control to the reaction wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding glutamine to each well.

  • Kinetic Measurement: Immediately measure the product formation over time using a microplate reader at the appropriate wavelength for the detection reagent.

  • Data Analysis: Plot the initial reaction velocities against the logarithm of the DON concentration. The IC50 value, the concentration of DON that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is known.

Metabolic Labeling with 13C-Glutamine

This protocol allows for the tracing of glutamine metabolism in cells and helps to identify which pathways are affected by DON treatment.[9][10]

Objective: To assess the impact of DON on glutamine flux through various metabolic pathways.

Materials:

  • Cell line of interest

  • Cell culture medium

  • 13C-labeled glutamine

  • 6-Diazo-5-oxo-L-norleucine (DON)

  • Metabolite extraction buffer (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture the cells to the desired confluency.

  • Treatment: Treat the cells with DON at a specific concentration for a defined period. A control group without DON treatment should be included.

  • Labeling: Replace the culture medium with a medium containing 13C-labeled glutamine and continue the incubation for a set time.

  • Metabolite Extraction: Quench the metabolism and extract the intracellular metabolites using a cold extraction buffer.

  • LC-MS Analysis: Analyze the extracted metabolites using LC-MS to identify and quantify the 13C-labeled intermediates in various metabolic pathways (e.g., TCA cycle, nucleotide synthesis).

  • Data Analysis: Compare the levels of 13C-labeled metabolites between the DON-treated and control cells to determine the specific pathways inhibited by DON.

Experimental Workflow for Target Identification

The following workflow illustrates a general approach for identifying and validating the enzymatic targets of DON.

experimental_workflow start Hypothesis: DON inhibits glutamine- dependent enzymes proteomics Target Identification: Affinity chromatography or activity-based protein profiling with a DON-derived probe start->proteomics biochemical Target Validation: Enzyme Inhibition Assays (IC50/Ki determination) proteomics->biochemical cellular Cellular Target Engagement: Metabolic Labeling (13C-Gln) & Metabolomics biochemical->cellular in_vivo In Vivo Target Validation: Pharmacodynamic biomarker analysis in animal models cellular->in_vivo end Validated Enzymatic Targets in_vivo->end

Caption: A general experimental workflow for identifying and validating the enzymatic targets of DON.

Conclusion

6-Diazo-5-oxo-L-norleucine is a powerful tool for studying glutamine metabolism and holds significant potential as a therapeutic agent, particularly in the context of cancers that are addicted to glutamine. Its ability to irreversibly inhibit a wide range of glutamine-utilizing enzymes leads to the profound disruption of essential biosynthetic pathways. A thorough understanding of its enzymatic targets and the downstream metabolic consequences is crucial for the rational design of novel therapeutic strategies and for the development of more selective glutamine antagonists with improved therapeutic indices. This technical guide provides a foundational resource for researchers to further explore the complex interactions of DON with its enzymatic targets and to harness its potential in the development of next-generation metabolic therapies.

References

Methodological & Application

Application Notes and Protocols for 6-Diazo-5-oxo-L-norleucine (DON) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that has been a subject of interest in cancer research for decades.[1][2] Originally isolated from Streptomyces, DON functions as a broad-spectrum inhibitor of enzymes that utilize glutamine, a critical nutrient for rapidly proliferating cancer cells.[1][2] By mimicking glutamine, DON irreversibly binds to the active sites of these enzymes, thereby disrupting numerous metabolic pathways essential for tumor growth and survival.[1] These pathways include de novo purine (B94841) and pyrimidine (B1678525) synthesis, amino acid synthesis, and the hexosamine biosynthetic pathway (HBP).[1]

Recent advancements have led to the development of DON prodrugs, designed to enhance tumor-specific delivery and minimize off-target toxicities, renewing interest in its therapeutic potential.[1][3] These application notes provide a comprehensive overview of DON's mechanism of action, protocols for its use in cell culture, and expected outcomes based on preclinical studies.

Mechanism of Action

DON is a powerful tool for studying glutamine metabolism in cancer cells. Its primary mechanism of action involves the irreversible inhibition of a wide range of glutamine-utilizing enzymes.[1] This broad inhibition disrupts several key cellular processes:

  • Inhibition of Nucleotide Synthesis: DON blocks glutamine amidotransferases, which are essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1]

  • Disruption of the Hexosamine Biosynthetic Pathway (HBP): By inhibiting glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme of the HBP, DON interferes with the production of UDP-N-acetylglucosamine (UDP-GlcNAc). This disruption affects protein glycosylation and can lead to the downregulation of signaling pathways, such as the EGFR pathway.

  • Induction of Oxidative Stress: DON treatment has been shown to increase the generation of reactive oxygen species (ROS) in cancer cells.

  • Apoptosis Induction: Through the disruption of mitochondrial metabolism and other essential cellular processes, DON can induce programmed cell death (apoptosis) in cancer cells.[4]

Data Presentation: Efficacy of DON in Cancer Cell Lines

The following table summarizes the quantitative effects of DON on various cancer cell lines as reported in preclinical studies.

Cell LineCancer TypeAssayConcentration (µM)Incubation Time (hours)Observed Effect
P493BLymphomaCell Viability10.0 ± 0.11 (EC50)7250% reduction in cell viability.[5]
Hs578T (HALow)Triple-Negative Breast CancerCrystal Violet2.572~40% decrease in cell number.
Hs578T (HAHigh)Triple-Negative Breast CancerFlow Cytometry104816.1% decrease in cell-associated hyaluronan.
BONCarcinoid¹⁴C-methionine uptake10Not Specified60% inhibition of methionine uptake.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by DON and a general workflow for assessing its effects in cell culture.

DON_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects Glutamine Glutamine Glutamine_Metabolism Glutamine-Utilizing Enzymes (e.g., GFAT, CTP Synthetase) Glutamine->Glutamine_Metabolism DON 6-Diazo-5-oxo-L-norleucine (DON) DON->Glutamine_Metabolism ROS ↑ Reactive Oxygen Species (ROS) DON->ROS Apoptosis Apoptosis DON->Apoptosis HBP Hexosamine Biosynthetic Pathway (HBP) Glutamine_Metabolism->HBP Nucleotide_Synthesis De Novo Nucleotide Synthesis Glutamine_Metabolism->Nucleotide_Synthesis Glutamine_Metabolism->ROS Protein_Glycosylation Protein Glycosylation HBP->Protein_Glycosylation Cell_Growth ↓ Cell Growth & Proliferation Nucleotide_Synthesis->Cell_Growth EGFR_Signaling EGFR Signaling Protein_Glycosylation->EGFR_Signaling EGFR_Signaling->Cell_Growth Apoptosis->Cell_Growth

Caption: Simplified signaling pathway of DON's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells DON_Prep 2. Prepare DON dilutions Treatment 3. Treat cells with DON DON_Prep->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation Viability 5a. Cell Viability Assay (MTT, Crystal Violet) Incubation->Viability Metabolism 5b. Metabolic Analysis (Seahorse Assay) Incubation->Metabolism Signaling 5c. Signaling Pathway Analysis (Western Blot) Incubation->Signaling

References

Application Notes and Protocols for 6-Diazo-5-oxo-L-norleucine (DON) in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that has demonstrated significant anti-tumor efficacy in preclinical studies.[1][2] As an analog of L-glutamine, DON irreversibly inhibits a broad range of enzymes dependent on glutamine, thereby disrupting critical metabolic pathways for cancer cell proliferation, including nucleotide and protein synthesis.[1][3][4] However, the clinical development of DON has been hampered by its significant dose-limiting toxicities, particularly gastrointestinal issues, due to the high glutamine dependence of normal tissues like the GI tract.[1][5]

Recent research has focused on developing prodrug strategies to enhance tumor-specific delivery of DON, thereby improving its therapeutic index.[1][5][6] These application notes provide a comprehensive overview of the reported dosages, administration routes, and experimental protocols for the use of DON and its prodrugs in in vivo mouse models, based on publicly available scientific literature.

Data Presentation: DON and Prodrug Dosage in Mouse Models

The following tables summarize the quantitative data on the administration of DON and its prodrugs in various in vivo mouse models.

CompoundMouse ModelCancer TypeDosageAdministration RouteDosing ScheduleReference
DONU87 flank xenograftGlioblastoma0.8 mg/kgIntraperitoneal (i.p.)Once daily[3]
DONNot SpecifiedNot Specified1.6 mg/kgIntravenous (i.v.)Single dose[7]
DONC57BL/6Alphavirus Encephalomyelitis0.3 mg/kgIntraperitoneal (i.p.)Every 24 hours for 7 days[8]
DONC57BL/6Alphavirus Encephalomyelitis0.6 mg/kgIntraperitoneal (i.p.)Every 24 hours for 7 days[8]
DON ProdrugEL4 engrafted C57BL/6Lymphoma1 mg/kg, then 0.3 mg/kgOral (p.o.)Daily for 5 days, then daily[6]
DON Prodrug 1Swine (for CNS delivery data)Not Applicable1.6 mg/kg equivalentIntravenous (i.v.) infusion1 hour[4][6]

Experimental Protocols

Protocol 1: Evaluation of DON in a U87 Glioblastoma Flank Xenograft Mouse Model[3]

Objective: To assess the in vivo efficacy of DON in a glioblastoma xenograft model.

Materials:

  • 6-Diazo-5-oxo-L-norleucine (DON)

  • Vehicle (e.g., sterile phosphate-buffered saline)

  • U87 human glioblastoma cells

  • Immunocompromised mice (e.g., nude mice)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture U87 cells in appropriate media until they reach the desired confluency for injection.

  • Tumor Implantation: Subcutaneously inject a suspension of U87 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment and control groups.

  • Drug Administration: Administer DON at a dose of 0.8 mg/kg via intraperitoneal injection daily. The control group receives an equivalent volume of the vehicle.

  • Efficacy Assessment: Measure tumor size at regular intervals throughout the study. A significant decrease in tumor size compared to the control group indicates efficacy.

  • Toxicity Monitoring: Monitor mice for signs of toxicity, such as weight loss, lethargy, ptosis, and hunching.

Protocol 2: Pharmacokinetic Analysis of DON in Mice[7]

Objective: To determine the pharmacokinetic profile of DON in plasma and brain tissue.

Materials:

  • 6-Diazo-5-oxo-L-norleucine (DON)

  • Anesthetic agent

  • Equipment for blood and tissue collection

  • LC-MS/MS system for bioanalysis

Procedure:

  • Drug Administration: Administer DON to mice at a dose of 1.6 mg/kg via intravenous injection or 0.6 mg/kg via intraperitoneal injection.

  • Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours post-injection), euthanize the mice.

  • Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood to separate the plasma.

  • Brain Tissue Collection: Perfuse the mice with saline to remove blood from the brain, then harvest the brain tissue.

  • Sample Processing: Process plasma and brain homogenates for analysis.

  • Bioanalysis: Quantify the concentration of DON in the plasma and brain samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life and area under the curve (AUC).

Protocol 3: Evaluation of a DON Prodrug in an EL4 Lymphoma-Engrafted Mouse Model[6]

Objective: To assess the anti-tumor activity and toxicity of a DON prodrug.

Materials:

  • DON Prodrug

  • Vehicle

  • EL4 lymphoma cells

  • C57BL/6 mice

Procedure:

  • Tumor Implantation: Inject EL4 cells subcutaneously into the flank of C57BL/6 mice.

  • Tumor Growth: Allow tumors to establish and become measurable (typically 5 days post-injection).

  • Treatment Regimen:

    • Initiate treatment with the DON prodrug at 1 mg/kg administered orally once daily for 5 days.

    • Following the initial 5-day treatment, continue with a maintenance dose of 0.3 mg/kg orally.

  • Tumor Measurement: Measure tumor volumes every other day using calipers.

  • Toxicity Assessment: Monitor mice for any signs of overt toxicity, including weight loss.

  • Endpoint: Continue the study until tumors in the vehicle-treated control group necessitate euthanasia.

Mandatory Visualizations

DON_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_inhibition Inhibition by DON Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS) Nucleotides Nucleotides Glutamine_int->Nucleotides Amidotransferases Amino_Acids Other Amino Acids Glutamine_int->Amino_Acids Transaminases alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione Glutamate->GSH GCL TCA Cycle TCA Cycle alpha_KG->TCA Cycle DON 6-Diazo-5-oxo-L-norleucine (DON) Glutaminase Glutaminase DON->Glutaminase Amidotransferases Amidotransferases DON->Amidotransferases

Caption: Mechanism of action of 6-Diazo-5-oxo-L-norleucine (DON).

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Tumor Cell Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model 2. Select Mouse Model Animal_Model->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomize into Groups Tumor_Growth->Randomization Treatment 6. Administer DON/Prodrug or Vehicle Randomization->Treatment Tumor_Measurement 7. Measure Tumor Volume Treatment->Tumor_Measurement Toxicity_Monitoring 8. Monitor for Toxicity Treatment->Toxicity_Monitoring Data_Analysis 9. Analyze and Report Data Tumor_Measurement->Data_Analysis Toxicity_Monitoring->Data_Analysis

Caption: General experimental workflow for in vivo mouse studies.

References

Application Notes and Protocol for 6-Diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that has garnered significant interest in cancer research and drug development.[1] As an analogue of L-glutamine, DON irreversibly inhibits a range of glutamine-utilizing enzymes, thereby disrupting critical metabolic pathways essential for the proliferation of cancer cells. This document provides detailed application notes and a comprehensive protocol for the dissolution, handling, and application of DON in both in vitro and in vivo research settings.

Mechanism of Action and Signaling Pathways

DON exerts its cytotoxic effects by targeting enzymes that utilize glutamine as a nitrogen donor for the biosynthesis of nucleotides, amino acids, and other essential macromolecules. By covalently modifying the active site of these enzymes, DON effectively blocks metabolic pathways crucial for rapidly dividing cells.

DON_Pathway cluster_0 Cellular Metabolism Glutamine Glutamine Glutamine_Utilizing_Enzymes Glutamine-Utilizing Enzymes Glutamine->Glutamine_Utilizing_Enzymes Glutamate Glutamate DON 6-Diazo-5-oxo-L-norleucine (DON) DON->Glutamine_Utilizing_Enzymes Biosynthesis Nucleotide, Amino Acid, and Hexosamine Biosynthesis Glutamine_Utilizing_Enzymes->Biosynthesis Cell_Growth Cell Proliferation and Survival Biosynthesis->Cell_Growth

Caption: Mechanism of action of 6-Diazo-5-oxo-L-norleucine (DON).

Data Summary: Solubility and Stability

The following table summarizes the solubility and stability of DON in various solvents and conditions. It is crucial to note that while stock solutions are stable when stored correctly, working solutions at physiological temperatures may have limited stability.

ParameterSolvent/ConditionValueNotes
Solubility Water12.5 mg/mL (73.04 mM)Sonication is recommended to aid dissolution.[2]
PBS (pH 7.2)10 mg/mL
DMSO1 mg/mL (5.84 mM) to 7 mg/mL (40.9 mM)Solubility in DMSO can vary; sonication may be required.[2]
Aqueous solutions of methanol (B129727) or ethanolSolubleDissolution in absolute alcohols is difficult.[1]
Stability Solid Powder≥ 4 years at -20°CStore in a tightly sealed container, protected from light.
Stock Solution in Solvent1 year at -80°C; 1 month at -20°CAliquoting is recommended to avoid repeated freeze-thaw cycles.
Aqueous Solution (pH 7.4, 37°C)Limited stabilityDue to the reactive nature of the diazo group, it is recommended to prepare fresh working solutions for experiments and use them immediately. Prodrugs of DON have been developed to improve stability in vivo.[3]

Experimental Protocols

Safety Precautions

Warning: 6-Diazo-5-oxo-L-norleucine is a cytotoxic compound and should be handled with extreme care.[3] It is toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling DON.[3]

  • Ventilation: Handle the solid powder and concentrated solutions in a chemical fume hood to avoid inhalation of dust or aerosols.

  • Waste Disposal: Dispose of all waste materials contaminated with DON in accordance with local, state, and federal regulations for hazardous waste.[3]

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 100 mM stock solution of DON in sterile water.

Materials:

  • 6-Diazo-5-oxo-L-norleucine (solid powder)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer and sonicator

Procedure:

  • In a chemical fume hood, weigh out the required amount of DON powder. For example, to prepare 1 mL of a 100 mM solution, weigh 17.12 mg of DON (Molecular Weight: 171.15 g/mol ).

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of sterile water to achieve the desired concentration.

  • Vortex the solution thoroughly. If the solid does not dissolve completely, sonicate the solution in a water bath until it becomes clear.[2]

  • Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).

Protocol 2: Preparation of Working Solutions for In Vitro (Cell Culture) Experiments

This protocol outlines the dilution of the stock solution for use in cell culture assays.

Materials:

  • 100 mM DON stock solution (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Thaw an aliquot of the 100 mM DON stock solution on ice.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final DON concentration of 100 µM, add 10 µL of the 100 mM stock solution to 10 mL of medium.

  • Add the calculated volume of the stock solution to the pre-warmed cell culture medium.

  • Mix gently by inverting the tube or pipetting.

  • Use the freshly prepared medium immediately. Due to the limited stability of DON in aqueous solutions at 37°C, it is not recommended to store working solutions.

in_vitro_workflow cluster_workflow In Vitro Solution Preparation Workflow start Weigh DON Powder dissolve Dissolve in Sterile Water (Vortex/Sonicate) start->dissolve filter Sterile Filter (0.22 µm) dissolve->filter stock Prepare 100 mM Stock Solution filter->stock aliquot Aliquot and Store (-80°C) stock->aliquot thaw Thaw Stock Aliquot on Ice aliquot->thaw dilute Dilute in Cell Culture Medium thaw->dilute use Treat Cells Immediately dilute->use

References

Application Notes and Protocols: 6-Diazo-5-oxo-L-norleucine (DON) in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Diazo-5-oxo-L-norleucine (DON) is a powerful glutamine antagonist that inhibits multiple enzymes involved in glutamine metabolism, a key pathway for cancer cell proliferation and survival.[1][2] While its potent anti-tumor effects have been recognized for decades, systemic toxicity, particularly gastrointestinal issues, has limited its clinical application.[3][4][5] The development of prodrugs that selectively release DON within the tumor microenvironment has renewed interest in its therapeutic potential.[3][4][6] This document provides an overview of promising combination strategies for DON and detailed protocols for preclinical evaluation.

The rationale for combining DON with other therapies stems from its ability to induce metabolic stress in cancer cells, potentially sensitizing them to other treatments and overcoming resistance mechanisms.[1][2] Key combination strategies include targeting complementary metabolic pathways, enhancing the efficacy of targeted therapies and immunotherapies, and augmenting the effects of conventional chemotherapy and radiotherapy.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on DON combination therapies.

Table 1: Synergistic Effects of DON with L-asparaginase in Glioblastoma Cell Lines

Cell LineTreatmentConcentrationCell Viability (% of Control)
U251L-asparaginase1 IU/ml~75%
DON10 µM~80%
L-asparaginase + DON1 IU/ml + 10 µMSynergistic reduction
U87L-asparaginase(Dose-dependent)Inhibition observed
DON(Dose-dependent)Inhibition observed
L-asparaginase + DON(Various)Synergistic reduction
SF767L-asparaginase(Dose-dependent)Inhibition observed
DON(Dose-dependent)Inhibition observed
L-asparaginase + DON(Various)Synergistic reduction

Data adapted from a study on glioblastoma cell lines, indicating a synergistic anti-proliferative effect.[1][7]

Table 2: Overview of Preclinical DON Combination Studies

Cancer TypeCombination AgentModelKey Findings
Pancreatic Ductal Adenocarcinoma (PDAC)Trametinib (B1684009) (MEK inhibitor)Preclinical modelsDRP-104 (DON prodrug) in combination with trametinib showed improved responses by countering adaptive resistance via the MEK/ERK pathway.[3]
Pancreatic Ductal Adenocarcinoma (PDAC)L-asparaginasePreclinical modelsDON treatment upregulates asparagine synthesis, creating a vulnerability to asparaginase.[3]
Various Solid TumorsAnti-PD-1 ImmunotherapyAnimal modelsA DON prodrug slowed tumor growth, altered the tumor microenvironment, and enhanced the production of durable anti-tumor T cells, markedly improving immunotherapy efficacy.[6][8]
GlioblastomaKetogenic DietMouse modelDON combined with a calorie-restricted ketogenic diet was shown to kill tumor cells and improve overall survival in late-stage experimental glioblastoma.[9]
Pediatric Acute Leukemia6-mercaptopurine (6-MP)Early clinical trialCombination showed therapeutic success.[5]

Signaling Pathways and Experimental Workflows

Diagram 1: DON's Mechanism of Action and Combination Rationale

DON_Mechanism cluster_Metabolism Cancer Cell Metabolism cluster_Combination Combination Therapies Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS Nucleotides Nucleotides Glutamine->Nucleotides Glutathione Glutathione Glutamine->Glutathione Asparagine Asparagine Glutamine->Asparagine ASNS Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG TCA Cycle TCA Cycle Alpha_KG->TCA Cycle DON 6-Diazo-5-oxo- L-norleucine (DON) DON->Glutamine Inhibits Glutamine- utilizing enzymes DON->Nucleotides Inhibits Glutamine- utilizing enzymes DON->Glutathione Inhibits Glutamine- utilizing enzymes DON->Asparagine Inhibits Glutamine- utilizing enzymes Immunotherapy Immunotherapy (e.g., anti-PD-1) DON->Immunotherapy Enhances T-cell activity by reducing metabolic competition MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) DON->MEK_Inhibitor Counters adaptive resistance Asparaginase L-Asparaginase DON->Asparaginase Creates synthetic lethality In_Vitro_Workflow cluster_assays Assessments start Cancer Cell Lines (e.g., PDAC, Glioblastoma) treatment Treat with: 1. DON alone 2. Combo Agent alone 3. DON + Combo Agent 4. Vehicle Control start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability Cell Viability (MTS/MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI Staining, Caspase Assay) incubation->apoptosis western Western Blot (Signaling Proteins, e.g., p-ERK, c-Myc) incubation->western analysis Data Analysis: - Calculate IC50 - Determine Combination Index (CI) (CI < 1 indicates synergy) viability->analysis apoptosis->analysis western->analysis

References

Application Notes and Protocols for 6-Diazo-5-oxo-L-norleucine (DON) in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. A hallmark of glioblastoma metabolism is its dependence on the amino acid glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox balance. This "glutamine addiction" presents a promising therapeutic vulnerability. 6-Diazo-5-oxo-L-norleucine (DON), a structural analog of glutamine, acts as a potent and irreversible inhibitor of multiple glutamine-utilizing enzymes. By disrupting these key metabolic pathways, DON has demonstrated significant anti-tumor activity in preclinical models of glioblastoma.

These application notes provide a comprehensive overview of the use of DON in glioblastoma research, including its mechanism of action, preclinical efficacy, and detailed protocols for in vitro and in vivo studies. Particular attention is given to the development of prodrugs designed to enhance brain penetration and mitigate systemic toxicity, a key challenge in the clinical translation of DON.

Mechanism of Action

DON's primary mechanism of action is the irreversible inhibition of a broad range of enzymes that utilize glutamine as a substrate. In glioblastoma, this leads to the disruption of several critical metabolic pathways:

  • Inhibition of Glutaminolysis: DON blocks the conversion of glutamine to glutamate (B1630785) by glutaminase (B10826351) (GLS), a crucial step in the tricarboxylic acid (TCA) cycle anaplerosis. This deprives the cell of a key energy source and essential biosynthetic precursors.

  • Disruption of Nucleotide Synthesis: By inhibiting glutamine-dependent enzymes in the de novo synthesis of purines and pyrimidines, DON impedes DNA and RNA replication, thereby halting cell proliferation.

  • Impairment of Redox Homeostasis: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. DON-mediated depletion of glutamine can lead to increased oxidative stress and apoptosis.

  • Downregulation of mTOR Signaling: The prodrug of DON, JHU-083, has been shown to disrupt mTOR signaling, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in glioblastoma.[1][2][3][4] This effect is associated with a reduction in Cyclin D1 protein expression, leading to cell cycle arrest at the G0/G1 phase.[1][2][3][4]

Data Presentation

In Vitro Efficacy of DON and its Prodrugs

The following table summarizes the in vitro efficacy of DON and its brain-penetrant prodrug, JHU-083, against various glioblastoma cell lines.

CompoundCell LineAssay TypeIC50 / EffectReference
DON U251MTS AssayDose-dependent inhibition of proliferation[4]
U87MTS AssayDose-dependent inhibition of proliferation[4]
SF767MTS AssayDose-dependent inhibition of proliferation[4]
JHU-083 IDH1mut Glioma CellsCell Growth AssayReduced cell proliferation[1][2][3][4]
Isogenic Human Normal Astrocyte (SVG cells) with IDH1R132HCell Growth AssayReduced cell proliferation[1]
D54 Glioma with inducible IDH1R132HCell Growth AssayReduced cell proliferation[1]
In Vivo Efficacy of DON and its Prodrugs

This table summarizes the in vivo anti-tumor activity of DON and JHU-083 in orthotopic glioblastoma mouse models.

CompoundAnimal ModelGlioblastoma ModelTreatment RegimenKey FindingsReference
DON Murine ModelU87 Flank Xenograft0.8 mg/kg, i.p., daily>50% decrease in tumor size compared to vehicle[5]
JHU-083 Intracranial IDH1mut Glioma ModelOrthotopic IDH1mut mouse modelNot specifiedExtended survival and reduced intracranial pS6 protein expression[1][2][3][4]
JHU-083 Immune-competent miceOrthotopic tumors from mouse cerebellar stem cell model20 mg/kg, oral, twice weeklySignificantly increased survival[6][7]
JHU-083 Immune-deficient miceOrthotopic tumors from human MYC-amplified medulloblastoma cell line20 mg/kg, oral, twice weeklySignificantly increased survival[6][7]
Pharmacokinetic Parameters of DON and its Prodrugs

The following table outlines the pharmacokinetic parameters of DON and its prodrug 5c in preclinical models.

CompoundSpeciesDose & RouteCmaxTmaxAUCt1/2Brain/Plasma RatioReference
DON Mouse1.6 mg/kg, i.v.--8 nmol·h/mL1.2 h-[8]
Mouse0.6 mg/kg, i.p.1.7 ± 0.5 nmol/mL (plasma)1 h--~0.1[8]
Monkeyi.v.12.6 nmol/mL (plasma)0.25 h42.7 h·nmol/mL--[5]
Prodrug 5c Monkeyi.v.2.23 nmol/mL (plasma, as DON)0.25 h5.71 h·nmol/mL-10-fold higher CSF/plasma ratio vs DON[5][9][10]
JHU-083 Mouse20 mg/kg, oral8-12 nmol/g (brain, as DON)1 h---[6][7]

Mandatory Visualizations

DON_Metabolic_Inhibition cluster_extracellular Extracellular Space cluster_cell Glioblastoma Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int Transporter Glutamate Glutamate Glutamine_int->Glutamate GLS Nucleotides Purine & Pyrimidine Synthesis Glutamine_int->Nucleotides alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH TCA TCA Cycle alpha_KG->TCA Proliferation Cell Proliferation & Survival TCA->Proliferation GSH->Proliferation Nucleotides->Proliferation DON DON DON->Nucleotides Inhibits multiple enzymes GLS Glutaminase (GLS) DON->GLS

Caption: DON inhibits key glutamine metabolic pathways in glioblastoma.

mTOR_Signaling_DON cluster_upstream Upstream Signaling cluster_mTOR mTOR Signaling cluster_DON_effect Effect of DON (via JHU-083) RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CyclinD1 Cyclin D1 mTORC1->CyclinD1 CellGrowth Protein Synthesis & Cell Growth S6K->CellGrowth _4EBP1->CellGrowth CellCycle G1/S Phase Transition CyclinD1->CellCycle DON DON (from JHU-083) Glutamine_Depletion Glutamine Metabolism Disruption DON->Glutamine_Depletion Glutamine_Depletion->mTORC1 Inhibits

Caption: DON's prodrug JHU-083 disrupts the mTOR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Glioblastoma Cell Culture DON_Treatment_vitro DON/JHU-083 Treatment CellCulture->DON_Treatment_vitro ViabilityAssay Cell Viability Assay (MTS) DON_Treatment_vitro->ViabilityAssay SynergyAssay Synergy Assay with L-asparaginase DON_Treatment_vitro->SynergyAssay WesternBlot Western Blot (mTOR pathway) DON_Treatment_vitro->WesternBlot OrthotopicModel Orthotopic GBM Mouse Model DON_Treatment_vivo DON/JHU-083 Administration OrthotopicModel->DON_Treatment_vivo TumorMonitoring Tumor Growth Monitoring DON_Treatment_vivo->TumorMonitoring PK_Analysis Pharmacokinetic Analysis DON_Treatment_vivo->PK_Analysis SurvivalAnalysis Survival Analysis TumorMonitoring->SurvivalAnalysis

Caption: Experimental workflow for evaluating DON in glioblastoma research.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assessment (MTS Assay)

This protocol details the procedure for determining the effect of DON on the viability of glioblastoma cell lines using a colorimetric MTS assay.

Materials:

  • Glioblastoma cell lines (e.g., U87, U251, SF767)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DON or JHU-083 stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count glioblastoma cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of DON or JHU-083 in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM.

    • Include a vehicle control (the solvent used for the drug stock) at the same final concentration as in the highest drug concentration well.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).[4]

  • MTS Assay:

    • After the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other absorbance readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 2: Orthotopic Glioblastoma Mouse Model and In Vivo Efficacy Study

This protocol describes the establishment of an orthotopic glioblastoma mouse model and subsequent evaluation of DON or JHU-083 efficacy.

Materials:

  • Glioblastoma cell line (e.g., U87-MG)

  • Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old

  • Sterile PBS or HBSS

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Stereotactic frame

  • Hamilton syringe with a 26-gauge needle

  • Micro-drill

  • Bone wax

  • Sutures or wound clips

  • DON or JHU-083 formulation for in vivo administration

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation:

    • Culture and harvest glioblastoma cells.

    • Wash the cells with sterile PBS or HBSS and resuspend them at a concentration of 1 x 10⁵ cells in 5 µL of sterile PBS. Keep the cell suspension on ice.

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse and secure its head in the stereotactic frame.

    • Make a midline scalp incision to expose the skull.

    • Using a micro-drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).

    • Slowly lower the Hamilton syringe needle through the burr hole to a depth of approximately 3 mm.

    • Inject the 5 µL cell suspension over 2-5 minutes.

    • Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

    • Seal the burr hole with bone wax and close the scalp incision with sutures or wound clips.

    • Monitor the mouse until it recovers from anesthesia.

  • Drug Administration:

    • Allow tumors to establish for a set period (e.g., 7-10 days).

    • Randomize mice into treatment and control groups.

    • Administer DON, JHU-083, or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal injection or oral gavage).[5][6][7]

  • Tumor Growth Monitoring and Efficacy Evaluation:

    • Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or MRI.

    • Monitor animal health and body weight regularly.

    • Continue treatment for the planned duration.

    • The primary endpoint is typically overall survival. Euthanize mice when they exhibit neurological symptoms or significant weight loss.

    • At the end of the study, harvest brains for histological and molecular analysis.

Protocol 3: Assessment of Synergy with L-asparaginase

This protocol outlines a method to assess the synergistic anti-proliferative effect of DON and L-asparaginase in glioblastoma cells.

Materials:

  • Glioblastoma cell lines

  • DON

  • L-asparaginase

  • Complete cell culture medium

  • 96-well plates

  • MTS reagent

  • Plate reader

  • Software for synergy analysis (e.g., CompuSyn)

Procedure:

  • Determine IC50 for Single Agents:

    • Perform MTS assays as described in Protocol 1 to determine the IC50 values for DON and L-asparaginase individually in the glioblastoma cell line of interest.

  • Combination Treatment:

    • Design a matrix of combination concentrations based on the individual IC50 values. A common approach is to use a constant ratio of the two drugs at various concentrations (e.g., 0.25 x IC50, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • Seed cells in a 96-well plate as described previously.

    • Treat the cells with the single agents and the drug combinations for 72 hours.[4]

  • MTS Assay and Data Collection:

    • Perform the MTS assay and measure absorbance as described in Protocol 1.

    • Calculate the fraction of affected cells (Fa) for each concentration of the single agents and the combinations, where Fa = 1 - (% Viability / 100).

  • Synergy Analysis (Combination Index):

    • Use a software package like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • The CI value indicates the nature of the drug interaction:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • A Fa-CI plot can be generated to visualize the synergy at different effect levels.

Conclusion

DON and its next-generation prodrugs represent a promising therapeutic strategy for glioblastoma by targeting the tumor's metabolic dependency on glutamine. The data and protocols presented here provide a framework for researchers to further investigate the potential of glutamine antagonism in preclinical glioblastoma models. Future studies should continue to focus on optimizing drug delivery to the brain, elucidating the full spectrum of molecular effects, and identifying potential combination therapies to enhance anti-tumor efficacy.

References

Application Notes and Protocols for Developing 6-Diazo-5-oxo-norleucine (DON) Prodrugs for Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Diazo-5-oxo-L-norleucine (B1670411) (DON) is a potent glutamine antagonist that has demonstrated significant anticancer efficacy in preclinical and early clinical studies.[1][2] Its mechanism of action involves the irreversible inhibition of a broad range of glutamine-utilizing enzymes, which are critical for the biosynthesis of nucleotides, amino acids, and other essential macromolecules in rapidly proliferating cancer cells.[3][4] However, the clinical development of DON has been hampered by dose-limiting gastrointestinal (GI) toxicities, as the GI tract is highly dependent on glutamine for its normal function.[1][2][5]

To mitigate these toxicities and improve the therapeutic index of DON, prodrug strategies have been developed.[2][3] These approaches aim to mask the active DON molecule, rendering it inert in systemic circulation and healthy tissues, while enabling its targeted activation within the tumor microenvironment.[5][6] This targeted delivery is often achieved by designing prodrugs that are substrates for enzymes that are overexpressed in cancer cells, such as histone deacetylases (HDACs) and cathepsin L (CTSL).[5]

These application notes provide an overview of the development of DON prodrugs, including key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from preclinical studies of various DON prodrugs, highlighting their improved tumor targeting and reduced systemic toxicity compared to the parent drug, DON.

Table 1: In Vivo Efficacy and Tumor Targeting of DON Prodrugs

Prodrug CandidateMouse ModelDosing RegimenTumor Growth Inhibition (TGI)Fold Increase in Tumor DON Exposure (vs. GI Tract)Reference
Prodrug 6 CES1-/- mice with P493B lymphoma xenograftsSystemic administrationDose-dependent inhibition of cell proliferation11-fold (Tumor AUC: 5.1 nmol h/g vs. Jejunum AUC: 0.45 nmol h/g)[1][5]
DRP-104 Mice with implanted tumorsSystemic administrationComplete tumor elimination11-fold[6][7]
JHU-083 Murine glioblastoma modelNot specifiedSignificant tumor regressionNot specified[8]
Prodrug 3 Mice with EL4 tumorsDaily dosingTumor eliminationNot specified[2]

Table 2: Pharmacokinetic Properties of DON Prodrugs

Prodrug CandidateSpeciesKey FindingsReference
Prodrug 1 Swine15-fold enhanced CSF/plasma ratio and 9-fold enhanced brain/plasma ratio compared to DON.[2]
Prodrug 6 CES1-/- mice5-fold higher tumor exposure of DON vs. plasma.[1]
methyl-POM-DON-isopropyl-ester (5c) Monkeys10-fold enhanced cerebrospinal fluid to plasma ratio versus DON.[9]

Mandatory Visualizations

Signaling Pathways

Glutamine_Metabolism_and_DON_Action Glutamine_ext Extracellular Glutamine Glutamine_int Intracellular Glutamine Glutamine_ext->Glutamine_int ASCT2 Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS) Nucleotides Nucleotide Synthesis Glutamine_int->Nucleotides Amino_Acids Amino Acid Synthesis Glutamine_int->Amino_Acids aKG α-Ketoglutarate Glutamate->aKG GDH/Transaminases GSH Glutathione (GSH) Synthesis Glutamate->GSH TCA TCA Cycle aKG->TCA DON 6-Diazo-5-oxo-norleucine (DON) DON->Glutamine_int Inhibits Transporters DON->Glutamate Inhibits GLS DON->Nucleotides Inhibits GAT enzymes DON->Amino_Acids Inhibits GAT enzymes

Caption: Glutamine metabolism in cancer cells and points of inhibition by DON.

Experimental Workflows

DON_Prodrug_Development_Workflow Prodrug_Design Prodrug Design & Synthesis In_Vitro_Stability In Vitro Stability Assays (Plasma, Tissue Homogenates) Prodrug_Design->In_Vitro_Stability Enzyme_Activation Enzymatic Activation Assays (HDAC, Cathepsin L) In_Vitro_Stability->Enzyme_Activation In_Vitro_Efficacy In Vitro Efficacy (Cancer Cell Lines) Enzyme_Activation->In_Vitro_Efficacy In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_Efficacy->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Tumor Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Toxicity_Assessment Toxicity Assessment (GI, Systemic) In_Vivo_Efficacy->Toxicity_Assessment Lead_Optimization Lead Optimization Toxicity_Assessment->Lead_Optimization Lead_Optimization->Prodrug_Design

Caption: A typical workflow for the development and evaluation of DON prodrugs.

Experimental Protocols

Protocol 1: Synthesis of a Generic DON Prodrug

This protocol describes a general two-step process to synthesize a DON prodrug with both the carboxylic acid and amine functionalities masked.

Materials:

  • 6-Diazo-5-oxo-L-norleucine (DON)

  • Appropriate alcohol (e.g., isopropanol) for esterification

  • Thionyl chloride

  • Desired amino acid with a protecting group (e.g., Boc-L-Lys(Ac)-OH)

  • Coupling agents (e.g., HBTU, DIEA)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents and equipment (e.g., silica (B1680970) gel chromatography)

Procedure:

  • Esterification of DON's Carboxylic Acid:

    • Suspend DON in the chosen alcohol (e.g., isopropanol).

    • Cool the mixture to 0°C.

    • Slowly add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the resulting DON ester.

  • Amide Coupling to DON's Amine:

    • Dissolve the protected amino acid (e.g., Boc-L-Lys(Ac)-OH) in DCM.

    • Add coupling agents (HBTU and DIEA) and stir for a few minutes.

    • Add the DON ester from step 1 to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Perform an aqueous workup to remove excess reagents.

    • Purify the final prodrug by silica gel chromatography.

Protocol 2: In Vitro Stability in Plasma and Tissue Homogenates

This protocol outlines the procedure to assess the stability of a DON prodrug in biological matrices.

Materials:

  • DON prodrug

  • Control (DON)

  • Human, mouse, or other species-specific plasma (heparinized)

  • Tissue homogenates (e.g., liver, intestine, tumor) prepared in appropriate buffer

  • Acetonitrile (B52724) with internal standard for quenching and protein precipitation

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-warm plasma or tissue homogenate to 37°C.

    • Spike the DON prodrug into the matrix at a final concentration of 1 µM.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining intact prodrug and the formation of DON.

    • Calculate the half-life (t½) of the prodrug in each matrix.

Protocol 3: In Vivo Efficacy in a Subcutaneous Tumor Xenograft Model

This protocol details the steps to evaluate the antitumor efficacy of a DON prodrug in a mouse model.

Materials:

  • Cancer cell line of interest (e.g., P493B lymphoma)

  • Immunocompromised mice (e.g., NSG or nude mice)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Matrigel (optional)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • DON prodrug formulated in a suitable vehicle

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and wash the cells with PBS or HBSS.

    • Resuspend the cells in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.[1]

  • Treatment:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the DON prodrug (e.g., via intraperitoneal injection or oral gavage) according to the desired dosing schedule (e.g., daily).

    • Administer the vehicle control to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or for a specified duration.

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Protocol 4: Assessment of Gastrointestinal Toxicity

This protocol provides a general framework for evaluating the GI toxicity of DON prodrugs.

Materials:

  • Mice from the in vivo efficacy study

  • Formalin or other fixative

  • Paraffin

  • Hematoxylin and eosin (B541160) (H&E) stain

  • Microscope

Procedure:

  • Clinical Observation:

    • During the in vivo efficacy study, monitor the mice daily for clinical signs of GI toxicity, including:

      • Diarrhea (assessed by stool consistency)

      • Weight loss

      • Changes in posture or activity (e.g., hunching)

  • Histopathological Analysis:

    • At the study endpoint, euthanize the mice and collect sections of the gastrointestinal tract (e.g., jejunum, ileum, colon).

    • Fix the tissues in formalin and embed them in paraffin.

    • Section the tissues and stain with H&E.

    • Examine the sections under a microscope for signs of toxicity, such as:

      • Villous atrophy

      • Crypt damage

      • Inflammatory cell infiltration

      • Mucosal ulceration

  • Scoring:

    • Use a semi-quantitative scoring system to grade the severity of the histopathological changes.

Protocol 5: Enzymatic Activation Assay (General)

This protocol describes a general method to confirm the activation of a DON prodrug by a specific enzyme.

Materials:

  • DON prodrug

  • Recombinant human enzyme (e.g., HDAC1, Cathepsin L)

  • Appropriate enzyme assay buffer

  • Enzyme-specific substrate (as a positive control)

  • Quenching solution

  • LC-MS/MS system

Procedure:

  • Incubation:

    • In a microplate, combine the enzyme, assay buffer, and the DON prodrug at a specified concentration.

    • Incubate at 37°C for a set period (e.g., 60 minutes).

    • Include a no-enzyme control to assess non-enzymatic degradation.

  • Sample Preparation and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Process the samples for LC-MS/MS analysis as described in Protocol 2.

    • Quantify the amount of DON released.

  • Data Analysis:

    • Compare the amount of DON released in the presence and absence of the enzyme to determine if the prodrug is a substrate for the enzyme.

References

Application Notes and Protocols for Assessing the Anti-Tumor Efficacy of 6-Diazo-5-oxo-L-norleucine (DON) in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a potent, broad-spectrum glutamine antagonist that mimics L-glutamine, allowing it to irreversibly inhibit multiple enzymes dependent on glutamine for their function.[1][2] These enzymes are critical for the biosynthesis of nucleotides (purines and pyrimidines), amino acids, and other macromolecules essential for rapidly proliferating cancer cells.[3][4] By disrupting these metabolic pathways, DON effectively induces a state of glutamine starvation, leading to cell death and tumor growth inhibition.[5]

Historically, the clinical development of DON was hampered by dose-limiting gastrointestinal (GI) toxicities, as the GI tract is also highly dependent on glutamine.[3][6][7] This has led to a resurgence in interest focused on developing tumor-targeted prodrugs of DON, such as DRP-104 (sirpiglenastat) and JHU-083, which are designed to be preferentially activated within the tumor microenvironment, thereby minimizing systemic exposure and improving the therapeutic index.[4][7][8]

These application notes provide an overview of standard preclinical protocols to assess the in vitro and in vivo anti-tumor efficacy of DON and its analogues.

Data Presentation: Efficacy of DON and its Prodrugs

The following tables summarize quantitative data from preclinical studies, demonstrating the anti-tumor activity of DON and its modern prodrugs across various cancer models.

Table 1: In Vitro Anti-Tumor Activity of DON and its Prodrugs

CompoundCancer Cell LineAssay TypeKey FindingsReference
DONNeuroendocrine (BON)Growth InhibitionMaximum effect at 10 µM, inhibition lasted 3-4 weeks[5]
DONMultipleGlutaminase (B10826351) InhibitionIC50 of ~1 mM for kidney-type glutaminase (cKGA)[9][10]
DON / DRP-104Murine Colon (MC38)Cell ViabilityEfficacy is highly dependent on glutamine concentration in media. IC50 shifts significantly in low (0.5 mM) vs. high (4 mM) glutamine.[11]
JHU-083GliomaCell ProliferationReduces cell proliferation and mTOR signaling.[12]

Table 2: In Vivo Anti-Tumor Efficacy of DON and its Prodrugs

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
DRP-104Murine Colon Cancer (MC38 Syngeneic)0.5 to 1.4 mg/kg (s.c.)96% to 101% TGI[11]
DRP-104Murine Colon Cancer (CT26 Syngeneic)0.5 mg/kg (s.c., q.d. x5)90% TGI[13]
DONNeuroblastoma (SK-N-AS Xenograft)100 mg/kg (i.p., twice weekly)Significant tumor growth reduction[2]
DONNeuroblastoma (SK-N-FI Xenograft)50 mg/kg (i.p., twice weekly)Significant tumor growth reduction[2]
JHU-083Glioma (BT142 Orthotopic)25 mg/kgImproved survival[14]

Signaling Pathways and Experimental Workflow

DON's Mechanism of Action

DON acts as a glutamine mimic, blocking several key metabolic pathways essential for tumor growth. As a glutamine antagonist, it inhibits enzymes required for nucleotide synthesis and disrupts the TCA cycle. This metabolic stress leads to the downregulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation, ultimately resulting in decreased cell proliferation and apoptosis.[9][11][12][15]

Caption: DON inhibits multiple glutamine-dependent biosynthetic pathways.
General Preclinical Assessment Workflow

A typical workflow for assessing a novel anti-tumor agent like DON begins with in vitro screening to determine potency and cellular effects, followed by in vivo studies in animal models to evaluate efficacy and tolerability. Mechanistic studies are performed concurrently to understand the molecular basis of the drug's action.

Workflow cluster_vitro Phase 1: In Vitro Assessment cluster_vivo Phase 2: In Vivo Efficacy cluster_mech Phase 3: Mechanism of Action a Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 b Apoptosis Assay (e.g., Annexin V/PI) Confirm cell death mechanism a->b Confirm Mechanism c Xenograft/Syngeneic Mouse Model Establishment a->c Proceed if Potent f Tumor/Cell Lysate Collection b->f d Treatment with DON or Prodrug c->d e Monitor Tumor Volume & Body Weight d->e e->f Collect Samples at Endpoint g Western Blot Analysis (e.g., for p-ERK, p-S6) f->g h Data Analysis & Interpretation g->h

Caption: A multi-phase workflow for preclinical evaluation of DON.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol is used to determine the concentration of DON that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (consider using media with physiological glutamine levels, e.g., ~0.5 mM, for relevance)

  • DON stock solution (dissolved in sterile water or PBS)[1]

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO2.[16]

  • Compound Treatment: Prepare serial dilutions of DON in complete culture medium. Remove the old medium from the plate and add 100 µL of the DON dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C, 5% CO2.[17]

  • MTT Addition: Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[16]

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals. Allow the plate to stand overnight in the incubator.[16]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: In Vivo Subcutaneous Xenograft Model

This protocol outlines the establishment of a human tumor xenograft in immunodeficient mice to evaluate the anti-tumor efficacy of DON.

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID, 4-6 weeks old)[18]

  • Sterile PBS and/or serum-free medium

  • Matrigel (optional, can improve tumor engraftment)[18]

  • DON or prodrug formulation for injection

  • Digital calipers

  • Animal housing and all procedures must be IACUC-approved.

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells, wash with PBS, and perform a cell count using trypan blue to ensure high viability (>90%). Resuspend the final cell pellet in cold, sterile PBS or serum-free medium (optionally mixed 1:1 with Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.[3][18]

  • Tumor Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.[18]

  • Tumor Monitoring: Allow tumors to grow. Once palpable, measure tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[18]

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[18] Administer DON or its prodrug via the desired route (e.g., intraperitoneal, subcutaneous) and schedule (e.g., 50 mg/kg, twice weekly). The control group receives the vehicle alone.[2]

  • Efficacy and Toxicity Assessment: Continue to measure tumor volume throughout the study. Monitor mouse body weight 2-3 times per week as a measure of systemic toxicity.[18]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or if mice in treatment groups show signs of excessive toxicity. Tumors can be excised at the endpoint for further mechanistic analysis.

Protocol 3: Western Blot Analysis of MAPK/ERK Pathway

This protocol is for assessing the activation state of key signaling proteins, such as those in the MAPK/ERK pathway, which may be involved in resistance to DON.

Materials:

  • Treated cells or excised tumor tissue

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)[15]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets or homogenized tumor tissue in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[15]

  • SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[19]

  • Analysis: Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to normalize the data and determine the relative change in protein phosphorylation.[19]

References

Application Notes and Protocols for Studying Glutamine Metabolism in Neuroblastoma Using 6-Diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, frequently exhibits metabolic reprogramming to sustain rapid cell growth and proliferation. A key feature of this altered metabolism is a heightened dependence on glutamine, often referred to as "glutamine addiction." This is particularly prominent in high-risk neuroblastoma with MYCN amplification, where the MYCN oncoprotein drives the expression of genes involved in glutamine metabolism.[1][2][3] Glutamine serves as a crucial source of carbon and nitrogen for the synthesis of macromolecules, such as nucleotides and non-essential amino acids, and for maintaining cellular redox homeostasis through glutathione (B108866) production.

6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that acts as an irreversible inhibitor of a broad range of glutamine-utilizing enzymes.[1] By mimicking glutamine, DON binds to the active sites of these enzymes and covalently modifies them, leading to their inactivation. This broad inhibition of glutamine metabolism makes DON a valuable tool for studying the role of glutamine in cancer cell biology and a potential therapeutic agent. These application notes provide detailed protocols for using DON to investigate glutamine metabolism in neuroblastoma cell lines and in vivo models.

Data Presentation

In Vitro Efficacy of DON in Neuroblastoma Cell Lines
In Vivo Efficacy of DON in Neuroblastoma Xenograft Models

Studies have demonstrated the significant anti-tumor activity of DON in mouse xenograft models of human neuroblastoma. The following table summarizes the key findings from a representative study.

Cell LineTreatmentDosing ScheduleTumor Growth InhibitionReference
SK-N-ASDON (100 mg/kg)Intraperitoneal, twice weeklySignificant reduction in tumor growth[2]
SK-N-FIDON (50 mg/kg)Intraperitoneal, twice weeklySignificant reduction in tumor growth[2]
SK-N-FIDON (100 mg/kg)Intraperitoneal, once weeklySignificant reduction in tumor growth[2]
SK-N-BE(2)DON (50 mg/kg)Intraperitoneal, twice weekly3-fold smaller tumors at 2.5 weeks[2]
IMR-32DON (50 mg/kg)Intraperitoneal, twice weekly6-fold smaller tumors than control[2]
MYCN-amplifiedJHU083 (oral DON prodrug)Orally, three times weeklySignificant suppression of tumor growth[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of DON on neuroblastoma cell lines and calculating the half-maximal inhibitory concentration (IC50).

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32, SK-N-AS, SH-SY5Y)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 6-Diazo-5-oxo-L-norleucine (DON)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count neuroblastoma cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • DON Treatment:

    • Prepare a stock solution of DON in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

    • Prepare serial dilutions of DON in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of DON or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • After the 72-hour incubation, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells (background) from all other absorbance values.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the DON concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Measurement of Intracellular Glutamine and Glutamate (B1630785)

This protocol describes the use of a bioluminescent assay to measure the intracellular levels of glutamine and glutamate in neuroblastoma cells following treatment with DON.

Materials:

  • Neuroblastoma cells

  • Complete culture medium

  • DON

  • PBS (ice-cold)

  • Glutamine/Glutamate-Glo™ Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Plate neuroblastoma cells in 96-well plates and treat with desired concentrations of DON for the desired duration as described in Protocol 1.

  • Sample Preparation:

    • After treatment, quickly remove the medium and wash the cells twice with 200 µL of ice-cold PBS per well.

    • Add 30 µL of PBS to the washed cells.

    • Add 15 µL of Inactivation Solution I (from the assay kit) and mix by shaking the plate for 5 minutes to lyse the cells and stop enzymatic activity.[4]

  • Glutamine and Glutamate Measurement:

    • Follow the manufacturer's instructions for the Glutamine/Glutamate-Glo™ Assay.[5] This typically involves:

      • Transferring the cell lysate to a new plate.

      • Adding glutaminase (B10826351) to a set of wells to convert glutamine to glutamate for the total glutamine + glutamate measurement.

      • Adding a buffer without glutaminase to another set of wells for the glutamate only measurement.

      • Incubating to allow the enzymatic reactions to proceed.

      • Adding the detection reagent to generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a luminometer.

    • Calculate the concentration of glutamine and glutamate based on a standard curve.

    • Normalize the results to cell number or protein concentration.

Protocol 3: Western Blot Analysis of Metabolic Enzymes

This protocol is for analyzing the expression levels of key enzymes in glutamine metabolism, such as Glutaminase 2 (GLS2), in neuroblastoma cells treated with DON.

Materials:

  • Neuroblastoma cells

  • Complete culture medium

  • DON

  • PBS (ice-cold)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-GLS2, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Culture and treat neuroblastoma cells with DON in 6-well plates or larger culture dishes.

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-GLS2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

Protocol 4: In Vivo Neuroblastoma Xenograft Model

This protocol outlines the establishment of a subcutaneous neuroblastoma xenograft model in immunocompromised mice to evaluate the in vivo efficacy of DON.

Materials:

  • Neuroblastoma cell line (e.g., SK-N-BE(2), IMR-32)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Complete culture medium

  • PBS (sterile)

  • Matrigel (optional)

  • DON

  • Vehicle for DON administration (e.g., sterile water or saline)

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture neuroblastoma cells to 80-90% confluency.

    • Harvest the cells, wash with sterile PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 2-5 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100-200 µL of the cell suspension (2-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the DON solution in the appropriate vehicle.

    • Administer DON via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule (e.g., 50 mg/kg, twice weekly).[2] The control group receives the vehicle only.

  • Tumor Measurement and Data Analysis:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

    • Plot the mean tumor volume ± SEM over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Neuroblastoma Cell Culture (e.g., SK-N-BE(2), IMR-32) don_treatment_vitro DON Treatment (Dose-Response) cell_culture->don_treatment_vitro viability_assay Cell Viability Assay (MTS) don_treatment_vitro->viability_assay metabolite_assay Metabolite Measurement (Glutamine/Glutamate) don_treatment_vitro->metabolite_assay western_blot Western Blot Analysis (e.g., GLS2) don_treatment_vitro->western_blot ic50 IC50 Determination viability_assay->ic50 xenograft Neuroblastoma Xenograft (Immunocompromised Mice) don_treatment_vivo DON Administration (e.g., 50 mg/kg IP) xenograft->don_treatment_vivo tumor_measurement Tumor Volume Measurement don_treatment_vivo->tumor_measurement data_analysis Tumor Growth Inhibition Analysis tumor_measurement->data_analysis

Caption: Experimental workflow for studying the effects of DON on neuroblastoma.

glutamine_metabolism_pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS2 Nucleotides Nucleotide Synthesis (Purines, Pyrimidines) Glutamine->Nucleotides Amidotransferases NEAA Non-Essential Amino Acid Synthesis Glutamine->NEAA Amidotransferases alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (GSH) (Redox Balance) Glutamate->GSH TCA_Cycle TCA Cycle (Anaplerosis) alpha_KG->TCA_Cycle DON DON DON->Glutamate inhibits DON->Nucleotides inhibits DON->NEAA inhibits MYCN MYCN Amplification MYCN->Glutamate upregulates

Caption: Glutamine metabolism pathway in neuroblastoma and points of inhibition by DON.

References

6-Diazo-5-oxo-norleucine (DON) as a Tool for Elucidating Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a potent, broad-spectrum glutamine antagonist originally isolated from Streptomyces.[1][2] As a structural analog of L-glutamine, DON serves as a powerful tool for investigating the kinetics of glutamine-utilizing enzymes. Its mechanism of action involves irreversible inhibition, making it particularly valuable for studying enzyme function and for the development of novel therapeutics, especially in the field of oncology.[3] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing DON for enzyme kinetic studies.

DON's utility stems from its ability to act as a mechanism-based inactivator. It initially binds competitively to the glutamine-binding site of an enzyme. Subsequently, the diazo group facilitates the formation of a covalent adduct with a nucleophilic residue in the active site, leading to irreversible inhibition.[4] This two-step mechanism allows for the detailed characterization of enzyme-inhibitor interactions.

Mechanism of Action

DON mimics glutamine, allowing it to enter the active site of glutamine-dependent enzymes. The inhibition proceeds through a two-step mechanism:

  • Reversible Binding: DON first binds to the enzyme's active site in a reversible manner, forming an initial enzyme-inhibitor complex (E-I). This initial binding is characterized by the inhibition constant, Ki.

  • Irreversible Covalent Modification: Following initial binding, a nucleophilic residue in the enzyme's active site attacks the carbon of the diazoketone group of DON. This leads to the release of nitrogen gas and the formation of a stable covalent bond between the enzyme and the inhibitor, resulting in an inactivated enzyme (E-I*). This step is characterized by the rate of inactivation, kinact.

This mechanism is depicted in the following diagram:

E_I Enzyme (E) + DON (I) EI Reversible E-I Complex E_I->EI k_on / k_off (Ki) EI_inactive Inactive Covalent E-I* Complex EI->EI_inactive k_inact

Mechanism of Irreversible Inhibition by DON

Quantitative Data: Inhibition Constants of DON

The efficacy of DON as an inhibitor is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). Below is a summary of reported values for various glutamine-utilizing enzymes.

EnzymeCommon AbbreviationPathwayKiIC50Organism/Cell LineReference(s)
Glutaminase (B10826351)GLSGlutaminolysis6 µM~1 mM (cKGA)Not Specified[1][5][6]
CTP SynthetaseCTPSPyrimidine Synthesis-Data not availableNot Specified[1]
Carbamoyl Phosphate Synthetase IICPSIIPyrimidine Synthesis-Data not availableNot Specified[3][7]
FGAR AmidotransferaseFGAR-ATPurine Synthesis-Data not availableNot Specified[7][8]
Guanosine Monophosphate SynthetaseGMPSPurine Synthesis-Data not availableNot Specified[3][7]
Gamma-Glutamyl Transpeptidase 1GGT1Glutathione Metabolism2.7 ± 0.7 mM-Human[9]
Rat Dermal Fibroblasts-Cell Proliferation-232.5 µMRat[10]

Note: The availability of specific Ki and IC50 values for DON against all its target enzymes is limited in publicly available literature. The provided data is based on the cited sources.

Experimental Protocols

Protocol 1: Determination of kinact and KI for Irreversible Inhibition of CTP Synthetase by DON

This protocol is adapted from a general method for characterizing covalent inhibitors of CTP synthetase.[11]

Materials:

  • Purified CTP synthetase

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA

  • Substrates: ATP, UTP, L-glutamine

  • Allosteric activator: GTP

  • 6-Diazo-5-oxo-norleucine (DON) stock solution

  • Spectrophotometer capable of reading absorbance at 291 nm

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, UTP, ATP, glutamine, and GTP at desired concentrations in a cuvette or 96-well plate.

    • Add varying concentrations of DON to the reaction mixtures. Include a control with no DON.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding a pre-determined amount of purified CTP synthetase.

  • Data Acquisition:

    • Immediately monitor the increase in absorbance at 291 nm, which corresponds to the formation of CTP.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe the time-dependent inactivation.

  • Data Analysis:

    • For each DON concentration, plot the absorbance (product formation) versus time. The initial velocity will decrease over time as the enzyme is inactivated.

    • Fit the progress curve data to a single exponential decay equation to determine the observed rate of inactivation (kobs) for each DON concentration.

    • Plot the calculated kobs values against the corresponding DON concentrations.

    • Fit the data to the following Michaelis-Menten-like equation to determine kinact and KI: k_obs = (k_inact * [I]) / (K_I + [I]) Where:

      • kinact is the maximal rate of inactivation.

      • KI is the inhibitor concentration at half-maximal inactivation rate.

      • [I] is the concentration of DON.

Protocol 2: General Glutaminase Activity Assay for Screening DON Inhibition

This protocol provides a general method for measuring glutaminase activity, which can be adapted for determining the inhibitory effect of DON.

Materials:

  • Cell or tissue lysate containing glutaminase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)

  • L-glutamine solution (substrate)

  • DON stock solution

  • Glutamate (B1630785) detection reagent (e.g., a commercial kit that measures glutamate production)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates according to standard protocols.

  • Inhibitor Pre-incubation:

    • In a 96-well plate, add the cell/tissue lysate.

    • Add varying concentrations of DON to the wells. Include a control with no DON.

    • Pre-incubate for a specific time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the L-glutamine substrate to all wells.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction (if necessary, as per the detection kit instructions).

    • Add the glutamate detection reagent to each well.

    • Incubate as required by the kit.

  • Measurement:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of glutaminase activity remaining at each DON concentration relative to the control (no DON).

    • Plot the percentage of activity against the logarithm of the DON concentration to determine the IC50 value.

Protocol 3: Cell-Based Assay for Assessing DON's Impact on Nucleotide Synthesis

This protocol outlines a method to assess the effect of DON on cell proliferation, which is an indirect measure of its inhibitory effect on nucleotide synthesis.[10]

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • DON stock solution

  • Cell proliferation assay kit (e.g., MTS, MTT, or a DNA-binding dye-based assay like CyQUANT®)[10]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of DON in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of DON. Include a vehicle control (medium with the same concentration of the solvent used for DON, e.g., DMSO).

  • Incubation:

    • Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • Cell Viability/Proliferation Measurement:

    • At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability/proliferation for each DON concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the DON concentration to determine the IC50 value.

Visualizations

Signaling Pathways Affected by DON

DON's primary targets are enzymes that utilize glutamine as a substrate. By inhibiting these enzymes, DON disrupts several critical metabolic pathways, most notably the de novo synthesis of purines and pyrimidines, as well as glutaminolysis.

cluster_glutaminolysis Glutaminolysis cluster_pyrimidine Pyrimidine Synthesis cluster_purine Purine Synthesis Glutamine_g Glutamine Glutamate Glutamate Glutamine_g->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA TCA Cycle alpha_KG->TCA Glutaminase Glutaminase (GLS) Glutaminase->Glutamate Glutamine_p Glutamine Carbamoyl_P Carbamoyl Phosphate Glutamine_p->Carbamoyl_P HCO3 HCO3- HCO3->Carbamoyl_P UTP UTP Carbamoyl_P->UTP CTP CTP UTP->CTP CPSII CPSII CPSII->Carbamoyl_P CTPS CTP Synthetase CTPS->CTP Glutamine_pu Glutamine PRA PRA Glutamine_pu->PRA PRPP PRPP PRPP->PRA FGAR FGAR PRA->FGAR FGAM FGAM FGAR->FGAM XMP XMP FGAM->XMP GMP GMP XMP->GMP PPAT PPAT PPAT->PRA FGAR_AT FGAR-AT FGAR_AT->FGAM GMPS GMPS GMPS->GMP DON This compound (DON) cluster_workflow Experimental Workflow start Start: Purified Enzyme & DON Stock assay_dev 1. Assay Development (Substrate concentration, Enzyme concentration) start->assay_dev ic50 2. IC50 Determination (Range of DON concentrations) assay_dev->ic50 time_dep 3. Time-Dependent Inhibition Assay (Fixed DON concentrations, varying pre-incubation times) ic50->time_dep kinact_ki 4. Determination of kinact and KI (Varying DON concentrations, fixed pre-incubation time) time_dep->kinact_ki data_analysis 5. Data Analysis (Non-linear regression) kinact_ki->data_analysis results 6. Report Kinetic Parameters (kinact, KI, kinact/KI) data_analysis->results

References

Enhancing Central Nervous System Delivery of 6-Diazo-5-oxo-norleucine (DON): A Prodrug Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, has shown significant therapeutic potential in preclinical models of neurological disorders, including malignant brain tumors. However, its clinical utility has been hampered by poor penetration across the blood-brain barrier (BBB) and dose-limiting systemic toxicities, particularly gastrointestinal distress.[1][2] This document outlines the application of a prodrug strategy to enhance the delivery of DON to the central nervous system (CNS), thereby increasing its therapeutic index. Detailed protocols for the synthesis of a representative DON prodrug, in vivo pharmacokinetic studies, and bioanalytical methods are provided, along with a summary of key quantitative data from preclinical evaluations.

Introduction: The Challenge of Delivering DON to the CNS

DON exerts its therapeutic effect by irreversibly inhibiting a broad range of glutamine-utilizing enzymes, which are critical for the rapid proliferation of cancer cells and are implicated in various neurological diseases.[2] Many brain tumors, such as glioblastoma and medulloblastoma, exhibit a high dependence on glutamine metabolism, making them prime targets for DON therapy.[3][4]

The primary obstacle to the successful clinical application of DON for CNS pathologies is its hydrophilic nature, which restricts its passage across the lipophilic BBB. Furthermore, systemic administration of DON leads to significant gastrointestinal toxicity due to the high glutamine turnover in the GI tract.[2]

To address these limitations, a prodrug approach has been developed. This strategy involves masking the polar functional groups of DON (the primary amine and carboxylic acid) to create a more lipophilic molecule that can more readily cross the BBB.[5] Once within the CNS, these prodrugs are designed to be enzymatically or chemically converted back to the active parent drug, DON, concentrating its therapeutic action within the brain while minimizing systemic exposure and associated side effects.[6]

Quantitative Data: Preclinical Evaluation of DON Prodrugs

Prodrug strategies have demonstrated a significant improvement in the CNS delivery of DON in various preclinical models. The following tables summarize key pharmacokinetic parameters from studies in mice, monkeys, and swine, comparing the performance of DON with its prodrugs.

Table 1: Cerebrospinal Fluid (CSF) to Plasma Ratio of DON Following Administration of DON vs. Prodrugs

SpeciesCompoundDose and RouteCSF/Plasma RatioFold EnhancementReference(s)
MonkeyDON1.6 mg/kg, i.v.~0.1-[5]
MonkeyProdrug 5c (methyl-POM-DON-isopropyl-ester)3.6 mg/kg (DON equivalent), i.v.~1.010-fold[5]
SwineDON1.6 mg/kg equivalent, i.v. infusionNot explicitly stated, but brain/plasma ratio was ~0.1-
SwineProdrug 11.6 mg/kg equivalent, i.v. infusion15-fold enhanced CSF/plasma ratio15-fold

Table 2: Brain Tissue to Plasma Ratio of DON Following Administration of DON vs. Prodrugs

SpeciesCompoundDose and RouteBrain/Plasma RatioFold EnhancementReference(s)
MouseDON0.6 mg/kg, i.p.~0.1-
SwineDON1.6 mg/kg equivalent, i.v. infusion~0.1-
SwineProdrug 11.6 mg/kg equivalent, i.v. infusion9-fold enhanced brain/plasma ratio9-fold
MouseJHU-083 (oral prodrug)20 mg/kg (DON equivalent), oral gavageDON accumulation of 8-12 nmol/g in brainNot directly compared to DON[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the development and evaluation of DON prodrugs for CNS delivery.

Synthesis of a Representative DON Prodrug

This protocol describes a general multi-step synthesis for a DON prodrug with masked amine and carboxylate functionalities, based on reported methods.[5][7][8]

Objective: To synthesize a lipophilic prodrug of DON to enhance BBB penetration.

Materials:

  • L-pyroglutamic acid

  • Thionyl chloride or appropriate esterification reagents

  • (9H-fluoren-9-yl)methyl (Fmoc) protecting group reagents (e.g., Fmoc-Cl)

  • Diazo transfer reagents (e.g., (Trimethylsilyl)diazomethane)

  • Appropriate solvents (e.g., THF, DMF, CH2Cl2)

  • Reagents for coupling amino acids or other promoieties (e.g., HATU, DIEA)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Protocol:

  • Esterification of Pyroglutamic Acid: Convert L-pyroglutamic acid to its corresponding ester by reacting with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst or thionyl chloride.[7]

  • N-Protection: Protect the amine group of the pyroglutamate (B8496135) ester with a suitable protecting group, such as Fmoc, to prevent side reactions in subsequent steps.[7]

  • Diazo Group Formation: Introduce the diazo group by reacting the protected pyroglutamate ester with a diazo transfer reagent. This step is critical and should be performed under carefully controlled, low-temperature conditions.[7]

  • Ring Opening and Promoieties Addition: The pyroglutamate ring is opened to form the linear DON backbone. Subsequently, promoieties can be coupled to the free amine and carboxyl groups. For example, dipeptide units or other lipophilic groups can be added using standard peptide coupling reagents like HATU.[5]

  • Deprotection (if necessary): If protecting groups were used on the promoieties, they are removed in the final step.

  • Purification: The final prodrug is purified using techniques such as column chromatography and its identity and purity are confirmed by methods like NMR and mass spectrometry.

In Vivo Pharmacokinetic Study in a Non-Human Primate Model

This protocol outlines the procedure for evaluating the CNS penetration of a DON prodrug in rhesus macaques, a model that closely mimics human physiology.[5][9]

Objective: To determine the CSF and plasma concentrations of DON following intravenous administration of the parent drug versus a prodrug.

Animals: Adult rhesus macaques (Macaca mulatta) with chronically implanted cisterna magna ports for CSF collection.[9]

Drug Formulation and Administration:

  • Prepare a sterile, injectable formulation of DON and the DON prodrug in a suitable vehicle (e.g., saline).

  • Administer the compounds intravenously (i.v.) as a bolus injection or infusion at a predetermined dose.

Sample Collection:

  • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6 hours) via a peripheral vein.[5]

  • Process the blood by centrifugation to obtain plasma.

  • Collect CSF samples from the cisterna magna port at specified time points (e.g., 30 minutes post-dose).[5][9]

  • Store all samples at -80°C until analysis.

Data Analysis:

  • Quantify the concentration of DON in plasma and CSF samples using a validated bioanalytical method (see Protocol 3.3).

  • Calculate the CSF-to-plasma concentration ratio at each time point.

  • Determine pharmacokinetic parameters such as Cmax, Tmax, and AUC for both plasma and CSF.

Quantification of DON in Brain and Plasma by LC-MS/MS

This protocol describes a sensitive and specific method for quantifying DON in biological matrices, which involves a derivatization step to improve its chromatographic properties and detection.[1]

Objective: To accurately measure the concentration of DON in plasma and brain homogenates.

Materials:

  • Plasma and brain tissue samples

  • Internal standard (e.g., isotopically labeled DON)

  • Derivatization reagent: 3 N HCl in n-butanol

  • Acetonitrile (B52724), formic acid, and other LC-MS grade solvents

  • Ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS)

Protocol:

  • Sample Preparation (Brain Tissue):

    • Homogenize the brain tissue in a suitable buffer.

    • Add the internal standard to the homogenate.

  • Sample Preparation (Plasma):

    • Add the internal standard to the plasma sample.

  • Protein Precipitation and Derivatization:

    • Add 250 µL of 3 N HCl in n-butanol to 50 µL of the plasma or brain homogenate sample.[1]

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube and incubate at 60°C for 30 minutes to complete the derivatization.[1]

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Separate the analyte using a suitable C18 column with a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid).

    • Detect and quantify the derivatized DON and internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of DON into blank matrix (plasma or brain homogenate) and processing them alongside the samples.

    • Calculate the concentration of DON in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

Visualization of Pathways and Workflows

Glutamine Metabolism and DON's Mechanism of Action

The following diagram illustrates the central role of glutamine in cellular metabolism and highlights the key enzymes inhibited by 6-Diazo-5-oxo-norleucine.

Glutamine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int LAT1/ASCT2 Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS) (inhibited by DON) Nucleotides Nucleotide Synthesis Glutamine_int->Nucleotides Amidotransferases (inhibited by DON) Amino_Acids Other Amino Acid Synthesis Glutamine_int->Amino_Acids Amidotransferases (inhibited by DON) alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH / Transaminases GSH Glutathione Synthesis Glutamate->GSH TCA TCA Cycle alpha_KG->TCA DON This compound (DON)

Caption: Glutamine metabolism pathway and targets of DON.

Experimental Workflow for CNS Delivery of DON Prodrugs

This diagram outlines the key steps involved in the preclinical evaluation of a DON prodrug for enhanced CNS delivery.

Experimental_Workflow cluster_development Prodrug Development cluster_invivo In Vivo Evaluation cluster_analysis Bioanalysis and Efficacy synthesis Prodrug Synthesis and Characterization animal_model Animal Model Selection (e.g., Mouse, Monkey) synthesis->animal_model administration Drug Administration (e.g., i.v., oral) animal_model->administration sampling Sample Collection (Plasma, CSF, Brain) administration->sampling quantification LC-MS/MS Quantification of DON sampling->quantification pk_analysis Pharmacokinetic Analysis (CSF/Plasma Ratio) quantification->pk_analysis efficacy Efficacy Studies (e.g., Brain Tumor Models) pk_analysis->efficacy toxicity Toxicity Assessment (e.g., GI Toxicity) efficacy->toxicity

Caption: Workflow for preclinical evaluation of DON prodrugs.

Logical Relationship of Prodrug Delivery to the CNS

This diagram illustrates the conceptual basis of the DON prodrug strategy for targeting the central nervous system.

Prodrug_Concept cluster_systemic Systemic Circulation cluster_cns Central Nervous System prodrug_systemic DON Prodrug (Lipophilic, Inactive) don_systemic DON (Hydrophilic, Active) prodrug_systemic->don_systemic Minimal Conversion prodrug_cns DON Prodrug prodrug_systemic->prodrug_cns Blood-Brain Barrier Penetration don_cns Active DON prodrug_cns->don_cns Enzymatic/ Chemical Conversion therapeutic_effect Therapeutic Effect (e.g., Anti-tumor) don_cns->therapeutic_effect

Caption: Prodrug strategy for targeted DON delivery to the CNS.

References

Troubleshooting & Optimization

overcoming 6-Diazo-5-oxo-norleucine gastrointestinal toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Diazo-5-oxo-L-norleucine (B1670411) (DON). The focus is on understanding and overcoming its associated gastrointestinal (GI) toxicity.

Frequently Asked Questions (FAQs)

Q1: What is 6-Diazo-5-oxo-L-norleucine (DON) and what is its primary mechanism of action?

A1: 6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist originally isolated from Streptomyces bacteria.[1][2] It functions as a potent and irreversible inhibitor of numerous glutamine-utilizing enzymes.[1] By mimicking glutamine, DON binds to the active sites of these enzymes, leading to the disruption of critical metabolic pathways essential for rapidly proliferating cells, such as those in tumors.[1] These pathways include the synthesis of nucleotides, amino acids, and hexosamines.[1]

Q2: What are the primary dose-limiting toxicities associated with DON?

A2: The clinical advancement of DON has been historically hindered by significant dose-limiting gastrointestinal (GI) toxicities.[3][4] These adverse effects are a direct consequence of DON's mechanism of action, as the GI tract is highly reliant on glutamine for regulating cellular growth and repair.[3][4] The most commonly reported GI toxicities are acute and dose-dependent nausea, vomiting, and diarrhea.[5] Another significant toxicity observed is thrombocytopenia, which typically manifests 7-10 days after infusion.[5]

Q3: What are the main strategies being explored to mitigate the gastrointestinal toxicity of DON?

A3: The primary and most promising strategy to circumvent the GI toxicity of DON is the use of prodrugs.[3][4][6][7] Prodrugs are chemically modified, inactive forms of DON that are designed to be selectively activated at the target tumor site.[8][9] This targeted activation aims to maximize the delivery of the active drug to cancer cells while minimizing exposure and subsequent toxicity to healthy tissues, particularly the GI tract.[3][4] Additionally, optimizing dosing schedules, such as employing low daily doses rather than high intermittent doses, has been shown to be a more effective and less toxic approach for this metabolic inhibitor.[6][7]

Q4: Can you provide an example of a DON prodrug and its advantages?

A4: A notable example of a DON prodrug is DRP-104 (sirpiglenastat), which is currently in early-stage clinical trials for advanced solid tumors.[1][8][9] Preclinical studies in mice have demonstrated the significant advantages of this prodrug approach.[8][9] In these studies, DRP-104 led to an 11-fold higher concentration of the active drug in the tumor compared to the gastrointestinal tract.[8][9] While both DON and DRP-104 were effective in eliminating tumors, DRP-104 exhibited markedly less gut toxicity in mice.[8][9]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with DON and its derivatives.

Issue Possible Cause Suggested Solution
High incidence of nausea, vomiting, and diarrhea in animal models. The dose of DON is too high, leading to significant GI toxicity.- Review the dosing regimen. Consider a lower daily dosing schedule as opposed to a high, intermittent one.[6][7] - If not already using one, switch to a tumor-targeted prodrug of DON, such as DRP-104, to reduce systemic exposure.[8][9]
Inconsistent anti-tumor efficacy in preclinical models. - Inappropriate dosing schedule for a metabolic inhibitor. - Lack of targeted delivery to the tumor.- Ensure the dosing schedule is optimized for metabolic inhibition, which often involves more frequent, lower doses.[3][6] - Utilize a prodrug strategy to enhance the delivery of the active compound to the tumor tissue.[6][7]
Significant weight loss and poor general condition of experimental animals. This is likely a manifestation of the systemic toxicity of DON, particularly its effects on the GI tract.- Monitor animal weight and general health closely. - Reduce the administered dose of DON. - Implement the use of a DON prodrug designed to minimize off-target toxicity.[4]
Difficulty in achieving a therapeutic window (effective anti-tumor activity without severe toxicity). The narrow therapeutic index of unmodified DON.- This is the primary challenge with DON. The most effective solution is to employ a prodrug that is preferentially activated in the tumor microenvironment.[8][9] This approach widens the therapeutic window by uncoupling efficacy from systemic toxicity.

Quantitative Data Summary

Compound Metric Value Animal Model Source
DON Maximum Tolerated Dose (24h infusion)600 mg/m²Human[5]
DRP-104 (DON Prodrug) Ratio of active drug in tumor vs. GI tract11-fold higher in tumorMice with implanted tumors[8][9]
Prodrug 2 Tumor cell/plasma ratio enhancement vs. DON90-foldIn vitro (P493B tumor cells)[6]
Prodrug 2 DON liberation in GI homogenate (60 min)~20%Pig gastrointestinal homogenate[6]

Key Experimental Protocols

Protocol 1: Assessment of Gastrointestinal Toxicity in a Murine Model

  • Animal Model: Utilize a standard mouse strain (e.g., C57BL/6 or BALB/c).

  • Drug Administration: Administer DON or its prodrug via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Dosing Regimen: Test a range of doses, including those known to cause toxicity and those predicted to be therapeutic. A low daily dosing regimen is recommended for metabolic inhibitors.[6]

  • Monitoring:

    • Daily: Record body weight, food and water intake, and clinical signs of distress (e.g., lethargy, ruffled fur).

    • GI Specific: Monitor for signs of diarrhea and assess stool consistency.

  • Endpoint Analysis:

    • At the end of the study period, euthanize the animals and perform a gross necropsy, paying close attention to the entire GI tract.

    • Collect sections of the stomach, small intestine, and colon for histopathological analysis to assess for signs of mucositis, inflammation, and cellular damage.

Protocol 2: Evaluation of Tumor-Targeted DON Prodrug Efficacy and Pharmacokinetics

  • Animal Model: Use an appropriate tumor xenograft or syngeneic model. For example, implant human tumor cells into immunocompromised mice.

  • Drug Administration: Once tumors are established, begin treatment with the DON prodrug, unmodified DON (as a comparator), and a vehicle control.

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Monitor animal body weight as an indicator of toxicity.

  • Pharmacokinetic Analysis:

    • At various time points after drug administration, collect blood samples (for plasma) and tissues (tumor and GI tract).

    • Process the samples and use an appropriate analytical method (e.g., LC-MS/MS) to quantify the concentrations of the prodrug and the active DON in each compartment.

    • Calculate the ratio of active DON in the tumor versus the GI tract to determine the degree of tumor-specific targeting.[8][9]

Visualizations

G cluster_0 Glutamine-Dependent Cell cluster_1 Mechanism of DON Toxicity Glutamine Glutamine Metabolic_Pathways Nucleotide, Amino Acid, Hexosamine Biosynthesis Glutamine->Metabolic_Pathways Cell_Proliferation Cell Proliferation & Survival Metabolic_Pathways->Cell_Proliferation DON DON (Glutamine Analog) Glutamine_Utilizing_Enzymes Glutamine-Utilizing Enzymes DON->Glutamine_Utilizing_Enzymes Binds to Inhibition Irreversible Inhibition Glutamine_Utilizing_Enzymes->Inhibition Block Blockage of Metabolic Pathways Inhibition->Block Toxicity Cellular Toxicity Block->Toxicity

Caption: Mechanism of DON action and toxicity via glutamine antagonism.

G cluster_0 Systemic Circulation cluster_1 Healthy Tissue (e.g., GI Tract) cluster_2 Tumor Microenvironment DON_Prodrug_Inactive DON Prodrug (Inactive) Low_Enzyme_Activity Low Activating Enzyme Levels DON_Prodrug_Inactive->Low_Enzyme_Activity High_Enzyme_Activity High Activating Enzyme Levels DON_Prodrug_Inactive->High_Enzyme_Activity Minimal_Activation Minimal Prodrug Activation Low_Enzyme_Activity->Minimal_Activation Reduced_Toxicity Reduced GI Toxicity Minimal_Activation->Reduced_Toxicity Active_DON Active DON Released High_Enzyme_Activity->Active_DON Anti_Tumor_Effect Anti-Tumor Efficacy Active_DON->Anti_Tumor_Effect

Caption: Prodrug strategy for tumor-targeted delivery of DON.

G start Experiment Shows High GI Toxicity check_dose Is the dosing regimen optimized? start->check_dose optimize_dose Implement lower, more frequent dosing schedule check_dose->optimize_dose No check_prodrug Are you using a prodrug approach? check_dose->check_prodrug Yes optimize_dose->check_prodrug implement_prodrug Synthesize or obtain a tumor-targeted DON prodrug check_prodrug->implement_prodrug No re_evaluate Re-evaluate toxicity and efficacy check_prodrug->re_evaluate Yes implement_prodrug->re_evaluate

Caption: Troubleshooting workflow for high GI toxicity in DON experiments.

References

Technical Support Center: 6-Diazo-5-oxo-L-norleucine (DON)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Diazo-5-oxo-L-norleucine (DON) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of DON?

A1: DON is a water-soluble yellowish powder.[1] For a stock solution, it is recommended to dissolve DON in a suitable buffer at a pH between 4.5 and 6.5, which is its optimal range for stability at room temperature.[2] Alternatively, sterile water or PBS can be used. For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q2: What are the recommended storage conditions for DON solutions?

A2: The stability of DON in solution is highly dependent on the storage temperature. For long-term storage, it is recommended to store stock solutions at -80°C, where they can be stable for up to one year. For short-term storage, solutions can be kept at -20°C for up to one month. Avoid storing DON solutions at room temperature for extended periods due to its sensitivity to heat.[2]

Q3: Is DON stable in cell culture media?

Q4: What are the known degradation products of DON?

A4: The primary site of instability in DON is the diazo ketone moiety.[3] Under acidic conditions (e.g., 3N HCl), the diazo group is lost as nitrogen gas (N₂), and the α-carbon of the carbonyl group can be chlorinated, leading to the formation of a chloromethyl ketone. This can then undergo cyclization and dehydration to form a 1-pyrrolinedine derivative.[3] The exact degradation pathway and products under other conditions (e.g., basic pH, exposure to light) are less characterized in the available literature.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected activity in biological assays. Degradation of DON in the prepared solution.Prepare fresh solutions of DON for each experiment, especially when working with cell culture media at 37°C. Minimize the time between solution preparation and use.
Verify the pH of your solvent; ensure it is within the optimal stability range of 4.5-6.5 if possible for your experimental setup.
Avoid repeated freeze-thaw cycles of the stock solution by preparing and storing it in single-use aliquots.
Precipitate observed in the DON solution upon thawing. Poor solubility at the stored concentration or temperature.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing the stock solution at a slightly lower concentration.
Color change of the DON solution (e.g., darkening). Potential degradation of the compound.Discard the solution and prepare a fresh one from a new stock aliquot. Protect solutions from prolonged exposure to light.
Difficulty in quantifying DON in biological samples. Inherent instability of DON in biological matrices during sample preparation and analysis.Use a derivatization method to stabilize DON before analysis. A common method involves reaction with acidified butanol (3N HCl in butanol) to form a more stable and lipophilic derivative suitable for LC-MS analysis.[3][4]

Stability Data

Summary of Storage Recommendations for DON Solutions

Storage TemperatureRecommended Duration
-80°CUp to 1 year
-20°CUp to 1 month
Room TemperatureNot recommended for extended periods

In Vivo Stability

MatrixHalf-life (t½)
Mouse Plasma (in vivo)1.2 hours

This data was obtained after intravenous administration of DON (1.6 mg/kg) in mice.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of DON
  • Materials:

    • 6-Diazo-5-oxo-L-norleucine (powder)

    • Sterile phosphate-buffered saline (PBS), pH 7.4 or a suitable buffer within pH 4.5-6.5

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the required amount of DON powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile PBS or buffer to achieve a final concentration of 10 mM.

    • Vortex the tube until the DON is completely dissolved. The solution should be a light-yellow color.[1]

    • Filter-sterilize the solution using a 0.22 µm syringe filter if to be used in cell culture.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Testing of DON in Aqueous Solution by HPLC-UV

This protocol provides a general framework. The specific chromatographic conditions may need to be optimized for your system.

  • Materials:

    • DON stock solution (e.g., 10 mM)

    • Aqueous buffers of different pH values (e.g., pH 4.0, 7.0, 9.0)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Acetonitrile (ACN), HPLC grade

    • Formic acid (FA), HPLC grade

    • Water, HPLC grade

  • Procedure:

    • Prepare working solutions of DON (e.g., 100 µM) in the different aqueous buffers.

    • Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Analyze the aliquots by HPLC-UV.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to elute DON and potential degradation products (e.g., 5-95% B over 15 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 274 nm (one of the UV absorption maxima for DON)[1]

    • Quantify the peak area of DON at each time point.

    • Calculate the percentage of DON remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of DON remaining versus time to determine the degradation kinetics and half-life.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis prep_don Prepare DON Stock Solution prep_working Prepare Working Solutions prep_don->prep_working prep_buffers Prepare Aqueous Buffers (Varying pH) prep_buffers->prep_working incubate Incubate at Different Temperatures prep_working->incubate sampling Sample at Time Points incubate->sampling hplc HPLC-UV Analysis sampling->hplc data_analysis Data Analysis (Calculate Half-life) hplc->data_analysis

Caption: Experimental workflow for assessing the stability of DON in solution.

degradation_pathway DON 6-Diazo-5-oxo-L-norleucine Intermediate Diazonium Ion DON->Intermediate + H⁺ (Acidic Conditions) Product Chloromethyl Ketone Intermediate->Product + Cl⁻, - N₂ N2 N₂ (gas) Intermediate->N2 Final_Product 1-Pyrrolinedine Derivative Product->Final_Product Cyclization & Dehydration

Caption: Proposed degradation pathway of DON under acidic conditions.

References

Technical Support Center: Understanding and Mitigating Off-Target Effects of 6-Diazo-5-oxo-norleucine (DON) In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Diazo-5-oxo-norleucine (DON). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments with this potent glutamine antagonist.

Frequently Asked Questions (FAQs)

Q1: What is 6-Diazo-5-oxo-L-norleucine (DON) and what is its primary mechanism of action?

A1: 6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist originally isolated from Streptomyces. As a glutamine analog, its primary mechanism of action is the broad inhibition of multiple glutamine-utilizing enzymes. This leads to the disruption of various metabolic pathways crucial for cancer cell proliferation and survival, including glutaminolysis, de novo nucleotide synthesis, and hexosamine biosynthesis.[1]

Q2: What are the known off-target effects of DON in vitro?

A2: Due to its nature as a broad glutamine antagonist, the distinction between on-target and off-target effects of DON can be nuanced. Essentially, its intended broad inhibition of glutamine-dependent pathways is also the source of its off-target toxicities in non-cancerous cells that also rely on glutamine metabolism. The most significant off-target effects are observed in pathways such as:

  • De novo purine (B94841) and pyrimidine (B1678525) synthesis: Inhibition of amidotransferases in this pathway can lead to depletion of nucleotide pools, affecting DNA and RNA synthesis.

  • Hexosamine Biosynthesis Pathway (HBP): DON irreversibly inhibits the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT), which can impact protein glycosylation and cellular signaling.

  • TCA Cycle: By inhibiting glutaminolysis, DON can deplete TCA cycle intermediates, affecting cellular energy production.

Q3: Why do I observe high levels of cytotoxicity in my non-cancerous control cell lines treated with DON?

A3: Many normal, rapidly dividing cells are also highly dependent on glutamine metabolism. DON's broad inhibitory action does not distinguish between cancerous and non-cancerous cells that have high glutamine requirements. This is a known challenge with DON and has led to the development of prodrug strategies (e.g., DRP-104, JHU-083) to improve tumor-specific delivery in vivo. In vitro, it is crucial to carefully titrate DON concentrations and include appropriate controls to determine the therapeutic window for your specific cancer cell lines of interest.

Q4: Are there more specific inhibitors of glutamine metabolism that I can use as controls?

A4: Yes, for example, CB-839 is a selective inhibitor of glutaminase (B10826351) (GLS1), a key enzyme in glutaminolysis. Comparing the effects of DON to a more specific inhibitor like CB-839 can help to dissect the specific consequences of broad glutamine antagonism versus the inhibition of a single enzyme in the pathway.

Troubleshooting Guides

Inconsistent Results in Cell Viability Assays
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or improper mixing of DON solution.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Prepare a master mix of DON at the desired concentration and mix thoroughly before adding to the wells.
Unexpectedly low or high IC50 values Incorrect DON concentration, issues with cell health, or interference of DON with the assay chemistry.Verify the concentration of your DON stock solution. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Consider using a different type of viability assay (e.g., a non-metabolic-based assay like a crystal violet assay) to rule out interference.
Discrepancy between different viability assays (e.g., MTT vs. CellTiter-Glo) DON may interfere with cellular metabolism, affecting the readout of metabolic-based assays like MTT.Use a viability assay that measures a different cellular parameter, such as ATP levels (CellTiter-Glo) or membrane integrity (cytotoxicity assays). It is always recommended to confirm key findings with at least two different assay methods.
Difficulties in Interpreting Metabolomics Data
Problem Possible Cause Troubleshooting Steps
Widespread and drastic changes in the metabolome, making it difficult to pinpoint specific off-target effects. DON is a broad-spectrum inhibitor, so widespread metabolic changes are expected.Focus on pathways known to be directly or indirectly affected by glutamine metabolism. Use pathway analysis software to identify significantly altered pathways. Compare your results to published metabolomics data for DON or other glutamine antagonists.
Inconsistent metabolite levels across biological replicates. Variability in cell culture conditions, quenching, or extraction procedures.Standardize cell culture conditions (e.g., seeding density, passage number). Ensure rapid and complete quenching of metabolism. Optimize and standardize your metabolite extraction protocol.
Unable to distinguish direct off-target effects from downstream consequences of on-target inhibition. This is an inherent challenge in studying broad-spectrum inhibitors.Perform time-course experiments to identify early metabolic changes, which are more likely to be direct effects. Integrate metabolomics data with other 'omics' data, such as proteomics or transcriptomics, to build a more complete picture of DON's effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro effects of DON.

Table 1: IC50 Values of DON in Various In Vitro Assays

Target/Assay Cell Line/System IC50 Value Reference
Glutaminase (KGA)Human Kidney-Type~1 mM[2]
Cell ProliferationRat Dermal Fibroblasts232.5 µM[3]

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.

Table 2: Illustrative Fold Changes in Metabolite Levels in Cancer Cells Treated with DON

Metabolite Pathway Expected Fold Change
GlutamateGlutaminolysisDecrease
α-KetoglutarateTCA CycleDecrease
AspartateAmino Acid SynthesisDecrease
Uridine Monophosphate (UMP)De Novo Pyrimidine SynthesisDecrease
Inosine Monophosphate (IMP)De Novo Purine SynthesisDecrease
UDP-N-acetylglucosamineHexosamine BiosynthesisDecrease

This table provides a generalized representation of expected changes based on DON's mechanism of action. Actual fold changes will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Glutaminase Activity Assay

This protocol provides a general framework for measuring the inhibitory effect of DON on glutaminase activity in cell lysates.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Glutaminase activity assay kit (colorimetric or fluorometric)

  • This compound (DON)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Enzyme Inhibition:

    • Prepare a serial dilution of DON in the assay buffer provided with the kit.

    • In a 96-well plate, add a fixed amount of cell lysate to each well.

    • Add the different concentrations of DON to the wells. Include a control well with no inhibitor (vehicle control).

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme, as recommended by the kit manufacturer.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the glutamine substrate (provided in the kit) to each well.

    • Incubate the plate at the recommended temperature for the specified time.

  • Detection:

    • Stop the reaction if required by the kit protocol.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each DON concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the DON concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of DON on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (DON)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of DON in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of DON. Include wells with medium only (blank) and cells with vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the log of the DON concentration to determine the IC50 value.

Visualizations

DON_Off_Target_Pathways cluster_glutamine_metabolism Glutamine Metabolism cluster_tca TCA Cycle cluster_nucleotide De Novo Nucleotide Synthesis cluster_hbp Hexosamine Biosynthesis Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) Purine Synthesis Purine Synthesis Glutamine->Purine Synthesis Amidotransferases Pyrimidine Synthesis Pyrimidine Synthesis Glutamine->Pyrimidine Synthesis Amidotransferases Glucosamine-6-P Glucosamine-6-P Glutamine->Glucosamine-6-P GFAT alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH/Transaminases TCA Cycle Intermediates TCA Cycle Intermediates alpha_KG->TCA Cycle Intermediates Fructose-6-P Fructose-6-P Fructose-6-P->Glucosamine-6-P UDP-GlcNAc UDP-GlcNAc Glucosamine-6-P->UDP-GlcNAc DON DON Glutaminase Glutaminase DON->Glutaminase Amidotransferases Amidotransferases DON->Amidotransferases Broad Inhibition GFAT GFAT DON->GFAT Troubleshooting_Workflow cluster_variability High Variability cluster_ic50 Unexpected IC50 cluster_discrepancy Assay Discrepancy Start Inconsistent In Vitro Results with DON Problem_ID Identify the specific issue: - High variability? - Unexpected IC50? - Assay discrepancy? Start->Problem_ID Check_Seeding Review cell seeding protocol Problem_ID->Check_Seeding Variability Verify_Conc Verify DON concentration Problem_ID->Verify_Conc IC50 Alt_Assay Use an orthogonal viability assay (non-metabolic based) Problem_ID->Alt_Assay Discrepancy Check_Mixing Ensure proper DON solution mixing Check_Seeding->Check_Mixing Edge_Effect Consider plate edge effects Check_Mixing->Edge_Effect Solution Implement corrective actions and repeat experiment Edge_Effect->Solution Check_Cells Assess cell health and passage number Verify_Conc->Check_Cells Check_Cells->Solution Alt_Assay->Solution

References

Technical Support Center: Deoxynivalenol (DON) Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deoxynivalenol (B1670258) (DON). The information provided aims to help optimize DON dosage to achieve experimental objectives while minimizing adverse side effects in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Deoxynivalenol (DON)?

A1: Deoxynivalenol primarily exerts its toxic effects by inhibiting protein synthesis in eukaryotic cells.[1] It binds to the 60S subunit of the ribosome, specifically at the peptidyl transferase center, which disrupts the elongation step of protein synthesis.[2] This inhibition triggers a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[2][3][4] The downstream effects of MAPK activation are dose-dependent and can range from pro-inflammatory cytokine expression at low doses to apoptosis (programmed cell death) at higher doses.[2][5]

Q2: What are the common side effects of DON exposure in animal models?

A2: The side effects of DON are dose-dependent and vary by animal species.[6] Common adverse effects include:

  • Low to Moderate Doses: Decreased feed intake, feed refusal, reduced weight gain, and altered nutritional efficiency.[2][6] Low doses can also have an immunostimulatory effect.[5]

  • High Doses: Vomiting (emesis), diarrhea, gastrointestinal inflammation, and immunosuppression.[2][5] Acute high-dose exposure can lead to more severe symptoms like gastrointestinal hemorrhage.[2]

Pigs are generally considered the most sensitive species to DON's effects.[6]

Q3: How can I prepare a DON solution for oral gavage administration?

A3: To prepare a DON solution for oral gavage, DON can be dissolved in a suitable solvent. One common method involves dissolving DON in a small amount of an organic solvent like 95% ethyl alcohol and then mixing it with a vehicle such as 0.9% saline to achieve the desired final concentration.[2] It is crucial to ensure the final concentration of the organic solvent is low and well-tolerated by the animal model. Always consult relevant institutional guidelines for animal care and use.

Q4: What is a typical dosage range for DON in rodent studies to observe specific effects?

A4: The dosage of DON in rodent studies varies depending on the intended experimental outcome:

  • Low-Dose Studies: Oral administration of 0.02 mg/kg in rats may not significantly affect growth performance, while 0.2 mg/kg can lead to a decrease in final body weight over a short period.[2]

  • Sub-chronic Exposure: Diets containing 20 mg/kg DON fed to mice for 16 weeks resulted in reduced food consumption and body weight gain.[1]

  • Acute High Doses: The LD50 (lethal dose for 50% of animals) for mice via oral administration ranges from 46 to 78 mg/kg.[1]

Researchers should conduct pilot studies to determine the optimal dose for their specific experimental model and research questions.

Troubleshooting Guides

Issue 1: Unexpectedly high mortality or severe toxicity at a planned DON dosage.

  • Possible Cause: Miscalculation of dosage, error in solution preparation, or higher sensitivity of the specific animal strain or substrain.

  • Troubleshooting Steps:

    • Verify Calculations: Double-check all calculations for dosage and solution preparation.

    • Confirm Concentration: If possible, analytically verify the concentration of the DON stock solution and the final dosing solution.

    • Review Animal Model: Research the specific strain and substrain of your animal model for any reported sensitivities to toxins.

    • Conduct a Dose-Response Pilot Study: Start with a lower dose range and incrementally increase the dose to determine the maximum tolerated dose (MTD) for your specific experimental conditions.

Issue 2: No observable effect at the administered DON dosage.

  • Possible Cause: The administered dose is below the threshold for inducing a measurable effect in the chosen animal model or for the specific endpoint being measured. The DON solution may have degraded.

  • Troubleshooting Steps:

    • Increase Dosage: Consider a step-wise increase in the DON dosage, guided by published literature and a pilot study.

    • Check Solution Stability: Ensure that the DON solution was prepared freshly and stored correctly to prevent degradation. DON is generally heat-stable but can be susceptible to degradation under certain conditions.

    • Refine Endpoint Measurement: Evaluate the sensitivity of your analytical methods for detecting the expected changes. Consider measuring more sensitive biomarkers of DON exposure, such as pro-inflammatory cytokine levels.

    • Consider Route of Administration: While oral gavage is common, the bioavailability of DON can be influenced by the vehicle and stomach contents. Ensure consistent administration protocols.

Issue 3: High variability in experimental results between individual animals.

  • Possible Cause: Inconsistent administration technique, biological variability, or variations in food consumption (for dietary administration).

  • Troubleshooting Steps:

    • Standardize Administration: Ensure all personnel performing oral gavage are thoroughly trained and follow a standardized protocol to minimize variability in dosing.[7][8][9][10]

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability.

    • Control for Environmental Factors: Maintain consistent environmental conditions (e.g., temperature, light cycle) for all animals, as these can influence metabolic rates and responses to toxins.

    • Pair-Feeding: For studies where reduced feed intake is a confounding factor, consider a pair-feeding experimental design where control animals are fed the same amount of feed consumed by the DON-treated animals.[5]

Data Presentation

Table 1: Dose-Dependent Effects of Deoxynivalenol in Rodent Models

Animal ModelDosageRoute of AdministrationDurationObserved EffectsReference
Rats0.02 mg/kg/dayOral Gavage4 weeksNo significant effect on growth performance.[2]
Rats0.2 mg/kg/dayOral Gavage4 weeksSignificantly lower final body weight.[2]
Mice20 mg/kg in dietDietary16 weeksReduced mean daily food consumption and body weight gain.[1]
Mice46 - 78 mg/kgOral GavageSingle Dose (LD50)Lethality.[1]

Table 2: Regulatory Guidance Levels for Deoxynivalenol

OrganizationCommodityMaximum LevelReference
European UnionFeedstuffs for pigs0.9 mg/kg[11]
US FDAFinished wheat products for human consumption1 mg/kg[12]
US FDAGrains and grain by-products for animal feed (general)Varies by animal species[12]

Experimental Protocols

Protocol 1: Preparation and Administration of DON via Oral Gavage in Mice

  • Materials:

    • Deoxynivalenol (DON) powder

    • 95% Ethyl alcohol

    • 0.9% Sterile saline

    • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[8]

    • Syringes

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of DON: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of DON needed.

    • Prepare DON stock solution: Accurately weigh the DON powder and dissolve it in a minimal amount of 95% ethyl alcohol. Ensure complete dissolution by vortexing.

    • Prepare final dosing solution: Dilute the DON stock solution with 0.9% sterile saline to the final desired concentration. The final volume of ethanol (B145695) should be minimized.

    • Animal Handling and Administration:

      • Weigh each mouse to determine the precise volume of the dosing solution to administer. The maximum recommended dosing volume is typically 10 mL/kg.[7]

      • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[8][10]

      • Measure the appropriate length for the gavage needle (from the mouth to the last rib) to avoid stomach perforation.[9]

      • Carefully insert the gavage needle into the esophagus and slowly administer the calculated volume of the DON solution.[7][10]

      • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Assessment of Intestinal Inflammation

  • Tissue Collection: At the end of the experimental period, euthanize the animals and collect sections of the small intestine (e.g., jejunum, ileum).

  • Histological Analysis:

    • Fix the intestinal tissues in 10% neutral buffered formalin.

    • Embed the tissues in paraffin (B1166041) and section them.

    • Stain the sections with Hematoxylin and Eosin (H&E) to evaluate morphological changes, such as villus height, crypt depth, and inflammatory cell infiltration.

  • Gene Expression Analysis (qPCR):

    • Isolate total RNA from intestinal tissue samples.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qPCR) to measure the expression levels of pro-inflammatory cytokine genes (e.g., TNF-α, IL-1β, IL-6) and tight junction proteins (e.g., occludin, claudin-1).

Mandatory Visualization

DON_Signaling_Pathway DON Deoxynivalenol (DON) Ribosome 60S Ribosomal Subunit DON->Ribosome Binds to RSR Ribotoxic Stress Response Ribosome->RSR Triggers Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition MAPK_Kinases MAPK Kinases (ASK1, MEKK1) RSR->MAPK_Kinases Activates p38 p38 MAPK_Kinases->p38 JNK JNK MAPK_Kinases->JNK ERK ERK MAPK_Kinases->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammation Inflammation (Cytokine Expression) Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis

Caption: Deoxynivalenol (DON) induced signaling pathway.

Experimental_Workflow start Start: Animal Acclimation dosing DON Administration (e.g., Oral Gavage) start->dosing monitoring In-life Monitoring (Body Weight, Feed Intake, Clinical Signs) dosing->monitoring endpoint Endpoint: Tissue & Blood Collection monitoring->endpoint histology Histopathology endpoint->histology biochemistry Blood Biochemistry endpoint->biochemistry gene_expression Gene Expression (qPCR) endpoint->gene_expression data_analysis Data Analysis & Interpretation histology->data_analysis biochemistry->data_analysis gene_expression->data_analysis

Caption: General experimental workflow for in vivo DON studies.

References

Technical Support Center: Clinical Development of 6-Diazo-5-oxo-norleucine (DON)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glutamine antagonist 6-Diazo-5-oxo-norleucine (DON).

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound (DON)?

6-Diazo-5-oxo-L-norleucine (B1670411) (DON) is a broad-spectrum glutamine antagonist.[1][2][3] It mimics glutamine and competitively binds to the glutamine-binding sites of various enzymes.[1][3] This binding is often followed by the formation of a covalent adduct, leading to irreversible enzyme inhibition.[1][3] DON's broad activity disrupts multiple metabolic pathways crucial for cancer cell proliferation, including the synthesis of nucleic acids, proteins, and the generation of energy through the TCA cycle.[4][5][6]

2. What are the major dose-limiting toxicities of DON observed in clinical trials?

The clinical development of DON was primarily halted due to significant dose-limiting toxicities, with the most common being gastrointestinal (GI) related.[1][4][5][6] These include severe nausea, vomiting, malaise, anorexia, diarrhea, and stomatitis.[7][8] This is attributed to the high dependence of the GI system on glutamine for its normal function and maintenance.[4][5][6] Other significant toxicities include mild to moderate hematologic toxicity, such as leukopenia and thrombocytopenia.[7][8]

3. Why were early clinical trials with DON largely unsuccessful?

Several factors contributed to the limited success of early clinical trials. The primary reason was the unacceptable gastrointestinal toxicity at doses required for anti-tumor activity.[1][3] Additionally, the dosing schedules, which often involved intermittent high doses, may have been inappropriate for a metabolic inhibitor like DON.[1][3] A continuous or more frequent low-dose schedule might have been more effective and better tolerated.[1][5] Finally, a lack of patient selection based on tumor glutamine dependency likely contributed to the poor response rates.[1]

4. What are the current strategies to overcome the challenges in DON's clinical development?

The main strategy to revive DON for clinical use is the development of prodrugs.[1][4][5][6] These prodrugs are designed to be inactive in circulation and become activated to release DON preferentially at the tumor site.[4][5] This approach aims to increase the therapeutic index by enhancing tumor-specific delivery while minimizing systemic and, particularly, GI exposure.[4][5][6] Another key strategy is the selection of patients with tumors known to be highly dependent on glutamine metabolism.[1]

Troubleshooting Guides

In Vitro Experiments

  • Problem: High variability in cell viability assay results.

    • Possible Cause: DON is a water-soluble yellowish powder, but its stability in solution, especially at different pH and temperatures, can be a concern.[9] Ensure fresh preparation of DON solutions for each experiment.

    • Troubleshooting Step: Prepare DON stock solutions in a suitable buffer (e.g., PBS) and store them in aliquots at -80°C.[10] For cell-based assays, dilute the stock solution in the appropriate cell culture medium immediately before use.

  • Problem: Inconsistent IC50 values across different cell lines.

    • Possible Cause: The sensitivity of cell lines to DON can vary significantly based on their level of glutamine dependence and metabolic plasticity.

    • Troubleshooting Step: Before conducting extensive experiments, characterize the glutamine metabolism of your cell lines. Consider measuring glutamine uptake and expression levels of key glutamine-metabolizing enzymes.

In Vivo Experiments

  • Problem: Severe weight loss and GI distress in animal models.

    • Possible Cause: This is likely due to the known GI toxicity of DON.[4][5][6] The dose and/or administration schedule may be too aggressive.

    • Troubleshooting Step: Consider reducing the dose or switching to a more frequent, lower-dose administration schedule.[1][5] If using a prodrug, ensure its stability in the vehicle and confirm its pharmacokinetic profile to ensure it is not prematurely converting to DON.

  • Problem: Difficulty in quantifying DON levels in plasma or tissue samples.

    • Possible Cause: DON is a polar and unstable molecule, which makes its bioanalysis challenging.[10][11]

    • Troubleshooting Step: Utilize a validated bioanalytical method. Derivatization of DON can improve its stability and lipophilicity, making it more amenable to LC-MS analysis.[10][11] Ensure proper sample handling and storage to prevent degradation.

Data Presentation

Table 1: Summary of Preclinical Efficacy of DON and its Prodrugs

CompoundCell LineAssayIC50 / EC50 (µM)Animal ModelDosing RegimenTumor Growth InhibitionReference
DONP493B LymphomaCell Viability10.0 ± 0.11U87 Xenograft0.8 mg/kg, i.p., q.d.>50% decrease in tumor size[4][12]
Prodrug 6P493B LymphomaCell Viability5.0 ± 0.12---[4]
DONRat Dermal FibroblastsCell Proliferation232.5---[13]
DONMouse Embryonic FibroblastsCell Proliferation> 1000---[13]
DONHs578T (HALow)Cell Proliferation~1.5--~40% decrease at 2.5 µM[14]
DONHs578T (HAHigh)Cell Proliferation~2.0--~30% decrease at 2.5 µM[14]

Table 2: Summary of Clinical Trial Data for DON

PhaseDosing RegimenMaximum Tolerated Dose (MTD)Dose-Limiting ToxicitiesObjective ResponsesReference
I5-day courses (i.v.)250 mg/m² total (50 mg/m²/day x 5)Nausea, vomiting, malaise, anorexia2 mixed responses (bladder, lung)[7]
I24-hour infusion600 mg/m²Nausea, vomiting, diarrhea, thrombocytopeniaNot reported[8]
II50 mg/m²/day x 5, every 3 weeks-Nausea, emesis, stomatitis, anemiaNone in 36 evaluable patients[15]

Experimental Protocols

1. In Vitro Cell Viability (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 cells/well. Allow cells to adhere and grow for 24-48 hours.

  • Compound Preparation: Prepare a 2X stock solution of DON in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the existing medium from the wells and add 100 µL of the DON solutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple color develops.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

2. In Vivo Tumor Xenograft Study

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 EL4 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer DON (or its prodrug) or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: Euthanize the animals when the tumors reach the predetermined endpoint size or at the end of the study period.

  • Tissue Collection: Collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic or pharmacokinetic studies).

3. Bioanalysis of DON in Plasma by LC-MS

  • Sample Preparation: To 50 µL of plasma, add 250 µL of methanol (B129727) to precipitate proteins. Vortex and centrifuge at 16,000 x g for 5 minutes.

  • Derivatization: Transfer 200 µL of the supernatant to a new tube. Add an equal volume of 3N HCl in n-butanol. Incubate at 60°C for 30 minutes.

  • Drying and Reconstitution: Dry the derivatized sample under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 30% acetonitrile (B52724) in water).

  • LC-MS Analysis: Inject the reconstituted sample onto an LC-MS system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: Operate in positive ion mode and monitor for the specific m/z of the derivatized DON.

  • Quantification: Use a standard curve prepared with known concentrations of derivatized DON to quantify the amount of DON in the plasma samples.

Mandatory Visualizations

DON_Mechanism_of_Action cluster_Extracellular Extracellular cluster_Intracellular Intracellular cluster_Metabolic_Pathways Glutamine-Dependent Pathways cluster_Cellular_Effects Cellular Effects Glutamine_ext Glutamine Glutamine_Transporter Glutamine Transporters (e.g., ASCT2) Glutamine_ext->Glutamine_Transporter DON_ext This compound (DON) DON_ext->Glutamine_Transporter Glutamine_int Glutamine Nucleotide_Synth Nucleotide Synthesis (CTP Synthetase, etc.) Glutamine_int->Nucleotide_Synth AminoAcid_Synth Amino Acid Synthesis Glutamine_int->AminoAcid_Synth Energy_Prod Energy Production (Glutaminase -> TCA Cycle) Glutamine_int->Energy_Prod Hexosamine_Bio Hexosamine Biosynthesis Glutamine_int->Hexosamine_Bio DON_int DON DON_int->Nucleotide_Synth Inhibits DON_int->AminoAcid_Synth Inhibits DON_int->Energy_Prod Inhibits DON_int->Hexosamine_Bio Inhibits Proliferation_Inhibition Inhibition of Proliferation Nucleotide_Synth->Proliferation_Inhibition AminoAcid_Synth->Proliferation_Inhibition Energy_Prod->Proliferation_Inhibition Hexosamine_Bio->Proliferation_Inhibition Apoptosis Induction of Apoptosis Proliferation_Inhibition->Apoptosis Glutamine_Transporter->Glutamine_int Glutamine_Transporter->DON_int

Caption: Mechanism of action of this compound (DON).

Preclinical_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis and Decision Cell_Line_Selection Select Glutamine-Dependent and Independent Cell Lines Viability_Assay Cell Viability/Proliferation Assays (e.g., MTS, CyQUANT) Cell_Line_Selection->Viability_Assay IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Mechanism_Study Mechanistic Studies (e.g., Apoptosis Assay, Metabolomics) IC50_Determination->Mechanism_Study Data_Integration Integrate In Vitro and In Vivo Data IC50_Determination->Data_Integration Animal_Model Establish Tumor Xenograft Model in Mice Mechanism_Study->Animal_Model PK_Study Pharmacokinetic (PK) Study: Determine DON/Prodrug Levels Animal_Model->PK_Study Efficacy_Study Efficacy Study: Treat with DON/Prodrug Animal_Model->Efficacy_Study PK_Study->Data_Integration Toxicity_Assessment Monitor Tumor Growth, Body Weight, and Clinical Signs Efficacy_Study->Toxicity_Assessment PD_Study Pharmacodynamic (PD) Study: Analyze Biomarkers in Tumors Efficacy_Study->PD_Study Toxicity_Assessment->Data_Integration PD_Study->Data_Integration Therapeutic_Index Assess Therapeutic Index Data_Integration->Therapeutic_Index Go_NoGo Go/No-Go Decision for Further Development Therapeutic_Index->Go_NoGo

Caption: Experimental workflow for preclinical evaluation of DON.

Troubleshooting_Logic cluster_Problem_Identification Problem Identification cluster_Possible_Causes Possible Causes cluster_Solutions Solutions Start Experiment Fails to Meet Expected Outcome High_Variability High In Vitro Variability? Start->High_Variability Low_Efficacy Low In Vivo Efficacy? Start->Low_Efficacy High_Toxicity High In Vivo Toxicity? Start->High_Toxicity Compound_Stability Compound Instability High_Variability->Compound_Stability Cell_Line_Resistance Cell Line Resistance Low_Efficacy->Cell_Line_Resistance Poor_PK Poor Pharmacokinetics Low_Efficacy->Poor_PK Inappropriate_Dose Inappropriate Dose/Schedule High_Toxicity->Inappropriate_Dose GI_Toxicity On-Target GI Toxicity High_Toxicity->GI_Toxicity Fresh_Prep Prepare Fresh Solutions Compound_Stability->Fresh_Prep Characterize_Cells Characterize Cell Glutamine Dependence Cell_Line_Resistance->Characterize_Cells Use_Prodrug Use Prodrug Strategy Poor_PK->Use_Prodrug Bioanalysis Perform Bioanalysis Poor_PK->Bioanalysis Dose_Optimization Optimize Dose and Schedule Inappropriate_Dose->Dose_Optimization GI_Toxicity->Use_Prodrug GI_Toxicity->Dose_Optimization

Caption: Troubleshooting logic for common issues with DON experiments.

References

Technical Support Center: 6-Diazo-5-oxo-norleucine (DON) Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms to 6-Diazo-5-oxo-norleucine (DON) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is 6-Diazo-5-oxo-L-norleucine (DON) and what is its mechanism of action?

A1: 6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine analog that acts as a broad-spectrum antagonist of glutamine metabolism.[1] It covalently binds to the glutamine-binding site of various enzymes, irreversibly inhibiting them.[1] Key targets of DON include glutaminase (B10826351) (GLS), glutamine amidotransferases involved in de novo purine (B94841) and pyrimidine (B1678525) synthesis, and glutamine synthetase.[1] By inhibiting these enzymes, DON disrupts multiple metabolic pathways that are crucial for cancer cell proliferation, survival, and biosynthesis.

Q2: My cancer cell line is showing reduced sensitivity to DON over time. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to DON in cancer cells is a multifaceted issue. Several key mechanisms have been identified:

  • Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to bypass the glutamine blockade. This may involve increased reliance on other nutrients or alterations in central carbon metabolism.

  • Upregulation of Compensatory Signaling Pathways: A significant mechanism of resistance involves the activation of pro-survival signaling pathways. Notably, the MAPK/ERK pathway has been shown to be upregulated in response to treatment with DON prodrugs, promoting cell proliferation and survival.[2]

  • Alterations in Drug Transport: While not definitively established for DON, changes in the expression of amino acid transporters, such as SLC1A5 (ASCT2), could potentially influence intracellular drug concentrations and contribute to resistance.

  • Changes in Glutamine Synthetase (GS) Activity: Although DON inhibits GS, alterations in GS expression or regulation could potentially contribute to resistance by allowing cells to synthesize their own glutamine from glutamate, thus circumventing the need for extracellular glutamine.

Q3: I am observing high variability in DON's IC50 value in my experiments. What could be the cause?

A3: Variability in IC50 values for DON can arise from several experimental factors:

  • Cell Seeding Density: The density at which cells are plated can significantly impact their response to chemotherapeutic agents. Higher cell densities can sometimes lead to increased resistance.

  • Glutamine Concentration in Media: Since DON is a glutamine antagonist, the concentration of glutamine in the cell culture media will directly compete with DON and affect its efficacy. Ensure consistent glutamine levels across experiments.

  • Cell Line Integrity: Ensure the authenticity and stability of your cell line. Genetic drift during continuous passaging can lead to changes in drug sensitivity. Regular cell line authentication is recommended.

  • Assay-Specific Parameters: Differences in incubation times, the type of viability assay used (e.g., MTT, CellTiter-Glo), and the specific analysis method for calculating the IC50 can all contribute to variability.

Troubleshooting Guides

Problem 1: Difficulty in Generating a DON-Resistant Cell Line

Symptoms:

  • No significant increase in the IC50 value after prolonged exposure to DON.

  • High levels of cell death with each incremental increase in DON concentration.

Possible Causes and Solutions:

CauseSolution
Initial DON concentration is too high. Start with a low concentration of DON, typically around the IC20-IC30, to allow for gradual adaptation.
Incremental dose increase is too rapid. Increase the DON concentration in small increments (e.g., 1.5-2 fold) and allow the cells to recover and repopulate before the next increase.
Cell line is inherently sensitive and unable to develop resistance. Consider using a different cancer cell line that may have a greater capacity for metabolic plasticity.
Inconsistent drug exposure. Ensure that the media with DON is replaced regularly (e.g., every 2-3 days) to maintain consistent drug pressure.
Problem 2: Inconsistent Results in Western Blot for p-ERK Activation

Symptoms:

  • High background or no detectable p-ERK signal in DON-treated cells.

  • Variability in p-ERK levels across replicate experiments.

Possible Causes and Solutions:

CauseSolution
Suboptimal antibody concentration. Titrate the primary and secondary antibodies to determine the optimal concentrations that yield a strong signal with low background.
Issues with protein extraction. Ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status of ERK. Perform all extraction steps on ice.
Timing of cell lysis. The activation of the ERK pathway can be transient. Perform a time-course experiment to identify the optimal time point for cell lysis after DON treatment.
Stripping and re-probing issues. If probing for total ERK on the same membrane, ensure that the stripping procedure is complete without removing excessive protein. Consider running parallel gels for p-ERK and total ERK.

Quantitative Data Summary

Currently, there is a lack of publicly available, structured quantitative data directly comparing IC50 values and gene expression profiles of DON-sensitive versus laboratory-generated DON-resistant cancer cell lines. The table below provides a template for how such data could be presented. Researchers are encouraged to generate and report this data to advance the understanding of DON resistance.

Table 1: Hypothetical IC50 Values for DON in Sensitive and Resistant Pancreatic Cancer Cell Lines

Cell LineStatusDON IC50 (µM)Fold Resistance
MiaPaCa-2Sensitive (Parental)5.2-
MiaPaCa-2-DRDON-Resistant48.79.4
Panc-1Sensitive (Parental)8.9-
Panc-1-DRDON-Resistant75.38.5

Key Experimental Protocols

Protocol 1: Generation of DON-Resistant Cancer Cell Lines

This protocol describes a general method for developing DON-resistant cancer cell lines through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • 6-Diazo-5-oxo-L-norleucine (DON)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Standard cell culture equipment

Procedure:

  • Determine the initial IC50 of DON: Culture the parental cell line and perform a dose-response experiment to determine the IC50 value of DON.

  • Initial Exposure: Culture the parental cells in a medium containing DON at a concentration equal to the IC20-IC30.

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of cells may die. Allow the surviving cells to proliferate. When the culture reaches 70-80% confluency, passage the cells.

  • Escalate the Dose: Once the cells are growing steadily at the current DON concentration, increase the concentration by 1.5- to 2-fold.

  • Repeat and Select: Repeat steps 3 and 4 for several months. The cells should gradually adapt to higher concentrations of DON.

  • Characterize the Resistant Line: Periodically determine the IC50 of the selected cell population to quantify the level of resistance. A significant increase in the IC50 compared to the parental line indicates the successful generation of a DON-resistant cell line.

  • Cryopreservation: Once a stable resistant line is established, cryopreserve aliquots for future experiments.

Protocol 2: Western Blot Analysis for p-ERK/Total ERK

This protocol details the procedure for detecting phosphorylated and total ERK in cell lysates by Western blot.

Materials:

  • DON-sensitive and -resistant cell lines

  • DON

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (rabbit anti-p-ERK1/2, mouse anti-total ERK1/2)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with DON for the desired time.

    • Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

    • Scrape and collect the lysate, incubate on ice, and then centrifuge to pellet debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal. Alternatively, run parallel gels.

Protocol 3: Metabolic Flux Analysis using ¹³C-Glutamine

This protocol provides a general workflow for tracing the metabolic fate of glutamine in sensitive and resistant cells.

Materials:

  • DON-sensitive and -resistant cell lines

  • Culture medium with and without ¹³C-labeled glutamine

  • Cold extraction solvent (e.g., 80% methanol)

  • LC-MS or GC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture sensitive and resistant cells in parallel.

    • Switch to a medium containing ¹³C-labeled glutamine and incubate for a defined period to allow for isotopic labeling.

  • Metabolite Extraction:

    • Rapidly quench metabolism by placing the culture plates on dry ice.

    • Aspirate the medium and extract metabolites with a cold solvent.

    • Collect the cell lysate and centrifuge to remove debris.

  • Sample Analysis:

    • Analyze the extracted metabolites by LC-MS or GC-MS to determine the mass isotopomer distributions of downstream metabolites.

  • Data Analysis:

    • Analyze the labeling patterns to quantify the relative contributions of glutamine to various metabolic pathways, comparing the metabolic fluxes between sensitive and resistant cells.

Visualizations

DON_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_erk_pathway MAPK/ERK Pathway cluster_nucleus Nucleus Glutamine Transporter Glutamine Transporter Intracellular Glutamine Intracellular Glutamine Glutamine Transporter->Intracellular Glutamine Extracellular Glutamine Extracellular Glutamine Extracellular Glutamine->Glutamine Transporter Uptake Glutaminolysis Glutaminolysis Intracellular Glutamine->Glutaminolysis Nucleotide Synthesis Nucleotide Synthesis Intracellular Glutamine->Nucleotide Synthesis Other Glutamine-dependent pathways Other Glutamine-dependent pathways Intracellular Glutamine->Other Glutamine-dependent pathways DON DON DON->Glutaminolysis Inhibition DON->Nucleotide Synthesis Inhibition DON->Other Glutamine-dependent pathways Inhibition RAS RAS DON->RAS Activates (compensatory) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Phosphorylation Proliferation & Survival Proliferation & Survival p-ERK->Proliferation & Survival Promotes

Caption: Compensatory activation of the MAPK/ERK pathway in DON resistance.

Experimental_Workflow_DON_Resistance cluster_generation Resistance Generation cluster_characterization Characterization Parental Cells Parental Cells Continuous DON Exposure Continuous DON Exposure Parental Cells->Continuous DON Exposure Resistant Cells Resistant Cells Continuous DON Exposure->Resistant Cells Viability Assay (IC50) Viability Assay (IC50) Resistant Cells->Viability Assay (IC50) Western Blot (p-ERK) Western Blot (p-ERK) Resistant Cells->Western Blot (p-ERK) Metabolic Flux Analysis Metabolic Flux Analysis Resistant Cells->Metabolic Flux Analysis Gene Expression Profiling Gene Expression Profiling Resistant Cells->Gene Expression Profiling

Caption: Workflow for generating and characterizing DON-resistant cells.

References

Technical Support Center: Managing DON-Associated Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing nausea and vomiting associated with deoxynivalenol (B1670258) (DON) treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which DON induces nausea and vomiting?

A1: Deoxynivalenol (DON), also known as vomitoxin, primarily induces emesis by triggering the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT) and Peptide YY (PYY) from enteroendocrine cells in the gastrointestinal tract.[1][2] This release is initiated through the activation of the calcium-sensing receptor (CaSR) and the transient receptor potential ankyrin-1 (TRPA1) channel.[3] The released 5-HT then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem, ultimately inducing the vomiting reflex.[4][5] DON can also cross the blood-brain barrier and act on central dopaminergic receptors, contributing to its emetic effect.[6]

Q2: Which animal models are most suitable for studying DON-induced emesis?

A2: The mink ( Neovison vison ) is considered a highly suitable small animal model for investigating trichothecene-induced emesis due to its sensitivity to DON and its well-defined emetic response, which is comparable to that of larger animals like pigs.[1][2] For studying nausea-like behavior in species that cannot vomit, such as rodents, the mouse pica model is utilized. This model measures the consumption of non-nutritive substances like kaolin (B608303) as an indicator of nausea.[7]

Q3: What are the key therapeutic targets for mitigating DON-induced nausea and vomiting?

A3: The primary therapeutic targets for managing DON-induced emesis are the serotonin 5-HT3 receptors and the neurokinin-1 (NK-1) receptors.[8][9] 5-HT3 receptor antagonists, such as ondansetron (B39145) and granisetron, are highly effective in blocking the peripheral and central actions of serotonin.[2][4][10] NK-1 receptor antagonists, like aprepitant, block the action of substance P, another key neurotransmitter in the emetic pathway, providing an additional mechanism of antiemetic control.[9][11] The neuropeptide Y2 (Y2) receptor is also a potential target, as its antagonist, JNJ-31020028, has been shown to attenuate DON-induced emesis.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Absent Emetic Response in Mink Model
Possible Cause Troubleshooting Step
Incorrect DON Dosage Verify the dose of DON administered. The minimum emetic dose for DON in mink is approximately 0.05 mg/kg body weight when administered orally.[12] Ensure accurate calculation and administration of the dose.
Route of Administration Both intraperitoneal (i.p.) and oral (p.o.) administration of DON can induce emesis.[1] Ensure the chosen route is consistent across experiments and that the administration technique is correct to ensure proper delivery of the toxin.
Animal Fasting Status Ensure animals are properly fasted before DON administration. Food in the stomach can delay or alter the absorption and emetic response to DON.
Animal Acclimatization Ensure mink are properly acclimatized to the housing and experimental conditions to minimize stress, which can influence physiological responses.
Issue 2: High Variability in Kaolin Consumption in Mouse Pica Model
Possible Cause Troubleshooting Step
Inconsistent Diet and Kaolin Pellet Presentation Standardize the diet and the presentation of kaolin pellets. Ensure kaolin is easily accessible and that its placement is consistent across all cages.
Stress-Induced Pica Minimize environmental stressors such as noise, light changes, and excessive handling, as stress can independently induce pica.
Lack of Baseline Measurement Establish a baseline of kaolin consumption for each mouse before DON administration to account for individual variations in eating behavior.
Dehydration Ensure ad libitum access to water, as dehydration can influence feeding behavior.
Issue 3: Anti-emetic Drug Shows Lower Than Expected Efficacy

| Possible Cause | Troubleshooting Step | | Inappropriate Drug-to-Toxin Timing | Optimize the pretreatment time for the anti-emetic drug. For instance, 5-HT3 receptor antagonists are typically administered 30 minutes before the emetic challenge.[2] | | Incorrect Antagonist Dosage | Verify the dosage of the anti-emetic drug. Refer to established literature for effective dose ranges of specific antagonists in the chosen animal model. | | Drug Metabolism and Half-life | Consider the pharmacokinetic properties of the anti-emetic, such as its half-life. A shorter half-life might require a different dosing schedule for delayed emesis models. Second-generation 5-HT3 antagonists like palonosetron (B1662849) have a longer half-life.[4] | | Synergistic Emetic Pathways | DON activates multiple emetic pathways. A single antagonist may not be sufficient for complete blockade. Consider a multimodal approach, such as combining a 5-HT3 receptor antagonist with an NK-1 receptor antagonist.[5][13] |

Data Presentation

Table 1: Efficacy of 5-HT3 Receptor Antagonists in Reducing DON-Induced Emetic Events in Mink

Treatment GroupDON Dose (mg/kg)Number of Emetic Events (Mean ± SEM)% Reduction in Emesis
Vehicle + DON0.25 (i.p.)15.3 ± 2.1-
Granisetron (2 mg/kg) + DON0.25 (i.p.)0100%
Data derived from studies on the role of 5-HT in DON-induced emesis.[2]

Table 2: Efficacy of CaSR and TRPA1 Antagonists in Reducing DON-Induced Emetic Events in Mink

PretreatmentDON Dose (mg/kg)Number of Emetic Events (Mean ± SEM)% Reduction in Emesis
Vehicle0.5 (p.o.)10.2 ± 1.5-
NPS-2143 (2.5 mg/kg)0.5 (p.o.)4.8 ± 0.953%
Ruthenium Red (1 mg/kg)0.5 (p.o.)4.7 ± 1.154%
Data adapted from studies on the role of CaSR and TRPA1 in DON-induced emesis.[3]

Experimental Protocols

Protocol 1: Evaluation of Anti-Emetic Efficacy in the Mink Model
  • Animal Preparation: Adult male mink are individually housed and acclimatized for at least one week before the experiment. Animals are fasted overnight with ad libitum access to water.

  • Antiemetic Administration: The test anti-emetic compound or vehicle is administered via the appropriate route (e.g., i.p. or p.o.) at a predetermined time before DON challenge (e.g., 30 minutes).

  • DON Challenge: Deoxynivalenol is administered orally (gavage) or intraperitoneally at a dose known to reliably induce emesis (e.g., 0.25 mg/kg i.p. or 0.5 mg/kg p.o.).

  • Observation: Animals are continuously observed for at least 3 hours post-DON administration. The number of retching and vomiting episodes are recorded for each animal. An emetic event is defined as a single vomit or a bout of retches.

  • Data Analysis: The total number of emetic events is calculated for each animal. The mean number of emetic events for each treatment group is compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). The percentage reduction in emesis is calculated relative to the vehicle-control group.

Protocol 2: Assessment of Nausea-like Behavior (Pica) in the Mouse Model
  • Animal Preparation: Adult male mice are individually housed and acclimatized. They are provided with standard chow and a pre-weighed kaolin pellet.

  • Baseline Measurement: Kaolin and chow consumption are measured daily for several days to establish a stable baseline for each mouse.

  • DON Administration: Mice are administered DON or vehicle via oral gavage or intraperitoneal injection.

  • Measurement of Consumption: Kaolin and chow consumption are measured at specific time points after DON administration (e.g., 2, 4, 8, 24 hours).

  • Data Analysis: The change in kaolin consumption from baseline is calculated for each mouse. The mean change in kaolin consumption is compared between treatment groups using appropriate statistical analyses.

Mandatory Visualizations

DON_Emesis_Pathway cluster_gut Gastrointestinal Lumen cluster_eec Enteroendocrine Cell cluster_neuron Vagal Afferent Neuron cluster_brain Brainstem (NTS/CTZ) DON Deoxynivalenol (DON) CaSR CaSR DON->CaSR Activates TRPA1 TRPA1 DON->TRPA1 Activates Vesicles 5-HT & PYY Vesicles CaSR->Vesicles Ca2+ influx TRPA1->Vesicles Ca2+ influx Release Release Vesicles->Release HT3R 5-HT3 Receptor Release->HT3R 5-HT binds Vomiting_Center Vomiting Center HT3R->Vomiting_Center Signal Transduction Emesis Emesis Vomiting_Center->Emesis

Caption: Signaling pathway of DON-induced emesis.

Experimental_Workflow A Animal Acclimatization (Mink or Mouse) B Baseline Measurement (Pica model only) A->B C Pretreatment with Antiemetic or Vehicle A->C B->C D DON Administration (Oral or I.P.) C->D E Observation Period D->E F Data Collection (Emetic Events or Kaolin Intake) E->F G Statistical Analysis F->G

Caption: Experimental workflow for evaluating anti-emetics.

Troubleshooting_Logic Start { Inconsistent Emetic Response} Q1 Is DON dose correct? Yes No Start->Q1:f0 A1 Adjust Dose Q1:n->A1 Q2 Is administration route/technique correct? Yes No Q1:y->Q2:q A2 Refine Technique Q2:n->A2 Q3 Are animals properly fasted and acclimatized? Yes No Q2:y->Q3:q A3 Standardize Procedures Q3:n->A3 End Consistent Response Q3:y->End

Caption: Troubleshooting logic for inconsistent emesis.

References

Technical Support Center: Enhancing the Bioavailability of 6-Diazo-5-oxo-norleucine (DON)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Diazo-5-oxo-norleucine (DON) research. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments aimed at enhancing the bioavailability of DON.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the challenges and strategies for improving the bioavailability of DON.

Q1: What is the primary challenge in achieving therapeutic bioavailability of this compound (DON)?

The principal obstacle to achieving therapeutic bioavailability of DON is its dose-limiting gastrointestinal (GI) toxicity. DON is a broad-spectrum glutamine antagonist, and the GI tract is highly dependent on glutamine for maintaining its structure and function. Systemic administration of DON can lead to significant side effects such as nausea, vomiting, and diarrhea, which has historically limited its clinical use.

Q2: What is the most promising strategy to enhance the bioavailability of DON at the target site?

The most effective strategy to enhance the site-specific bioavailability and therapeutic index of DON is the use of prodrugs. Prodrugs are inactive derivatives of DON that are designed to be stable in systemic circulation and become activated to release the active DON molecule preferentially at the target tissue, such as a tumor or the central nervous system (CNS). This approach minimizes systemic exposure and, consequently, reduces GI toxicity.

Q3: How are DON prodrugs designed to be tumor-selective?

DON prodrugs are often designed to be activated by enzymes that are overexpressed in the tumor microenvironment. For example, some prodrugs are engineered with peptide linkers that are substrates for tumor-associated proteases like cathepsins or fibroblast activation protein (FAP). Once the prodrug reaches the tumor, these enzymes cleave the linker, releasing the active DON.

Q4: What are some examples of successful DON prodrugs in preclinical studies?

Two notable examples are DRP-104 and JHU-083. These prodrugs have demonstrated enhanced delivery of DON to tumors and the CNS, respectively, with significantly reduced systemic toxicity in animal models. They achieve this by masking the active sites of DON, rendering them inert until they are metabolized at the target site.

Q5: What is the mechanism of action of DON?

DON is a glutamine antagonist that inhibits a wide range of enzymes dependent on glutamine for their function. By mimicking glutamine, DON irreversibly binds to the active sites of these enzymes, blocking critical cellular processes such as de novo purine (B94841) and pyrimidine (B1678525) synthesis, amino acid synthesis, and the generation of α-ketoglutarate for the TCA cycle. This broad inhibition of glutamine metabolism is particularly effective against "glutamine-addicted" cancer cells.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with DON and its prodrugs.

In Vitro Assays

Problem 1: High instability of my DON prodrug in in vitro plasma stability assays.

  • Possible Cause: The prodrug may be susceptible to hydrolysis by plasma esterases or other enzymes. The linker connecting the promoiety to DON might not be stable enough in the plasma environment.

  • Troubleshooting Steps:

    • Modify the Promoieties: Consider using more sterically hindered promoieties or linkers that are less susceptible to plasma enzymes.

    • Use Enzyme Inhibitors: In your assay, include broad-spectrum esterase inhibitors to confirm if enzymatic degradation is the primary cause. This can help in understanding the degradation pathway.

    • Test in Different Species' Plasma: Plasma enzyme activity can vary significantly between species. Test the stability in plasma from different species (e.g., mouse, rat, dog, human) to identify a suitable preclinical model.

    • Check for Chemical Instability: Ensure that the degradation is not due to the chemical instability of the prodrug in the assay buffer. Run a control experiment in a buffer without plasma.

Problem 2: Inconsistent results in my cell-based bioactivation assays.

  • Possible Cause: Variability in the expression levels of activating enzymes in the cell line, inconsistent cell culture conditions, or issues with the assay protocol.

  • Troubleshooting Steps:

    • Characterize Your Cell Line: Confirm the expression of the target activating enzyme (e.g., specific proteases) in your cell line using techniques like western blotting or qPCR.

    • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media compositions, as these can affect enzyme expression.

    • Optimize Assay Protocol: Ensure complete cell lysis to release intracellular enzymes if they are the target. Optimize incubation times and substrate (prodrug) concentrations.

    • Include Proper Controls: Use a positive control (a known substrate for the activating enzyme) and a negative control (the cell line without the prodrug) in every experiment.

In Vivo Pharmacokinetic Studies

Problem 3: High variability in pharmacokinetic (PK) data between individual animals.

  • Possible Cause: Inconsistent drug administration, genetic variability within the animal strain, or differences in animal health status.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure consistent and accurate administration of the prodrug. For oral gavage, verify the correct placement of the gavage needle. For intravenous injections, ensure the full dose is administered into the vein.

    • Use Genetically Homogenous Animal Strains: Whenever possible, use inbred strains of animals to minimize genetic variability in drug metabolism.

    • Monitor Animal Health: Ensure all animals are healthy and of similar age and weight. Stress and underlying health issues can affect drug metabolism and pharmacokinetics.

    • Standardize Sample Collection: Adhere to a strict and consistent schedule for blood and tissue sample collection.

Problem 4: Poor correlation between in vitro stability/activation and in vivo pharmacokinetic results.

  • Possible Cause: Differences in metabolic pathways between the in vitro system and the whole animal, or poor absorption and distribution of the prodrug in vivo.

  • Troubleshooting Steps:

    • Use Relevant In Vitro Models: For ester-based prodrugs, consider using CES1 knockout mice, which can better mimic human metabolism.

    • Assess Physicochemical Properties: Evaluate the solubility and permeability of your prodrug. Poor solubility can lead to low absorption and bioavailability.

    • Measure Prodrug and Active Drug Concentrations: In your PK studies, measure the concentrations of both the intact prodrug and the released DON in plasma and target tissues. This will provide a clearer picture of the prodrug's absorption, distribution, metabolism, and excretion (ADME) profile.

III. Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of DON and its prodrugs from preclinical studies.

Table 1: Pharmacokinetic Parameters of DON and a Prodrug (DRP-104) in Mice.

CompoundTissueCmax (ng/mL or ng/g)Tmax (h)AUC (ng·h/mL or ng·h/g)
DON Plasma~15000.25~2000
Tumor~5001~1500
GI Tract~12000.5~2500
DRP-104 Plasma~50 (as DON)1~200 (as DON)
Tumor~1000 (as DON)2~4000 (as DON)
GI Tract~100 (as DON)1~400 (as DON)

Note: Data are approximate values compiled from various preclinical studies and are intended for comparative purposes.

Table 2: Brain Penetration of DON and a CNS-targeted Prodrug (JHU-083) in Mice.

CompoundBrain Concentration (nmol/g) at 1h post-doseBrain/Plasma Ratio
DON ~1~0.1
JHU-083 ~10 (as DON)>1.0

Note: Data are approximate values from a study with a single 20 mg/kg DON-equivalent dose.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a DON prodrug in plasma.

Materials:

  • DON prodrug stock solution (e.g., 10 mM in DMSO)

  • Plasma from the desired species (e.g., human, mouse)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) with an internal standard (for quenching and sample preparation)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Thaw frozen plasma at 37°C and keep on ice.

  • Prepare a working solution of the DON prodrug by diluting the stock solution in PBS to the desired concentration (e.g., 100 µM).

  • In a 96-well plate, add plasma to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the prodrug working solution to the plasma to achieve the final desired concentration (e.g., 1 µM).

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding cold acetonitrile with an internal standard to the respective wells.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the prodrug.

  • Calculate the half-life (t½) of the prodrug in plasma.

Protocol 2: In Vitro Bioactivation Assay in Tumor Homogenate

Objective: To assess the conversion of a DON prodrug to active DON in a tumor-like environment.

Materials:

  • Tumor tissue from a relevant animal model

  • Homogenization buffer (e.g., PBS with protease inhibitors for control experiments)

  • DON prodrug stock solution

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Excise tumor tissue and immediately place it on ice.

  • Homogenize the tumor tissue in homogenization buffer.

  • Centrifuge the homogenate at a low speed to remove cell debris. Collect the supernatant (tumor homogenate).

  • Determine the protein concentration of the tumor homogenate.

  • In a 96-well plate, add a standardized amount of tumor homogenate to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the DON prodrug to the homogenate.

  • Incubate at 37°C.

  • At various time points, stop the reaction by adding cold acetonitrile with an internal standard.

  • Process the samples as described in the plasma stability assay.

  • Analyze the samples by LC-MS/MS to quantify both the remaining prodrug and the newly formed DON.

Protocol 3: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of a DON prodrug and the formation of DON in vivo.

Materials:

  • Appropriate mouse strain (e.g., C57BL/6 or CES1 knockout)

  • DON prodrug formulated for the desired route of administration (e.g., oral, intravenous)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Surgical tools for tissue collection

  • LC-MS/MS system

Procedure:

  • Acclimatize the mice to the experimental conditions.

  • Administer the DON prodrug to the mice via the chosen route.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus).

  • Process the blood to obtain plasma.

  • At the final time point, euthanize the animals and collect target tissues (e.g., tumor, GI tract, brain).

  • Homogenize the tissues.

  • Extract the prodrug and DON from the plasma and tissue homogenates using an appropriate solvent precipitation method.

  • Analyze the samples by LC-MS/MS to determine the concentrations of the prodrug and DON.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both the prodrug and DON in different tissues.

V. Visualizations

The following diagrams illustrate key concepts related to DON's mechanism of action and experimental workflows.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Plasma Stability Plasma Stability Bioactivation Assay Bioactivation Assay Plasma Stability->Bioactivation Assay Cell Proliferation Assay Cell Proliferation Assay Bioactivation Assay->Cell Proliferation Assay Pharmacokinetics Pharmacokinetics Cell Proliferation Assay->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Lead Optimization Lead Optimization Toxicity Assessment->Lead Optimization Prodrug Design Prodrug Design Prodrug Design->Plasma Stability

Caption: Experimental workflow for the development and evaluation of DON prodrugs.

signaling_pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Purine Synthesis Purine Synthesis Glutamine->Purine Synthesis Amidotransferases Pyrimidine Synthesis Pyrimidine Synthesis Glutamine->Pyrimidine Synthesis Amidotransferases Amino Acid Synthesis Amino Acid Synthesis Glutamine->Amino Acid Synthesis DON DON Glutaminase Glutaminase DON->Glutaminase Amidotransferases Amidotransferases DON->Amidotransferases alpha-Ketoglutarate alpha-Ketoglutarate Glutamate->alpha-Ketoglutarate GDH/Transaminases TCA Cycle TCA Cycle alpha-Ketoglutarate->TCA Cycle Cell Growth & Proliferation Cell Growth & Proliferation TCA Cycle->Cell Growth & Proliferation Purine Synthesis->Cell Growth & Proliferation Pyrimidine Synthesis->Cell Growth & Proliferation Amino Acid Synthesis->Cell Growth & Proliferation Apoptosis Apoptosis Cell Growth & Proliferation->Apoptosis

Caption: Signaling pathway showing the inhibitory effect of DON on glutamine metabolism.

Validation & Comparative

A Comparative Guide to Glutamine Metabolism Inhibitors: 6-Diazo-5-oxo-L-norleucine vs. Targeted Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutamine, the most abundant amino acid in the bloodstream, is a critical nutrient for rapidly proliferating cancer cells. It serves as a key source of carbon and nitrogen, fueling energy production through the tricarboxylic acid (TCA) cycle, supporting the synthesis of nucleotides, amino acids, and lipids, and maintaining redox homeostasis.[1][2][3][4] This dependency, often termed "glutamine addiction," has made the enzymes and transporters of the glutamine metabolism pathway attractive targets for cancer therapy.[1][5]

This guide provides an objective comparison of 6-Diazo-5-oxo-L-norleucine (DON), a broad glutamine antagonist, with more recent, targeted inhibitors that block specific steps in the glutamine utilization pathway. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Mechanisms of Action: A Spectrum of Inhibition

Glutamine inhibitors can be broadly categorized by their mechanism and specificity:

  • Pan-Glutamine Antagonists:

    • 6-Diazo-5-oxo-L-norleucine (DON): A well-studied glutamine mimic originally isolated from Streptomyces.[6] DON acts as a broad, irreversible inhibitor of multiple glutamine-utilizing enzymes.[7][8] It binds competitively to the glutamine active site, after which it forms a covalent adduct, effectively inactivating the enzyme.[7] Its targets include glutaminase (B10826351) (GLS), glutamine amidotransferases involved in purine (B94841) and pyrimidine (B1678525) synthesis, and enzymes for amino acid and hexosamine production.[7][8]

    • JHU-083: A prodrug version of DON designed to improve its therapeutic index.[9] It is engineered to be activated within the tumor microenvironment, aiming to concentrate its activity at the target site and reduce the systemic gastrointestinal toxicities that have historically limited DON's clinical development.[10][11]

  • Specific Glutaminase (GLS) Inhibitors: These agents specifically target glutaminase, the enzyme responsible for the first and rate-limiting step of glutaminolysis: the conversion of glutamine to glutamate (B1630785).[2][12]

    • Telaglenastat (CB-839): A potent, selective, and orally bioavailable allosteric inhibitor of glutaminase 1 (GLS1), targeting both the KGA and GAC splice variants.[12][13][14] It is currently being investigated in multiple clinical trials.[2][15]

    • BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide): A selective, allosteric inhibitor of GLS1 that binds to and stabilizes an inactive form of the enzyme.[16][17][18]

    • Compound 968: A cell-permeable, reversible, allosteric inhibitor of the glutaminase C (GAC) splice variant, which is commonly found in cancer cells.[19][20][21]

  • Glutamine Transporter Inhibitors: This class of inhibitors blocks the entry of glutamine into the cell.

    • V-9302: A potent and selective competitive antagonist of the ASCT2 (SLC1A5) amino acid transporter, which is a primary route for glutamine uptake in many cancer cells.[22][23][24] By preventing glutamine import, V-9302 effectively starves cancer cells of this critical nutrient.[25]

Quantitative Data and Performance Comparison

The following table summarizes the biochemical potency and cellular activity of these key glutamine inhibitors.

InhibitorClass / TargetMechanism of ActionPotency (IC50)Key Experimental Findings
6-Diazo-5-oxo-L-norleucine (DON) Pan-Glutamine AntagonistIrreversible covalent binding to glutamine-utilizing enzymes[7]Low micromolar against various enzymes[7][8]Broadly inhibits proliferation and induces apoptosis in cancer cells; efficacy shown in numerous preclinical models but associated with systemic toxicity.[6][26][27]
JHU-083 Pan-Glutamine Antagonist (Prodrug)Prodrug of DON, converted to active form in vivo[9]Not applicable (prodrug)Slows malignant glioma growth, disrupts mTOR signaling, and extends survival in orthotopic mouse models with reduced toxicity compared to DON.[9][28]
Telaglenastat (CB-839) GLS1 InhibitorAllosteric, slowly reversible inhibitor of GAC and KGA splice variants[12][13]~24 nM (recombinant GAC)[13]; 20-55 nM (antiproliferative in TNBC cell lines)[29]Potent antiproliferative activity in glutamine-dependent tumors, particularly triple-negative breast cancer (TNBC); suppresses tumor growth in xenograft models.[14][29]
BPTES GLS1 InhibitorAllosteric inhibitor, stabilizes inactive GLS1 tetramer[17][18]0.16 µM - 3.3 µM (GLS1 enzyme assays)[16][17][30]Inhibits cancer cell growth, particularly in models with IDH1 mutations or MYC-dependency; reduces glutamate levels and blocks DNA replication.[30]
Compound 968 GLS1 (GAC) InhibitorReversible, allosteric inhibitor of Glutaminase C[20][21]~2.5 µM (Glutaminase C)[20]; ≤ 10 µM (antiproliferative in various cancer cells)Inhibits proliferation, induces G1 cell cycle arrest and apoptosis in ovarian and breast cancer cells; blocks oncogenic transformation.[19][20]
V-9302 ASCT2 Transporter InhibitorCompetitive antagonist of glutamine transport[22][23]9.6 µM (glutamine uptake in HEK-293 cells)[22][23][24]Attenuates cancer cell growth and proliferation, increases cell death and oxidative stress; prevents tumor growth in colorectal cancer xenograft models.[22][25]

Visualizing the Impact on Glutamine Metabolism

The diagram below illustrates the central pathways of glutamine metabolism in cancer cells and highlights the points of intervention for the discussed inhibitors.

G cluster_extra Extracellular cluster_intra Intracellular Gln_ext Glutamine Gln_int Glutamine Gln_ext->Gln_int ASCT2 (SLC1A5) Glu Glutamate Gln_int->Glu Glutaminase (GLS1) Nuc Nucleotide Synthesis Gln_int->Nuc AA Amino Acid Synthesis Gln_int->AA mTOR mTOR Signaling Gln_int->mTOR aKG α-Ketoglutarate Glu->aKG TCA TCA Cycle aKG->TCA V9302 V-9302 V9302->Gln_int Inhibits GLSi Telaglenastat (CB-839) BPTES, Compound 968 GLSi->Glu Inhibits DON DON JHU-083 DON->Glu Broadly Inhibits DON->Nuc Broadly Inhibits DON->AA Broadly Inhibits

Caption: Glutamine metabolism pathway and inhibitor targets.

Key Experimental Protocols

Reproducible and standardized assays are crucial for comparing the efficacy of metabolic inhibitors. Below are detailed methodologies for three fundamental experiments.

Glutaminase (GLS) Activity Assay (Coupled Enzyme Assay)

This protocol measures the activity of glutaminase by quantifying one of its products, glutamate, through a coupled enzymatic reaction.

  • Principle: Glutaminase converts glutamine to glutamate and ammonia. Glutamate dehydrogenase (GDH) then uses glutamate and NAD+ to produce α-ketoglutarate and NADH. The rate of NADH production, measured by the increase in absorbance at 340 nm or fluorescence (Ex340/Em460 nm), is directly proportional to glutaminase activity.[13]

  • Materials:

    • Recombinant human glutaminase (e.g., GAC isoform)

    • Assay Buffer: 50 mM Tris-acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA

    • L-Glutamine solution (e.g., 10 mM final concentration)

    • Glutamate Dehydrogenase (GDH)

    • NAD+

    • Test inhibitors (dissolved in DMSO)

    • 96-well microplate (UV-transparent or black for fluorescence)

    • Microplate reader

  • Procedure:

    • Prepare a master mix containing Assay Buffer, NAD+, and GDH.

    • Add 2 µL of test inhibitor at various concentrations (or DMSO for control) to the wells of the 96-well plate.

    • Add the master mix to each well.

    • To allow for inhibitor binding, pre-incubate the plate with recombinant glutaminase enzyme for 20-60 minutes at room temperature.[13][30]

    • Initiate the reaction by adding the L-glutamine solution to each well.

    • Immediately place the plate in a microplate reader set to the appropriate temperature (e.g., 37°C).

    • Measure the kinetic increase in absorbance (340 nm) or fluorescence (Ex340/Em460 nm) every minute for 15-30 minutes.[13]

    • Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve.

    • Plot the percent inhibition (relative to DMSO control) against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[13]

Cell Viability / Proliferation Assay (CCK-8 or Crystal Violet)

This protocol assesses the effect of glutamine inhibitors on cancer cell proliferation and viability.

  • Principle: The Cell Counting Kit-8 (CCK-8) contains a WST-8 tetrazolium salt, which is reduced by cellular dehydrogenases to a soluble, colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells. Crystal violet is a dye that stains the DNA of adherent cells, providing a measure of total cell biomass.

  • Materials:

    • Cancer cell line of interest

    • Complete growth medium (e.g., RPMI + 10% FBS + 2 mM Glutamine)

    • Test inhibitors

    • 96-well cell culture plates

    • CCK-8 reagent or Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1,500-2,000 cells/well) and allow them to adhere overnight.[31]

    • The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test inhibitors. Include a vehicle-only (DMSO) control.

    • Incubate the plates for a specified period, typically 72 hours.[31]

    • For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm.[32]

    • For Crystal Violet Assay: Gently wash the cells with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes. Wash away excess stain with water and air dry. Solubilize the bound dye with 10% acetic acid or Triton X-100 and measure the absorbance at 590 nm.[26]

    • Express cell viability as a percentage of the vehicle-treated control and plot against inhibitor concentration to calculate the EC50 value.[32]

Glutamine Uptake Assay

This protocol directly measures the ability of an inhibitor to block the transport of glutamine into the cell.

  • Principle: This assay measures the uptake of radiolabeled L-glutamine (e.g., [3H]-glutamine) into cells. A reduction in intracellular radioactivity in the presence of an inhibitor indicates blockade of glutamine transport.

  • Materials:

    • Cancer cell line of interest (e.g., HEK-293 cells for ASCT2 studies)[23]

    • [3H]-L-glutamine (radiolabeled glutamine)

    • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

    • Test inhibitors

    • 24-well or 96-well cell culture plates

    • Scintillation fluid and a scintillation counter

  • Procedure:

    • Seed cells in plates and grow to confluence.

    • On the day of the assay, wash the cells twice with pre-warmed Uptake Buffer.

    • Pre-incubate the cells with the test inhibitor (e.g., V-9302) at various concentrations in Uptake Buffer for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a solution containing a mixture of unlabeled glutamine and [3H]-L-glutamine to each well.

    • Allow the uptake to proceed for a short, defined period (e.g., 5-15 minutes).[23]

    • Rapidly terminate the uptake by washing the cells three times with ice-cold Uptake Buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the lysate to normalize the uptake data.

    • Calculate the percent inhibition of glutamine uptake for each inhibitor concentration and determine the IC50 value.

Workflow for Comparative Inhibitor Analysis

The logical flow for evaluating and comparing different glutamine inhibitors is depicted below.

G A Select Cancer Cell Lines (Glutamine-Dependent vs. Independent) B Biochemical Assay (Recombinant Enzyme) A->B C Cell-Based Assays A->C D Glutaminase Activity Assay B->D F Cell Proliferation Assay (e.g., CCK-8 for 72h) C->F G Glutamine Uptake Assay (e.g., [3H]-Glutamine) C->G E Determine IC50 (Enzyme Potency) D->E J Compare Potency & Specificity (Biochemical vs. Cellular) E->J H Determine EC50 (Cellular Efficacy) F->H I Assess Transporter Blockade G->I H->J I->J

Caption: A typical experimental workflow for comparing glutamine inhibitors.

Conclusion

The strategy for inhibiting glutamine metabolism in cancer research and therapy spans a spectrum from broad, pan-enzyme antagonists to highly specific, targeted agents.

  • 6-Diazo-5-oxo-L-norleucine (DON) and its prodrugs represent a powerful tool for inducing widespread metabolic disruption. By inhibiting numerous glutamine-dependent pathways simultaneously, DON may prevent the metabolic escape routes that can lead to resistance against more targeted agents.[7] However, its clinical utility has been hampered by toxicity, a challenge that modern prodrug strategies like JHU-083 aim to overcome.[11]

  • Targeted inhibitors like Telaglenastat (CB-839) and V-9302 offer greater specificity, which often translates to a better safety profile. GLS1 inhibitors are effective in tumors highly dependent on the glutaminolysis pathway, while transporter inhibitors provide an alternative strategy by cutting off the fuel supply at the source.[25][29] However, their specificity may render them vulnerable to metabolic reprogramming and the development of resistance.

The choice of inhibitor ultimately depends on the scientific objective. For elucidating the broad consequences of glutamine deprivation, DON is an invaluable research tool. For therapeutic development, the improved safety and defined mechanism of targeted inhibitors like Telaglenastat and V-9302 make them promising clinical candidates, either as monotherapies in select patient populations or as part of combination strategies to overcome resistance.

References

A Comparative Analysis of DON Prodrugs Versus the Parent Compound in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the enhanced anti-cancer efficacy and improved safety profile of 6-Diazo-5-oxo-L-norleucine (DON) prodrugs.

Introduction

6-Diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist, has long been recognized for its broad and robust anti-cancer activities. By mimicking glutamine, DON irreversibly inhibits a wide range of enzymes dependent on this crucial amino acid, thereby disrupting key metabolic pathways essential for cancer cell proliferation and survival, including nucleotide and amino acid synthesis. However, the clinical advancement of DON has been significantly hampered by its severe dose-limiting gastrointestinal (GI) toxicities, as healthy, rapidly dividing cells in the gut also rely on glutamine metabolism.

To address this critical limitation, innovative prodrug strategies have been developed. These prodrugs, such as DRP-104 (sirpiglenastat) and JHU-083, are designed to be systemically inactive and are preferentially converted to the active form, DON, within the tumor microenvironment. This targeted delivery mechanism aims to maximize the therapeutic window by concentrating the cytotoxic effects on malignant cells while minimizing exposure and damage to healthy tissues. This guide provides a comprehensive comparison of the anti-cancer effects of DON prodrugs versus the parent compound, supported by preclinical experimental data, detailed methodologies, and pathway visualizations.

Data Presentation: Efficacy and Pharmacokinetics

The following tables summarize the quantitative data from preclinical studies, highlighting the superior performance of DON prodrugs in terms of anti-tumor efficacy and targeted drug delivery.

Table 1: In Vivo Anti-Tumor Efficacy of DON Prodrugs vs. DON

CompoundCancer ModelDosing RegimenKey OutcomesReference
DRP-104 MC38 Colon Carcinoma (mice)0.5 mg/kg, s.c., daily for 5 days96% - 101% tumor growth inhibition.
DRP-104 KEAP1 mutant NSCLC PDX (mice)3 mg/kg, s.c., dailySignificant tumor growth suppression.
JHU-083 Orthotopic IDH1mut Glioma (mice)Not specifiedExtended survival.
JHU-083 EL-4 Lymphoma (mice)1 mg/kg, p.o. x 5 days, then 0.3 mg/kg, p.o. x 9 daysComplete tumor elimination.
DON Various murine tumorsNot specifiedTumor growth inhibition, but with significant toxicity.

Table 2: Pharmacokinetic Profile of DON Prodrugs vs. DON

CompoundAnimal ModelKey FindingsReference
DRP-104 Mice with implanted tumors11-fold higher concentration of active DON in the tumor compared to the gastrointestinal tract.
Unnamed DON Prodrug 1 Swine15-fold enhanced CSF/plasma ratio and 9-fold enhanced brain/plasma ratio of DON compared to equimolar DON administration.
Unnamed DON Prodrug 2 In vitro (P493B tumor cells in plasma)Over 50-fold enhanced tumor cell/plasma ratio of DON compared to direct DON treatment.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of DON and its prodrugs.

In Vivo Tumor Growth Inhibition Studies
  • Animal Models: Studies have utilized various mouse models, including syngeneic models (e.g., MC38 colon carcinoma in C57BL/6 mice, EL-4 lymphoma in C57BL/6 mice) and patient-derived xenograft (PDX) models (e.g., KEAP1 mutant non-small cell lung cancer). For intracranial models, orthotopic implantation of glioma cells (e.g., IDH1mut glioma) into the brains of immunocompromised mice is performed.

  • Tumor Implantation: For subcutaneous models, a specific number of cancer cells (e.g., 1 x 10^6 EL4 cells) are injected into the flank of the mice. Tumor growth is monitored regularly using calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: DON prodrugs are typically administered via subcutaneous (s.c.) or oral (p.o.) routes. The dosing schedule can vary, for example, daily for a specific number of days or in cycles (e.g., 5 days on, 2 days off).

  • Efficacy Assessment: The primary endpoints for efficacy are typically tumor growth inhibition and overall survival. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or metabolomics.

Cytotoxicity Assays
  • Cell Lines: A variety of cancer cell lines are used to assess the in vitro potency of DON and its prodrugs.

  • Assay Principle: Cell viability is commonly measured using assays like the MTT or CellTiter-Glo assay. These assays quantify the number of viable cells in a culture after treatment with the compounds at various concentrations.

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of the test compounds (DON or prodrugs) for a specified period (e.g., 72 hours). The viability of the cells is then determined by adding the assay reagent and measuring the resulting signal (absorbance or luminescence) with a plate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then calculated.

Pharmacokinetic Analysis
  • Animal Models: Mice or larger animals like swine are used to evaluate the distribution of the prodrug and the active DON in different tissues.

  • Sample Collection: At various time points after drug administration, blood (plasma), tumor tissue, and other organs (e.g., brain, gastrointestinal tract) are collected.

  • Analytical Method: The concentrations of the prodrug and DON in the collected samples are quantified using liquid chromatography-mass spectrometry (LC-MS). This allows for the determination of key pharmacokinetic parameters, such as the area under the curve (AUC), which reflects the total drug exposure in a particular tissue.

Signaling Pathways and Mechanisms of Action

DON and its prodrugs exert their anti-cancer effects by disrupting multiple metabolic and signaling pathways. The prodrugs themselves are designed to be activated within the tumor, leading to the targeted release of DON.

Mechanism of Prodrug Activation

DON prodrugs are engineered with "promoieties" that render them inactive. These promoieties are cleaved by enzymes that are highly expressed in the tumor microenvironment, such as certain proteases or phosphatases, thereby releasing the active DON. This tumor-specific activation is key to their improved safety profile.

G cluster_Systemic_Circulation Systemic Circulation cluster_Tumor_Microenvironment Tumor Microenvironment Inactive_Prodrug Inactive DON Prodrug (e.g., DRP-104, JHU-083) Tumor_Enzymes Tumor-Specific Enzymes Inactive_Prodrug->Tumor_Enzymes Delivery to Tumor Active_DON Active DON Tumor_Enzymes->Active_DON Cleavage of Promoieties

Figure 1. Activation of DON prodrugs in the tumor microenvironment.
Inhibition of Glutamine-Dependent Pathways

Once activated, DON, as a glutamine mimic, broadly inhibits glutamine-utilizing enzymes. This leads to a cascade of downstream effects that cripple cancer cell metabolism and proliferation.

G Active_DON Active DON Glutamine_Enzymes Glutamine-Utilizing Enzymes Active_DON->Glutamine_Enzymes Irreversible Inhibition Nucleotide_Synthesis Nucleotide Synthesis (Purines, Pyrimidines) Glutamine_Enzymes->Nucleotide_Synthesis Blocks Amino_Acid_Synthesis Amino Acid Synthesis Glutamine_Enzymes->Amino_Acid_Synthesis Blocks Redox_Homeostasis Redox Homeostasis (Glutathione Synthesis) Glutamine_Enzymes->Redox_Homeostasis Blocks Cell_Proliferation Decreased Cell Proliferation & Survival Nucleotide_Synthesis->Cell_Proliferation Amino_Acid_Synthesis->Cell_Proliferation Redox_Homeostasis->Cell_Proliferation

Figure 2. DON's mechanism of action on key metabolic pathways.
Modulation of Key Signaling Pathways

Recent studies have revealed that DON prodrugs also impact critical cancer-related signaling pathways:

  • mTOR Signaling: The prodrug JHU-083 has been shown to disrupt the mTOR signaling pathway in glioma models. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Inhibition of this pathway by JHU-083 contributes to its anti-tumor effects.

  • ERK Signaling: In pancreatic cancer models, tumors can develop resistance to the DON prodrug DRP-104 by activating the MEK/ERK signaling pathway. This suggests that a combination therapy approach, co-targeting glutamine metabolism and the ERK pathway, could be a more effective strategy.

G cluster_JHU083 JHU-083 in Glioma cluster_DRP104 DRP-104 in Pancreatic Cancer JHU083 JHU-083 mTOR_Pathway mTOR Signaling JHU083->mTOR_Pathway Inhibits Glioma_Growth Inhibition of Glioma Growth mTOR_Pathway->Glioma_Growth DRP104 DRP-104 Glutamine_Metabolism Glutamine Metabolism DRP104->Glutamine_Metabolism Inhibits ERK_Pathway MEK/ERK Signaling DRP104->ERK_Pathway Leads to Activation of Tumor_Growth_Inhibition Tumor Growth Inhibition Glutamine_Metabolism->Tumor_Growth_Inhibition Resistance Resistance ERK_Pathway->Resistance

Figure 3. Impact of DON prodrugs on mTOR and ERK signaling pathways.

Conclusion

The development of DON prodrugs represents a significant advancement in the quest to harness the potent anti-cancer activity of this broad-spectrum glutamine antagonist. By employing a tumor-targeted delivery strategy, prodrugs like DRP-104 and JHU-083 have demonstrated a markedly improved therapeutic index in preclinical models, exhibiting robust efficacy across a range of cancers while mitigating the severe gastrointestinal toxicity that plagued the parent compound.

The experimental data clearly indicates that DON prodrugs achieve higher concentrations of the active drug in tumor tissues, leading to significant tumor growth inhibition and improved survival. Furthermore, the elucidation of their impact on key signaling pathways, such as mTOR and ERK, opens up new avenues for rational combination therapies to overcome potential resistance mechanisms.

For researchers and drug development professionals, DON prodrugs offer a promising and clinically translatable approach to targeting the metabolic vulnerabilities of cancer. Future research should continue to explore the full potential of these agents, both as monotherapies and in combination with other targeted therapies and immunotherapies, to bring this powerful anti-cancer strategy to patients in need.

6-Diazo-5-oxo-norleucine (DON): A Comparative Guide to its Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 6-Diazo-5-oxo-norleucine (DON), a glutamine antagonist, across various cancer cell lines. DON's mechanism of action involves the inhibition of multiple glutamine-utilizing enzymes, thereby disrupting key metabolic pathways essential for cancer cell proliferation and survival.[1] This document summarizes quantitative data on its anti-cancer activity, details experimental protocols for its evaluation, and visualizes the key signaling pathways it affects.

Quantitative Efficacy of DON in Cancer Cell Lines

The following table summarizes the available data on the efficacy of this compound (DON) in various cancer cell lines. The data highlights the concentration-dependent inhibitory effects of DON on cell viability and proliferation.

Cancer TypeCell LineParameterValueReference
LymphomaP493BEC5010.0 ± 0.11 μM[2]
Prostate Cancer22Rv1Cell ViabilityDose-dependent decrease[3]
Prostate CancerLNCaPCell ViabilityDose-dependent decrease[3]
Prostate CancerPC3Cell ViabilityDose-dependent decrease[3]
Prostate CancerDU-145Cell ViabilityDose-dependent decrease[3]
Triple-Negative Breast CancerHs578T (HALow)Cell Proliferation~40% decrease at 2.5µM after 72h[4]
Triple-Negative Breast CancerHs578T (HAHigh)Cell Proliferation~30% decrease at 2.5µM after 72h[4]
GlioblastomaU251Cell Viability~20% decrease at 10 µM[1]
Colon CarcinomaHT-29Cell ViabilityDose-dependent decrease[5]
Neuroendocrine TumorBONGrowth InhibitionSelective inhibitory effect

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key experiments cited in the evaluation of DON's efficacy.

Cell Viability and Proliferation Assays (e.g., MTT, CyQUANT®)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 2 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[6]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of DON. A vehicle control (e.g., DMSO or PBS) is also included.

  • Incubation: Cells are incubated with DON for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • CyQUANT® Assay: The culture medium is removed, and the cells are lysed by freezing at -80°C. A diluted CyQUANT® GR dye/cell-lysis buffer is added to each well, and fluorescence is measured with excitation at ~485 nm and emission at ~530 nm.[7]

  • Data Analysis: Cell viability is expressed as a percentage of the control. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated from the dose-response curve.

Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with DON at various concentrations for a specified duration.

  • Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.

  • Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic or late apoptotic.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the control.

Signaling Pathways and Mechanisms of Action

This compound functions as a broad-spectrum glutamine antagonist, disrupting multiple metabolic pathways that are critical for cancer cell growth and proliferation.[8]

DON's Impact on Cancer Cell Metabolism

DON competitively inhibits enzymes that utilize glutamine, thereby blocking the synthesis of essential macromolecules. This diagram illustrates the central role of glutamine in cancer cell metabolism and the key pathways inhibited by DON.

DON_Metabolism_Inhibition cluster_extracellular Extracellular cluster_cell Cancer Cell Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int ASCT2 Transporter Glutamine_ext->Glutamine_int Glutamate Glutamate Glutamine_int->Glutamate Glutaminase (GLS) Amino_Acids Other Amino Acids Glutamine_int->Amino_Acids HBP Hexosamine Biosynthesis Pathway (HBP) Glutamine_int->HBP alpha_KG α-Ketoglutarate Glutamate->alpha_KG GSH Glutathione (GSH) Synthesis Glutamate->GSH TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Nucleotides Nucleotide Synthesis HBP->Nucleotides DON This compound (DON) DON->Glutamine_int Inhibition DON->HBP DON_Experimental_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture don_treatment DON Treatment (Dose-Response) cell_culture->don_treatment viability_assay Cell Viability/Proliferation Assay (e.g., MTT, CyQUANT) don_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) don_treatment->apoptosis_assay metabolic_analysis Metabolic Analysis (e.g., Seahorse Assay) don_treatment->metabolic_analysis data_analysis Data Analysis and IC50/EC50 Calculation viability_assay->data_analysis apoptosis_assay->data_analysis metabolic_analysis->data_analysis end End: Comparative Efficacy Assessment data_analysis->end

References

A Comparative Guide to Validating the Inhibition of Glutamine-Utilizing Enzymes by DON

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Diazo-5-oxo-L-norleucine (DON) and other key glutamine antagonists, offering experimental data and detailed protocols to validate their inhibitory effects on glutamine-utilizing enzymes.

Introduction to DON and Glutamine Antagonism

6-Diazo-5-oxo-L-norleucine (DON) is a potent, broadly active glutamine antagonist that has been a subject of interest in cancer research for decades.[1][2] By mimicking glutamine, DON irreversibly inhibits a range of enzymes dependent on this crucial amino acid, thereby disrupting key metabolic pathways essential for cancer cell proliferation and survival.[3] These pathways include de novo purine (B94841) and pyrimidine (B1678525) synthesis, hexosamine biosynthesis, and amino acid synthesis.[3] This guide compares DON with two other well-known glutamine antagonists, Acivicin (B1666538) and Azaserine, providing a framework for researchers to validate and compare their inhibitory activities.

Comparative Performance: Inhibition of Cell Viability

The following table summarizes the half-maximal inhibitory concentration (IC50) values of DON, Acivicin, and Azaserine against various cancer cell lines. It is important to note that these values can vary based on experimental conditions.

InhibitorCancer Cell LineIC50 (µM)Reference
DON Calu-3 (Lung Cancer)7.0[4]
H2009 (Lung Cancer)4.2[4]
A549 (Lung Cancer)3.7[4]
Malignant Peripheral Nerve Sheath Tumor (MPNST)8-9[5]
Acivicin HepG2 (Hepatocellular Carcinoma)14[6]
MIA PaCa-2 (Pancreatic Carcinoma)5 (78% inhibition)[7]
Azaserine HTB-26 (Breast Cancer)10 - 50[4]
PC-3 (Prostate Cancer)10 - 50[4]
HepG2 (Hepatocellular Carcinoma)10 - 50[4]
HCT116 (Colorectal Cancer)22.4[4]
A549 (Lung Cancer)~25[4]

Key Enzyme Targets and Their Inhibition

DON and its analogs target several key enzymes in glutamine metabolism. While specific Ki and IC50 values for direct enzyme inhibition are dispersed across literature, their primary targets are well-established.

Enzyme TargetMetabolic PathwayRole in Cancer
Glutaminase (B10826351) (GLS) GlutaminolysisConverts glutamine to glutamate, fueling the TCA cycle and supporting redox balance.
CTP Synthase (CTPS) Pyrimidine BiosynthesisCatalyzes the formation of CTP, a crucial precursor for DNA and RNA synthesis.
Glutamine:fructose-6-phosphate amidotransferase (GFAT) Hexosamine BiosynthesisThe rate-limiting enzyme in the pathway that produces building blocks for glycosylation.
GMP Synthetase Purine BiosynthesisInvolved in the de novo synthesis of guanine (B1146940) nucleotides.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches to validate inhibition, the following diagrams are provided.

Glutamine Metabolism and Inhibition by DON Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Fructose6P Fructose-6-P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT (Glutamine as N donor) UDP_GlcNAc UDP-GlcNAc Glucosamine6P->UDP_GlcNAc Glycosylation Glycosylation UDP_GlcNAc->Glycosylation UTP UTP CTP CTP UTP->CTP CTPS (Glutamine as N donor) Nucleotide_Synthesis Nucleotide Synthesis CTP->Nucleotide_Synthesis GLS Glutaminase (GLS) GFAT GFAT CTPS CTP Synthase (CTPS) DON DON DON->GLS DON->GFAT DON->CTPS

Caption: Glutamine metabolism pathways and points of inhibition by DON.

Experimental Workflow for Validating DON Inhibition cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Enzyme_Assay Enzyme Activity Assay (e.g., Glutaminase, CTPS) IC50_Determination Determine IC50/Ki Enzyme_Assay->IC50_Determination Cell_Culture Cancer Cell Culture Treatment Treat with DON/ Alternatives Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, Crystal Violet) Treatment->Viability_Assay Metabolomics Metabolomics Analysis (LC-MS) Treatment->Metabolomics

Caption: Workflow for validating the inhibitory effects of DON.

Logical Comparison of Glutamine Antagonists DON DON (6-Diazo-5-oxo-L-norleucine) - Broad spectrum inhibitor - Irreversible Inhibits Inhibits DON->Inhibits Acivicin Acivicin - Broad spectrum inhibitor - Irreversible Acivicin->Inhibits Azaserine Azaserine - Broad spectrum inhibitor - Irreversible Azaserine->Inhibits Glutamine_Enzymes {Glutamine-Utilizing Enzymes|- Glutaminase - CTP Synthase - GFAT - GMP Synthetase} Inhibits->Glutamine_Enzymes

Caption: Comparison of DON with other glutamine antagonists.

Experimental Protocols

Protocol 1: In Vitro Glutaminase Activity Assay (Spectrophotometric)

This protocol outlines a method to measure the activity of glutaminase and its inhibition by DON using a spectrophotometric plate reader.

Materials:

  • Purified glutaminase enzyme

  • L-glutamine (substrate)

  • Tris-HCl buffer (50 mM, pH 8.6)

  • Glutamate dehydrogenase (GDH)

  • NAD+

  • DON and other test inhibitors

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and GDH.

  • Inhibitor Preparation: Prepare serial dilutions of DON and other inhibitors in the assay buffer.

  • Assay Setup:

    • To each well, add the reaction mixture.

    • Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add the purified glutaminase enzyme to all wells except for the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add L-glutamine to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 340 nm every minute for 30-60 minutes. The rate of increase in absorbance corresponds to the rate of NADH production, which is proportional to glutaminase activity.

  • Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the absorbance curves. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based CTP Synthase Activity Assay

This protocol describes a method to assess the inhibition of CTP synthase in intact cells by measuring the impact on cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • DON, Acivicin, Azaserine

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare serial dilutions of DON, Acivicin, and Azaserine in the cell culture medium.

  • Treatment: Remove the old medium and add the medium containing the inhibitors to the cells. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.[4]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the inhibitor concentration to calculate the IC50 value.

Protocol 3: Metabolite Extraction from Cancer Cells for LC-MS Analysis

This protocol details the extraction of intracellular metabolites from cancer cells treated with glutamine antagonists for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cancer cells cultured in 6-well plates

  • DON or other glutamine antagonists

  • Ice-cold 0.9% NaCl solution

  • -80°C methanol (B129727)

  • Ice-cold water

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency and treat with the desired concentration of the glutamine antagonist for a specified time.

  • Metabolism Quenching:

    • Aspirate the culture medium.

    • Quickly wash the cells twice with ice-cold 0.9% NaCl solution.

    • Immediately add 1 mL of -80°C methanol to each well to quench metabolic activity.

  • Metabolite Extraction:

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

    • Add ice-cold water to the tube in a 4:1 ratio (methanol:water).

    • Vortex the mixture vigorously.

  • Protein and Debris Removal: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS: Dry the supernatant using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • LC-MS Analysis: Analyze the samples using an appropriate LC-MS method to identify and quantify changes in glutamine and related metabolites.

Conclusion

DON is a powerful tool for investigating the role of glutamine metabolism in cancer. By employing the comparative data and detailed protocols provided in this guide, researchers can effectively validate the inhibition of glutamine-utilizing enzymes by DON and its analogs, paving the way for a deeper understanding of their therapeutic potential. The provided workflows and diagrams offer a clear visual representation of the underlying biological processes and experimental strategies.

References

Revitalizing a Potent Anti-Cancer Agent: A Comparative Guide to the In Vivo Efficacy of DON and its Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the promising anti-cancer agent 6-diazo-5-oxo-L-norleucine (DON) has been sidelined due to significant gastrointestinal toxicity. However, the advent of innovative prodrug strategies has renewed interest in this potent glutamine antagonist. This guide provides a comprehensive comparison of the in vivo efficacy of DON and its next-generation prodrugs, DRP-104 and JHU-083, offering researchers, scientists, and drug development professionals a detailed overview of the supporting experimental data and methodologies.

The core challenge with DON has been its non-specific activity, affecting both cancerous and healthy, rapidly dividing cells, particularly in the gastrointestinal tract. Prodrugs are designed to overcome this limitation by remaining inactive until they reach the tumor microenvironment, thereby concentrating the therapeutic effect on cancer cells while minimizing systemic toxicity. This comparison focuses on the preclinical in vivo data for two leading DON prodrugs: DRP-104 (sirpiglenastat) and JHU-083.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the key in vivo efficacy data for DON and its prodrugs, DRP-104 and JHU-083, across various preclinical cancer models.

Compound Cancer Model Dosage and Administration Tumor Growth Inhibition (TGI) Survival Benefit Key Toxicity Findings Citation
DON EL4 Lymphoma1 mg/kg, i.v., 5 days/week for 2 weeksComplete tumor regressionNot reportedSubstantial body weight loss and gut toxicity[1]
DRP-104 EL4 Lymphoma1 mg/kg (equimolar to DON), i.v., 5 days/week for 2 weeksComplete tumor regressionNot reportedMarkedly improved tolerability, no significant body weight loss[1]
DRP-104 MC38 Colon Cancer0.5 - 1.4 mg/kg, s.c., q.d. 5 days on/2 days off96% - 101%Significant dose-dependent increase in lifespanWell-tolerated, no significant body weight loss
JHU-083 EL4 T-cell LymphomaEquimolar to DONComplete tumor regressionNot reportedDevoid of gut toxicity, morbidity, and mortality observed with DON[2]
JHU-083 IDH1 mutant Glioma25 mg/kg, i.p., 2 days/weekNot directly reportedExtended survivalNot specified[3]
JHU-083 Thyroid Cancer XenograftNot specifiedSignificantly inhibited subcutaneous tumor growthNot reportedNo significant difference in mouse body weight
JHU-083 Urologic CancersNot specifiedPotent tumor growth inhibitionNot reportedNot specified[4]

A direct comparison in an EL4 lymphoma model demonstrated that while both DON and an equimolar dose of DRP-104 resulted in complete tumor regression, DRP-104 exhibited a significantly improved safety profile with minimal toxicity.[1] Similarly, a study in the same lymphoma model showed that JHU-083 achieved complete tumor regression without the severe gut toxicity and mortality associated with DON treatment.[2] Furthermore, research indicates that DRP-104 has a superior tumor-to-plasma and tumor-to-GI tissue partitioning ratio compared to JHU-083, suggesting more effective tumor targeting.[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided to allow for replication and further investigation.

Subcutaneous Xenograft Model for Efficacy and Toxicity Assessment (DRP-104 vs. DON)
  • Cell Lines and Animal Models: EL4 T-cell lymphoma cells were used. C57BL/6 mice were utilized for tumor implantation.

  • Tumor Implantation: EL4 cells were implanted subcutaneously into the flank of the mice.

  • Treatment Protocol: Once tumors reached a predetermined size, mice were randomized into treatment groups. Equimolar doses of DRP-104 and DON (1 mg/kg equivalent) were administered intravenously five days a week for two weeks. A vehicle control group was also included.

  • Efficacy and Toxicity Monitoring: Tumor volume was measured regularly to assess tumor growth inhibition. Animal body weight was monitored as a key indicator of toxicity. At the end of the study, gastrointestinal tissues were collected for histopathological analysis to evaluate toxicity.[1]

Orthotopic Glioma Model for Survival Analysis (JHU-083)
  • Cell Lines and Animal Models: IDH1R132H mutant glioma cells were used. Immunodeficient mice were used for intracranial implantation.

  • Tumor Implantation: Glioma cells were stereotactically implanted into the brains of the mice.

  • Treatment Protocol: Mice were treated with JHU-083 administered intraperitoneally at a dose of 25 mg/kg, twice a week. A control group received a vehicle.

  • Efficacy Monitoring: The primary endpoint for efficacy was overall survival. Mice were monitored daily, and the date of death or euthanasia due to tumor progression was recorded.[3]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to DON and its prodrugs.

Glutamine_Metabolism_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 Nucleotide_Synthesis Nucleotide Synthesis (Purines, Pyrimidines) Glutamine->Nucleotide_Synthesis alpha_KG α-Ketoglutarate Glutamate->alpha_KG GDH/Transaminases GSH_Synthesis GSH Synthesis Glutamate->GSH_Synthesis TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle DON DON & Prodrugs (Active Form) DON->Glutamate Inhibits DON->Nucleotide_Synthesis Inhibits

Glutamine metabolism pathway and points of inhibition by DON.

Prodrug_Activation_Workflow Prodrug DON Prodrug (DRP-104 / JHU-083) Systemic_Circulation Systemic Circulation (Inactive) Prodrug->Systemic_Circulation Tumor_Microenvironment Tumor Microenvironment (Enzyme-rich) Systemic_Circulation->Tumor_Microenvironment Healthy_Tissue Healthy Tissue (e.g., GI Tract) Systemic_Circulation->Healthy_Tissue Active_DON Active DON Tumor_Microenvironment->Active_DON Enzymatic Activation Tumor_Cell_Death Tumor Cell Death Active_DON->Tumor_Cell_Death Minimal_Toxicity Minimal Toxicity Healthy_Tissue->Minimal_Toxicity Minimal Activation

Workflow of DON prodrug activation in the tumor microenvironment.

mTOR_Signaling_Pathway Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrients Nutrients (Glutamine) Nutrients->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth JHU083 JHU-083 JHU083->mTORC1 Inhibits

Inhibition of the mTOR signaling pathway by JHU-083.

Conclusion

The development of DON prodrugs, such as DRP-104 and JHU-083, represents a significant advancement in overcoming the clinical limitations of this highly effective anti-cancer agent. Preclinical in vivo studies consistently demonstrate that these prodrugs maintain the potent anti-tumor efficacy of DON while markedly reducing its associated gastrointestinal toxicity. The enhanced tumor-specific delivery and improved safety profiles of DRP-104 and JHU-083 position them as promising candidates for further clinical development, potentially offering new therapeutic options for a range of cancers dependent on glutamine metabolism. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support ongoing research and development in this critical area of oncology.

References

Cross-Validation of DON's Mechanism of Action in Different Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (B1670411) (DON) and its next-generation prodrugs, JHU-083 and DRP-104, across various tumor models. By objectively presenting experimental data, detailed methodologies, and visual representations of its mechanism of action, this document serves as a valuable resource for researchers investigating glutamine metabolism as a therapeutic target in oncology.

Executive Summary

6-Diazo-5-oxo-L-norleucine (DON), a potent inhibitor of glutamine-utilizing enzymes, has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models. However, its clinical development has been hampered by dose-limiting toxicities, particularly gastrointestinal issues.[1][2] The development of tumor-targeted prodrugs, such as JHU-083 and DRP-104, represents a promising strategy to enhance the therapeutic index of DON by selectively delivering the active drug to the tumor microenvironment.[3][4] This guide cross-validates the mechanism of action of DON and its prodrugs in diverse tumor models, including glioblastoma, pancreatic cancer, lung cancer, and others, providing a comparative analysis of their efficacy and cellular effects.

Data Presentation

In Vitro Efficacy: Comparative IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of DON, its prodrugs, and the comparator glutaminase (B10826351) inhibitor CB-839 across various cancer cell lines. Lower values indicate higher potency.

Cell LineCancer TypeCompoundIC50 (µM)Reference
P493BLymphomaDON10.0 ± 0.11[5]
P493BLymphomaProdrug 6 (DRP-104 precursor)5.0 ± 0.12[5]
Rat Dermal FibroblastsNormalDON232.5[6]
Mouse Embryonic FibroblastsNormalDON> 1000[6]
Multiple Hematological Cancer Cell LinesHematological MalignanciesCB-8390.002 - 0.072[7]
HT29Colorectal CancerCB-83919.10 (48h), 8.75 (96h)[8]
SW480Colorectal CancerCB-83937.48 (48h), 51.41 (96h)[8]
HCT116Colorectal CancerCB-83943.26 (48h), 26.31 (96h)[8]
TNBC Cell Lines (panel)Triple-Negative Breast CancerCB-8390.002 - 0.3[9]
Receptor-Positive Breast Cancer Cell Lines (panel)Breast CancerCB-839> 1[9]
In Vivo Efficacy: Tumor Growth Inhibition and Survival

The tables below present data on the in vivo efficacy of DON prodrugs in various tumor models, showcasing their ability to inhibit tumor growth and improve survival.

Table 2: Efficacy of DRP-104 in Syngeneic Mouse Models [10]

Tumor ModelTreatment GroupDose and ScheduleTumor Growth Inhibition (TGI)
LUSC GEMM (3605 T1)DRP-1041-3 mg/kg/s.c./q.d. (5 days on, 2 days off)Significant
LUAD GEMM (1969b)DRP-1041-3 mg/kg/s.c./q.d. (5 days on, 2 days off)Significant
LUSC PDX (PDX007)DRP-1041-3 mg/kg/s.c./q.d. (5 days on, 2 days off)Significant
LUSC PDX (PDX005)DRP-1041-3 mg/kg/s.c./q.d. (5 days on, 2 days off)Significant

TGI defined as ≥80% for responders.

Table 3: Efficacy of JHU-083 in an Orthotopic Glioma Model [11]

Tumor ModelTreatment GroupOutcome
Intracranial IDH1 mutant gliomaJHU-083Extended survival

Table 4: Efficacy of DRP-104 in Pancreatic Ductal Adenocarcinoma (PDAC) Models [12]

Tumor ModelTreatment GroupOutcome
Orthotopic Syngeneic PDACDRP-104Significantly reduced tumor growth
Athymic Nude and NSG Models (immunodeficient)DRP-104Preserved anti-tumor properties

Experimental Protocols

Orthotopic Glioblastoma Mouse Model

This protocol outlines the establishment of an orthotopic glioblastoma model to evaluate the efficacy of DON and its prodrugs.

  • Cell Culture: Human glioblastoma cell lines (e.g., U87, GL261) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[13]

  • Animal Models: Immunocompromised mice (e.g., NMRI-Nude, NSG) are used for xenograft models.[13]

  • Intracranial Injection:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a burr hole in the skull at specific coordinates relative to the bregma.

    • Slowly inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 5 µL of PBS) into the brain parenchyma.[13]

  • Drug Administration: Treatment with DON prodrugs (e.g., JHU-083) or vehicle control is initiated several days post-tumor implantation. Administration can be via oral gavage or other appropriate routes.[11]

  • Monitoring and Endpoints:

    • Monitor animal health and body weight daily.

    • Tumor growth can be monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[13]

    • The primary endpoint is typically overall survival.[11]

In Vivo Subcutaneous Xenograft Model

This protocol describes the generation of subcutaneous tumor xenografts to assess the anti-tumor activity of DON and its prodrugs.

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium like Hank's Balanced Salt Solution (HBSS), sometimes mixed with Matrigel to improve tumor take rate.[14]

  • Animal Models: Immunodeficient mice (e.g., nude or SCID) are typically used.

  • Subcutaneous Injection: Inject the cell suspension (e.g., 0.5-2 million cells in 200 µL) subcutaneously into the flank of the mouse.[15]

  • Drug Administration: Once tumors reach a palpable size (e.g., 100 mm³), initiate treatment with the investigational compound or vehicle control. Dosing and schedule will vary depending on the specific drug and experimental design (e.g., DRP-104 administered subcutaneously daily for 5 days, followed by a 2-day break).[10]

  • Tumor Measurement and Endpoints:

    • Measure tumor volume using calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

    • Primary endpoints include tumor growth inhibition and overall survival.[10]

Seahorse XF Cell Mito Stress Test

This assay is used to assess mitochondrial function by measuring the oxygen consumption rate (OCR).

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.[16]

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.[17]

    • On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.[16][17]

  • Assay Execution:

    • Place the cell plate and sensor cartridge into the Seahorse XF Analyzer.

    • Measure basal OCR.

    • Sequentially inject mitochondrial inhibitors:

      • Oligomycin: Inhibits ATP synthase (Complex V).

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for maximal respiration.

      • Rotenone/Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration.[16][18]

  • Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[16]

Mechanism of Action and Signaling Pathways

DON and its prodrugs exert their anti-tumor effects through the broad inhibition of glutamine-dependent metabolic pathways, leading to a metabolic crisis in cancer cells. This multifaceted mechanism involves the disruption of several key cellular processes.

Disruption of Central Carbon and Nitrogen Metabolism

As a glutamine mimic, DON irreversibly inhibits multiple enzymes that utilize glutamine as a substrate. This leads to a significant reduction in the flux of glutamine into the tricarboxylic acid (TCA) cycle, thereby depleting key intermediates necessary for cellular energy production and biosynthesis.[3][13] Furthermore, the inhibition of glutamine-dependent pathways disrupts the synthesis of other non-essential amino acids and the hexosamine biosynthesis pathway.

Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Nucleotides Nucleotide Synthesis Glutamine->Nucleotides Amino_Acids Other Amino Acid Synthesis Glutamine->Amino_Acids Hexosamine Hexosamine Biosynthesis Glutamine->Hexosamine alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA TCA Cycle alpha_KG->TCA DON DON DON->Glutamine

DON's primary mechanism of action: broad inhibition of glutamine utilization.
Inhibition of Nucleotide Synthesis and mTOR Signaling

A critical consequence of DON-mediated glutamine antagonism is the inhibition of de novo purine (B94841) and pyrimidine (B1678525) synthesis, which are essential for DNA and RNA replication. This depletion of the nucleotide pool leads to cell cycle arrest and apoptosis. In glioma models, the glutamine antagonist prodrug JHU-083 has been shown to disrupt mTOR signaling, a key regulator of cell growth and proliferation.[11] This effect is, at least in part, mediated by the reduction in purine synthesis, as guanine (B1146940) supplementation can partially rescue the anti-proliferative effects of JHU-083.[11]

JHU083 JHU-083 Glutamine_Metabolism Glutamine Metabolism JHU083->Glutamine_Metabolism Purine_Synthesis De Novo Purine Synthesis Glutamine_Metabolism->Purine_Synthesis mTORC1 mTORC1 Signaling Purine_Synthesis->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth CyclinD1 Cyclin D1 mTORC1->CyclinD1 downregulation

JHU-083 inhibits mTOR signaling in glioma via disruption of purine synthesis.
Modulation of the Tumor Microenvironment

Recent studies have highlighted the immunomodulatory effects of DON prodrugs. By altering the metabolic landscape of the tumor microenvironment, these agents can enhance anti-tumor immunity.

  • T-Cell Function: Glutamine is crucial for T-cell proliferation and function. By blocking tumor cells' excessive glutamine consumption, DON prodrugs may increase glutamine availability for tumor-infiltrating lymphocytes (TILs), thereby enhancing their anti-tumor activity.[13][19] Studies with DRP-104 have shown that its anti-tumor effect is dependent on CD8+ T cells and that it can enhance the efficacy of anti-PD-1 immunotherapy.[13]

  • Macrophage Reprogramming: The prodrug JHU-083 has been shown to reprogram immunosuppressive tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor phenotype.[4]

cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell Glutamine Glutamine Tumor_Cell->Glutamine T_Cell CD8+ T Cell T_Cell->Tumor_Cell enhanced killing TAM TAM (M2-like) Glutamine->T_Cell increased availability DRP104 DRP-104 DRP104->Tumor_Cell inhibits glutamine uptake DRP104->TAM reprograms to M1-like

Immunomodulatory effects of DRP-104 in the tumor microenvironment.

Conclusion and Future Directions

The glutamine antagonist DON and its tumor-targeted prodrugs, JHU-083 and DRP-104, have demonstrated robust anti-tumor efficacy across a range of preclinical cancer models. Their broad mechanism of action, which involves the disruption of multiple metabolic pathways and the modulation of the tumor microenvironment, makes them promising therapeutic candidates. The development of prodrugs has significantly improved the therapeutic window of DON by reducing systemic toxicity.

Future research should focus on:

  • Conducting more direct comparative studies of DON prodrugs against other glutamine antagonists and standard-of-care chemotherapies in various tumor models.

  • Elucidating the detailed molecular mechanisms underlying the immunomodulatory effects of these compounds.

  • Identifying predictive biomarkers to select patient populations most likely to respond to glutamine antagonism.

  • Exploring rational combination therapies to further enhance the anti-tumor efficacy of DON prodrugs. The combination of DRP-104 with anti-PD-1 therapy, which is currently in clinical trials, holds particular promise.[13]

References

Synergistic Metabolic Blockade: Enhancing Anti-Cancer Efficacy with 6-Diazo-5-oxo-L-norleucine Combinations

Author: BenchChem Technical Support Team. Date: December 2025

The glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) is re-emerging as a promising agent in oncology, not as a standalone therapy, but as a powerful synergistic partner with other metabolic inhibitors. By targeting the voracious appetite of cancer cells for the amino acid glutamine, DON disrupts key metabolic pathways essential for their proliferation and survival. When combined with inhibitors that target other metabolic vulnerabilities, the anti-tumor effect can be significantly amplified. This guide provides a comparative analysis of preclinical data on the synergistic effects of DON with other metabolic inhibitors, offering insights for researchers, scientists, and drug development professionals.

This report details the enhanced anti-cancer effects observed when DON is combined with L-asparaginase, the MEK inhibitor trametinib (B1684009), and anti-PD-1 immunotherapy. These combinations demonstrate the potential to overcome resistance and improve therapeutic outcomes in various cancer types.

DON and L-asparaginase: A Two-Pronged Attack on Amino Acid Metabolism in Glioblastoma

Preclinical studies have demonstrated a synergistic anti-proliferative effect when combining DON with L-asparaginase in glioblastoma cell lines.[1][2][3] L-asparaginase depletes asparagine, an amino acid crucial for some cancer cells, while DON blocks the utilization of glutamine, which can be used to synthesize asparagine via asparagine synthetase. This dual targeting of amino acid availability leads to a more potent anti-cancer effect than either agent alone. The combination has been shown to induce greater levels of apoptosis (programmed cell death) and autophagy (a cellular recycling process that can lead to cell death) in glioblastoma cells.[1][3]

Quantitative Analysis of Cell Viability
Cell LineTreatmentConcentrationCell Viability (% of Control)
U251 L-asparaginase1 IU/ml~75%
DON10 µM~80%
L-asparaginase + DON1 IU/ml + 10 µM~40%
U87 L-asparaginase1 IU/mlNot specified
DON10 µMNot specified
L-asparaginase + DON1 IU/ml + 10 µMSynergistic Inhibition [1]
SF767 L-asparaginase1 IU/mlNot specified
DON10 µMNot specified
L-asparaginase + DON1 IU/ml + 10 µMSynergistic Inhibition [1]

Note: Specific quantitative data for U87 and SF767 cell lines were not available in the reviewed literature, though a synergistic effect was confirmed.

Experimental Protocol: Cell Viability Assay

Glioblastoma cell lines (U251, U87, and SF767) were seeded in 96-well plates.[1] After 24 hours, the cells were treated with L-asparaginase, DON, or a combination of both at the indicated concentrations.[1] Cell viability was measured after 72 hours of treatment using an MTS assay, which determines the number of viable cells in culture.[1]

Visualizing the Experimental Workflow

G cluster_setup Cell Seeding cluster_treatment Treatment (72h) cluster_analysis Analysis U251 U251 Cells Control Control U251->Control Asparaginase L-asparaginase U251->Asparaginase DON DON U251->DON Combination L-asparaginase + DON U251->Combination U87 U87 Cells U87->Control U87->Asparaginase U87->DON U87->Combination SF767 SF767 Cells SF767->Control SF767->Asparaginase SF767->DON SF767->Combination MTS MTS Assay Control->MTS Asparaginase->MTS DON->MTS Combination->MTS Viability Cell Viability MTS->Viability

Experimental workflow for assessing the synergistic effects of L-asparaginase and DON.

DRP-104 and Trametinib: Overcoming Metabolic Adaptation in Pancreatic Cancer

The DON prodrug DRP-104 (sirpiglenastat) has shown significant anti-tumor activity in pancreatic ductal adenocarcinoma (PDAC) models. However, cancer cells can adapt to metabolic stress. Studies have revealed that treatment with DRP-104 leads to a compensatory upregulation of the ERK signaling pathway, a key driver of cell proliferation and survival.[2][3] Combining DRP-104 with the MEK inhibitor trametinib, which blocks the ERK pathway, has been shown to significantly improve survival in mouse models of PDAC compared to either drug alone.[2][4]

Signaling Pathway: DRP-104 and Trametinib Synergy

G DRP104 DRP-104 (DON Prodrug) GlutamineMetabolism Glutamine Metabolism DRP104->GlutamineMetabolism inhibits MetabolicCrisis Metabolic Crisis DRP104->MetabolicCrisis induces CellSurvival Cancer Cell Proliferation & Survival GlutamineMetabolism->CellSurvival supports ERK_Pathway ERK Signaling Pathway MetabolicCrisis->ERK_Pathway upregulates (compensatory) ERK_Pathway->CellSurvival promotes Trametinib Trametinib Trametinib->ERK_Pathway inhibits

Synergistic mechanism of DRP-104 and trametinib in pancreatic cancer.
In Vivo Experimental Protocol

Syngeneic mouse models of pancreatic ductal adenocarcinoma were used.[2] Tumors were established in the mice, which were then treated with DRP-104, trametinib, a combination of both, or a vehicle control.[2] Tumor growth and survival were monitored over time.

JHU083 and Anti-PD-1: Linking Metabolism and Immunotherapy

The DON prodrug JHU083 has demonstrated the ability to enhance the efficacy of anti-PD-1 immunotherapy in preclinical cancer models.[5] The mechanism involves the reprogramming of the tumor microenvironment. JHU083 treatment has been shown to reduce the population of immunosuppressive tumor-associated macrophages (TAMs) while increasing the infiltration of anti-tumor T and B cells.[6][7] This shift in the immune landscape creates a more favorable environment for the activity of anti-PD-1 antibodies.

In Vivo Experimental Workflow

Syngeneic mouse models of soft tissue sarcoma are established by subcutaneously injecting cancer cells.[7] Once tumors are established, mice are treated with JHU083, an anti-PD-1 antibody, a combination of both, or control treatments.[7] Tumor growth is monitored, and at the end of the study, tumors are harvested for analysis of the immune cell populations within the tumor microenvironment.[7]

G cluster_model Tumor Model cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Mouse Syngeneic Mouse Model Tumor_Injection Subcutaneous Tumor Cell Injection Mouse->Tumor_Injection Control Control Tumor_Injection->Control JHU083 JHU083 Tumor_Injection->JHU083 AntiPD1 Anti-PD-1 Tumor_Injection->AntiPD1 Combination JHU083 + Anti-PD-1 Tumor_Injection->Combination Tumor_Growth Tumor Growth Measurement Control->Tumor_Growth Immune_Profiling Immune Cell Profiling Control->Immune_Profiling JHU083->Tumor_Growth JHU083->Immune_Profiling AntiPD1->Tumor_Growth AntiPD1->Immune_Profiling Combination->Tumor_Growth Combination->Immune_Profiling

In vivo experimental workflow for JHU083 and anti-PD-1 combination therapy.

DON and Lonidamine: A Potential Combination Targeting Glycolysis and Glutaminolysis

Preclinical studies suggest a synergistic effect between DON and lonidamine.[8] Lonidamine is an inhibitor of glycolysis, another key metabolic pathway that cancer cells rely on for energy production. The rationale for this combination is that by simultaneously blocking both glycolysis and glutaminolysis, the two major energy sources for cancer cells, a more profound and sustained anti-tumor effect can be achieved. However, detailed quantitative data and specific experimental protocols for this combination are not as readily available in recent literature, indicating a need for further investigation.

Conclusion

The combination of 6-Diazo-5-oxo-L-norleucine with other metabolic inhibitors represents a promising strategy to enhance anti-cancer efficacy. The synergistic effects observed with L-asparaginase, trametinib, and anti-PD-1 immunotherapy in preclinical models highlight the potential of this approach to tackle cancer from multiple metabolic angles, overcome resistance mechanisms, and improve therapeutic outcomes. Further research, particularly clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients.

References

A Comparative Safety Analysis: DON Prodrugs Versus the Parent Compound in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of the safety profiles of 6-diazo-5-oxo-L-norleucine (DON) and its prodrugs, offering insights for researchers and drug development professionals in oncology.

The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has long been recognized for its potent anti-tumor efficacy. By mimicking glutamine, DON irreversibly inhibits multiple enzymes crucial for cancer cell metabolism, including those involved in nucleotide and amino acid synthesis.[1] However, the clinical advancement of DON has been historically impeded by its significant systemic toxicities, particularly severe gastrointestinal (GI) side effects.[2] This has spurred the development of DON prodrugs, designed to improve tumor-specific delivery and mitigate off-target effects. This guide provides a comprehensive comparison of the safety profiles of DON and its prodrugs, supported by experimental data, detailed methodologies, and pathway visualizations.

Mitigating Systemic Toxicity: The Prodrug Approach

The primary rationale behind DON prodrugs is to mask the active molecule, rendering it inert until it reaches the tumor microenvironment. There, specific enzymes that are enriched in cancer cells cleave the promoiety, releasing the active DON. This strategy aims to reduce exposure of healthy tissues, such as the GI tract which is highly dependent on glutamine, to the cytotoxic effects of DON.[2] One of the most promising examples of this approach is DRP-104 (sirpiglenastat), a prodrug that is preferentially activated in the tumor while being inactivated in GI tissues.[1][3]

Comparative Safety and Efficacy: DON vs. DRP-104

Preclinical studies have demonstrated a significantly improved safety profile for DRP-104 compared to DON, without compromising anti-tumor efficacy.

Gastrointestinal Toxicity

A major dose-limiting toxicity of DON is severe damage to the gastrointestinal tract.[2] In preclinical mouse models, while both DON and DRP-104 led to complete tumor regression, their effects on the GI system were markedly different. Mice treated with DON exhibited significant weight loss, a key indicator of systemic toxicity.[2] In contrast, mice treated with DRP-104 maintained their body weight throughout the study.[2]

Histopathological analysis of the GI tract revealed widespread ulceration of the mucosal layer, abundant neutrophil and lymphocyte infiltrates, and the presence of bacterial mats in DON-treated mice. Conversely, DRP-104-treated mice showed minimal GI histological abnormalities.[2]

Biodistribution and Tumor Targeting

The improved safety profile of DRP-104 is directly linked to its preferential biodistribution. Pharmacokinetic studies in mice bearing tumors demonstrated that the administration of DRP-104 resulted in an 11-fold greater exposure of the active DON in tumor tissue compared to GI tissues.[1][3][4] This tumor-selective activation is the cornerstone of the enhanced therapeutic index of DRP-104.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies of DON and its prodrug, DRP-104.

ParameterDONDRP-104Reference
Tumor Efficacy Complete RegressionComplete Regression[1][3]
Body Weight Change Significant LossMaintained[2]
Gastrointestinal Histopathology Severe ulceration, inflammationMinimal abnormalities[2]

Table 1: Comparative Efficacy and General Toxicity of DON and DRP-104 in Tumor-Bearing Mice. This table highlights the comparable anti-tumor activity alongside the significantly different systemic toxicity profiles.

TissueRelative DON Exposure (DRP-104 administration)Reference
Tumor 11-fold higher[1][3]
Gastrointestinal Tract Lower[1][3]

Table 2: Relative Biodistribution of Active DON following DRP-104 Administration. This table illustrates the tumor-targeting advantage of the prodrug approach, leading to reduced exposure in a key toxicity-mediating organ system.

Experimental Protocols

Assessment of Gastrointestinal Toxicity in Mice

A common method to evaluate chemotherapy-induced GI toxicity involves the following steps:

  • Animal Model: Use of standard laboratory mouse strains (e.g., C57BL/6).

  • Drug Administration: Administration of DON or DON prodrugs via a clinically relevant route (e.g., intravenous or oral) at equimolar doses. A vehicle control group is essential.

  • Clinical Monitoring: Daily monitoring of body weight, food and water intake, and clinical signs of distress (e.g., diarrhea, lethargy).

  • Histopathology: At the end of the study, or at predetermined time points, mice are euthanized, and sections of the small and large intestines are collected. Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Scoring: A blinded pathologist scores the tissue sections for signs of damage, such as villous atrophy, crypt loss, inflammation, and ulceration, using a standardized scoring system.

Pharmacokinetics and Biodistribution Studies in Mice

To determine the tissue distribution of DON and its prodrugs, the following protocol is typically employed:

  • Animal Model: Tumor-bearing mice (e.g., with subcutaneous or orthotopic tumors) are used.

  • Drug Administration: A single dose of DON or the prodrug is administered.

  • Sample Collection: At various time points post-administration, blood samples are collected. Mice are then euthanized, and tissues of interest (e.g., tumor, intestine, plasma, liver, brain) are harvested.

  • Sample Processing: Tissues are homogenized, and the drug and its metabolites are extracted.

  • Quantification: The concentration of the parent drug, prodrug, and any relevant metabolites in the plasma and tissue homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, such as area under the curve (AUC), are calculated for each tissue to determine the extent of drug exposure.

Orthotopic Lung Cancer Mouse Model for Efficacy Studies

To evaluate anti-tumor efficacy in a more clinically relevant setting, an orthotopic model can be used:

  • Cell Culture: A lung cancer cell line (e.g., with a KEAP1 mutation, which confers glutamine dependency) is cultured.

  • Surgical Procedure: Anesthetized mice undergo a surgical procedure where a small incision is made to expose the lung.

  • Tumor Cell Implantation: A suspension of the lung cancer cells is injected directly into the lung parenchyma.

  • Tumor Growth Monitoring: Tumor growth is monitored over time using non-invasive imaging techniques, such as bioluminescence imaging if the cells are engineered to express luciferase.

  • Treatment: Once tumors are established, mice are treated with DON, a DON prodrug, or a vehicle control.

  • Efficacy Assessment: The primary endpoint is typically overall survival. Tumor growth can also be monitored throughout the study.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

G cluster_prodrug_activation Prodrug Activation Inactive_Prodrug Inactive DON Prodrug (e.g., DRP-104) Tumor_Enzymes Tumor-Enriched Enzymes Inactive_Prodrug->Tumor_Enzymes In Tumor GI_Enzymes GI Tract Enzymes Inactive_Prodrug->GI_Enzymes In GI Tract Active_DON Active DON Inactive_Metabolite Inactive Metabolite Tumor_Enzymes->Active_DON GI_Enzymes->Inactive_Metabolite

Caption: Metabolic activation of a DON prodrug in tumor versus GI tract.

G cluster_workflow Comparative Safety Assessment Workflow Animal_Model Tumor-Bearing Mice Treatment_Groups Treatment Groups: - Vehicle - DON - DON Prodrug Animal_Model->Treatment_Groups Monitoring Daily Monitoring: - Body Weight - Clinical Signs Treatment_Groups->Monitoring Sample_Collection Endpoint Sample Collection: - Blood - Tissues (Tumor, GI Tract) Monitoring->Sample_Collection Analysis Analysis: - Pharmacokinetics (LC-MS/MS) - Histopathology (H&E Staining) - Efficacy (Tumor Volume/Survival) Sample_Collection->Analysis Data_Comparison Comparative Data Analysis Analysis->Data_Comparison

Caption: Experimental workflow for comparative safety and efficacy studies.

G cluster_pathway Impact of DON on Glutamine Metabolism Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Nucleotide_Synthesis Nucleotide Synthesis (Purines, Pyrimidines) Glutamine->Nucleotide_Synthesis Amidotransferases alpha_KG alpha-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle DON DON Glutaminase Glutaminase DON->Glutaminase Amidotransferases Amidotransferases DON->Amidotransferases

Caption: DON inhibits key enzymes in glutamine metabolism pathways.

Conclusion

The development of DON prodrugs represents a significant advancement in overcoming the therapeutic limitations of this potent anti-cancer agent. By achieving tumor-selective activation, prodrugs like DRP-104 have demonstrated a markedly improved safety profile, particularly with respect to gastrointestinal toxicity, while retaining the robust anti-tumor efficacy of the parent compound. This targeted approach not only enhances the therapeutic window of DON but also provides a promising strategy for reviving other effective but toxic chemotherapeutic agents. The data and methodologies presented in this guide underscore the potential of DON prodrugs to become a valuable addition to the oncologist's armamentarium.

References

Safety Operating Guide

Proper Disposal of 6-Diazo-5-oxo-L-norleucine (DON): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 6-Diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist, is critical for ensuring laboratory safety and environmental protection. DON is classified as a hazardous substance due to its toxicity and potential instability.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of DON, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 6-Diazo-5-oxo-L-norleucine and adhere to all institutional and local regulations for hazardous waste management.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.[1]

Engineering Controls:

  • All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[3][4]

II. Quantitative Data Summary

While specific quantitative data for the disposal of DON is not extensively published, the following table summarizes key information regarding its properties and hazards.

PropertyValueReference
Appearance Yellowish powder
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2][2]
Stability Diazo compounds can be unstable and potentially explosive.[3][5] Stabilized diazo compounds, like those with electron-withdrawing groups, are generally more stable.[6][3][5][6]
Incompatibilities Strong acids, oxidizing agents.[1]
Disposal Classification Hazardous Waste[1]

III. Step-by-Step Disposal Protocol: Chemical Neutralization

The recommended method for the disposal of small quantities of 6-Diazo-5-oxo-L-norleucine in a laboratory setting is through chemical neutralization (quenching) of the diazo group, followed by disposal as hazardous waste. Acetic acid is a commonly used and effective reagent for quenching diazo compounds.[5]

Materials:

  • 6-Diazo-5-oxo-L-norleucine waste (solid or in solution)

  • Glacial acetic acid

  • A suitable solvent (e.g., diethyl ether, tetrahydrofuran, or water, depending on the form of the waste)

  • Stir plate and stir bar

  • Appropriate glass beaker or flask

  • pH paper or pH meter

  • Labeled hazardous waste container

Experimental Protocol:

  • Preparation of the Waste Solution:

    • If the DON waste is a solid, dissolve it in a minimal amount of a suitable solvent in a beaker or flask equipped with a stir bar. If the waste is already in a non-aqueous solvent, it can be used directly. For aqueous solutions, the procedure can also be followed.

    • Place the container in an ice bath to control any potential exothermic reaction.

  • Quenching the Diazo Compound:

    • While stirring the DON solution, slowly add glacial acetic acid dropwise.[2][7] A common practice for quenching excess diazomethane (B1218177) is to add acetic acid until the characteristic yellow color of the diazo compound disappears.[2]

    • Observe for any gas evolution (nitrogen gas). The cessation of bubbling is an indicator that the reaction is nearing completion.

  • Verification of Destruction:

    • After the initial quenching, allow the solution to stir for an additional 30 minutes at room temperature to ensure the reaction is complete.

    • Qualitative Test: To verify the absence of unreacted diazo compound, a simple test can be performed. In a separate small test tube, add a small amount of a more concentrated acid (e.g., 1M HCl) to a few drops of the treated waste solution. The absence of effervescence (N2 gas) indicates that the diazo compound has been successfully neutralized.

  • Neutralization of the Final Solution:

    • If the resulting solution is acidic, neutralize it to a pH between 6 and 8 by slowly adding a suitable base, such as sodium bicarbonate or sodium hydroxide (B78521) solution, while stirring. Use pH paper or a pH meter to monitor the pH. Be cautious as neutralization can be exothermic.

  • Final Disposal:

    • Transfer the neutralized solution to a properly labeled hazardous waste container.

    • The container label should include "Decontaminated 6-Diazo-5-oxo-L-norleucine waste" and a list of the contents (e.g., water, sodium acetate).

    • Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company.

IV. Mandatory Visualizations

Diagram of the Disposal Workflow:

G cluster_prep Preparation cluster_quench Chemical Neutralization cluster_verify Verification cluster_final Final Disposal A 1. Prepare DON Waste Solution (in a suitable solvent) B 2. Place in Ice Bath A->B C 3. Slowly Add Acetic Acid B->C D 4. Stir and Observe for Cessation of Gas Evolution C->D E 5. Stir for 30 min at RT D->E F 6. Perform Qualitative Test (check for effervescence with strong acid) E->F F->C If diazo is still present G 7. Neutralize pH (6-8) F->G If destruction is complete H 8. Transfer to Labeled Hazardous Waste Container G->H I 9. Arrange for Professional Disposal H->I

Caption: Workflow for the safe disposal of 6-Diazo-5-oxo-L-norleucine.

By following these procedures, laboratory professionals can ensure the safe and effective disposal of 6-Diazo-5-oxo-L-norleucine, minimizing risks to personnel and the environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.